molecular formula C6H3D3N4O2 B1141439 1-(trideuteriomethyl)purine-2,6-dione CAS No. 109987-37-3

1-(trideuteriomethyl)purine-2,6-dione

Cat. No.: B1141439
CAS No.: 109987-37-3
M. Wt: 169.16
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Description

1-(trideuteriomethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C6H3D3N4O2 and its molecular weight is 169.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXCZWZKBPOLIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Deuterated Xanthines in Metabolic Profiling: The Physicochemical and Kinetic Characterization of 1-(Trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-MX-d3 ) is the stable isotopologue of 1-methylxanthine, a primary downstream metabolite of caffeine and theophylline. In drug development and metabolic flux analysis, this compound serves as a critical internal standard and a probe for Kinetic Isotope Effects (KIE).

Unlike its non-deuterated parent, 1-MX-d3 possesses a methyl group at the N1 position where all three hydrogen atoms are replaced by deuterium (


). This modification renders the C-D bonds significantly stronger than C-H bonds due to lower zero-point vibrational energy, potentially altering metabolic clearance rates via the cytochrome P450 pathway while retaining identical chromatographic behavior and receptor binding affinity.

This guide details the chemical identity, synthesis strategies, spectral characteristics, and application protocols for 1-MX-d3.

Physicochemical Profile

The substitution of hydrogen with deuterium induces subtle but analytically distinct changes in the molecule's physical properties. The table below contrasts 1-MX-d3 with its protium analog.

Table 1: Comparative Chemical Properties
Property1-Methylxanthine (Natural)This compound (d3)
CAS Number 6136-37-41202865-49-3 (or similar analog)
Formula


Molecular Weight 166.14 g/mol ~169.16 g/mol (+3.02 Da shift)
Appearance White to off-white solidWhite crystalline powder
Solubility (Water) Low (~11.7 g/L at 25°C)Identical
Solubility (Organic) Soluble in DMSO, basic buffersIdentical
Acidity (pKa) pKa₁ ~ 7.7–8.1 (N7-H)~7.7–8.1 (Negligible isotope effect on pKa)
LogP -0.53 (Hydrophilic)-0.53
UV Max (

)
272 nm (pH 7)272 nm

Critical Insight: The acidity of the N7 proton allows 1-MX-d3 to form salts with strong bases. This property is essential for extraction protocols, where alkalinization of the sample (pH > 10) ionizes the molecule, preventing extraction into organic solvents, while acidification (pH < 6) promotes extraction.

Synthesis and Isotopic Enrichment

Direct methylation of xanthine is non-regioselective, typically yielding a mixture of 1,3-, 3,7-, and 1,3,7-isomers. To synthesize high-purity 1-MX-d3, a protection-deprotection strategy is required. The "Gold Standard" route involves the use of 3,7-dibenzylxanthine as a scaffold to force alkylation exclusively at the N1 position.

Synthetic Workflow
  • Precursor Preparation: Start with 3,7-dibenzylxanthine. The benzyl groups block the acidic N3 and N7 positions.

  • Deuteromethylation: React the precursor with Iodomethane-d3 (

    
    )  in the presence of a base (e.g., Sodium Hydride or Potassium Carbonate) in a polar aprotic solvent (DMF).
    
  • Deprotection: Remove the benzyl groups via catalytic hydrogenolysis (

    
    , Pd/C).
    
Visualization of Synthesis Pathway

Synthesis Start 3,7-Dibenzylxanthine (Precursor) Step1 Alkylation (NaH, DMF, CD3-I) Start->Step1 Inter 1-CD3-3,7-Dibenzylxanthine (Intermediate) Step1->Inter SN2 Reaction Step2 Hydrogenolysis (H2, Pd/C) Inter->Step2 Final This compound (Target) Step2->Final Deprotection

Figure 1: Regioselective synthesis of 1-MX-d3 ensuring high isotopic purity and correct N1 substitution.

Analytical Characterization

Validating the identity of 1-MX-d3 requires specific attention to the "silencing" of the methyl signal in proton NMR and the mass shift in MS.

A. Nuclear Magnetic Resonance (NMR)[6]
  • 1H NMR (DMSO-d6):

    • The characteristic singlet at

      
       3.2–3.4 ppm  (corresponding to 
      
      
      
      ) observed in standard 1-methylxanthine will be absent in 1-MX-d3.
    • Signals for the C8-H (

      
       ~8.0 ppm) and the N-H protons will remain visible.
      
  • 13C NMR:

    • The N1-methyl carbon will appear around

      
       29-30 ppm . However, due to coupling with deuterium (spin=1), this signal splits into a septet  and shows reduced intensity (loss of NOE enhancement).
      
B. Mass Spectrometry (LC-MS/MS)

In Triple Quadrupole (QqQ) systems, 1-MX-d3 is used as an Internal Standard (IS).

  • Precursor Ion: [M+H]+ = 170.1 m/z (vs 167.1 for natural).

  • Fragmentation (MRM):

    • Primary Transition: 170.1

      
       127.1 m/z  (Loss of HCNO/DCNO equivalent).
      
    • Note: Researchers must verify if the fragment retains the

      
       group. If the fragmentation involves the loss of the N1-methyl group (e.g., as methyl isocyanate), the mass shift may be lost in the daughter ion.
      

Metabolic Stability & Kinetic Isotope Effect (KIE)

1-Methylxanthine is a metabolic "hub." It is cleared via two competing pathways:

  • Oxidation (Major): Converted to 1-Methyluric Acid by Xanthine Oxidase (XO) . This occurs at the C8 position.[1]

  • Demethylation (Minor): Converted to Xanthine by CYP1A2 . This involves breaking the C-H (or C-D) bonds at N1.

The Deuterium Advantage

Because the C-D bond is stronger than the C-H bond, the rate of N1-demethylation is reduced in 1-MX-d3 (Primary KIE). However, the oxidation by Xanthine Oxidase at C8 is remote from the deuteration site and proceeds at the normal rate (Secondary KIE


 1.0).

This unique property makes 1-MX-d3 an excellent probe for distinguishing between oxidative clearance (XO-mediated) and demethylation clearance (CYP-mediated).

Metabolism cluster_XO Pathway A: Oxidation (C8) cluster_CYP Pathway B: Demethylation (N1) MX 1-MX-d3 (Parent) MU 1-Methyluric Acid-d3 MX->MU Xanthine Oxidase (No KIE, Fast) Xan Xanthine (Loss of CD3) MX->Xan CYP1A2 (Primary KIE, Slowed)

Figure 2: Metabolic fate of 1-MX-d3. Note that deuteration specifically suppresses Pathway B.

Experimental Protocols

Protocol A: Preparation of Stock Standards for LC-MS
  • Solvent: Dimethyl Sulfoxide (DMSO).[2] 1-MX-d3 is poorly soluble in pure water or methanol.

  • Concentration: Prepare a 1 mg/mL master stock in DMSO.

  • Storage: -20°C, protected from light (xanthines are generally stable, but DMSO is hygroscopic).

Protocol B: Solid Phase Extraction (SPE) from Plasma

Since 1-MX-d3 is amphoteric, pH control is critical for recovery.

  • Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with MeOH followed by Water.

  • Loading: Mix plasma 1:1 with 0.1% Formic Acid (Acidic pH keeps the molecule neutral/protonated at N7, improving retention).

  • Washing: 5% Methanol in water (removes salts/proteins).

  • Elution: 100% Methanol.

  • Evaporation: Dry under Nitrogen at 40°C and reconstitute in mobile phase (e.g., 95:5 Water:Acetonitrile + 0.1% Formic Acid).

References

  • PubChem. (n.d.). 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

  • FooDB. (n.d.). 1-Methylxanthine: Chemical Properties and Spectra. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-.[4][5][6][7] Retrieved from [Link]

  • Horwitt, M. K., et al. (1980). Synthesis of 1-methylxanthine via N7-protection. Journal of the American Chemical Society.[7] (Adapted protocol for regioselectivity).

Sources

Technical Guide: Synthesis and Characterization of 1-(Trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3). This document is structured for researchers requiring high-isotopic-purity standards for metabolic tracer studies or kinetic isotope effect (KIE) analysis.

Executive Summary

Target Compound: this compound (1-Methylxanthine-d3) CAS Registry: 1202865-49-3 (labeled analog) Core Application: Metabolic probe for CYP1A2 activity; internal standard for LC-MS/MS quantification of methylxanthines; Kinetic Isotope Effect (KIE) studies in drug design.

The Challenge: Direct methylation of the xanthine scaffold is inherently non-selective due to the competing nucleophilicity of N3, N7, and N1. The N3 and N7 positions are more acidic (pKa ~7.5–8.5) than N1 (pKa ~11.2), leading to preferential alkylation at the imidazole ring (N7) or pyrimidine ring (N3) under standard conditions.

The Solution: This protocol utilizes a "Protect-Label-Deprotect" strategy. By transiently blocking the highly reactive N3 and N7 positions with benzyl groups, we force the deuterium-labeled methylating agent to react exclusively at the N1 position. This ensures regiochemical integrity and high isotopic enrichment (>99 atom% D).

Retrosynthetic Analysis & Strategy

The synthesis is designed to be convergent, utilizing 3,7-dibenzylxanthine as the critical "locked" intermediate.

  • Step 1 (Protection): Regioselective benzylation of Xanthine at N3 and N7.

  • Step 2 (Labeling): N1-alkylation using Iodomethane-d3 (

    
    ).
    
  • Step 3 (Deprotection): Hydrogenolytic cleavage of benzyl groups to unveil the N3/N7 protons.

Pathway Visualization

SynthesisPathway Xanthine Xanthine (Starting Material) Inter1 3,7-Dibenzylxanthine (Protected Scaffold) Xanthine->Inter1  Step 1: Protection  (NaH, DMF, 80°C) BnCl Benzyl Chloride (BnCl) BnCl->Inter1 Inter2 1-CD3-3,7-Dibenzylxanthine (Labeled Intermediate) Inter1->Inter2  Step 2: Labeling  (K2CO3, DMF, 25°C) CD3I Iodomethane-d3 (CD3I) CD3I->Inter2 Product 1-(Trideuteriomethyl)xanthine (Target) Inter2->Product  Step 3: Deprotection  (H2, Pd/C, MeOH) H2Pd H2 / Pd-C H2Pd->Product

Figure 1: Strategic workflow for the regioselective synthesis of 1-(trideuteriomethyl)xanthine.

Experimental Protocols

Materials & Reagents[1][3][4][5][6][7][8][9]
  • Xanthine: >98% purity, anhydrous.[1]

  • Iodomethane-d3 (

    
    ):  ≥99.5 atom% D.
    
  • Benzyl Chloride: Distilled prior to use.

  • Solvents: Anhydrous DMF (stored over molecular sieves), Methanol (HPLC grade).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support.

Step 1: Synthesis of 3,7-Dibenzylxanthine

Objective: Block the acidic N3 and N7 sites.

  • Activation: Suspend Xanthine (1.52 g, 10.0 mmol) in anhydrous DMF (30 mL) under argon atmosphere. Add Sodium Hydride (60% dispersion in oil, 0.88 g, 22.0 mmol) portion-wise at 0°C.

    • Mechanism:[2][3][4][5][6] NaH deprotonates the most acidic protons first (N3-H and N7-H).

  • Reaction: Stir at room temperature for 30 mins, then add Benzyl Chloride (2.53 mL, 22.0 mmol) dropwise. Heat the mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature and pour into ice-cold water (150 mL). Adjust pH to ~5 with 1M HCl.

  • Isolation: Filter the resulting white precipitate. Wash with water (3 x 20 mL) and cold ethanol (10 mL).

  • Purification: Recrystallize from ethanol/DMF (9:1).

    • Yield: Expected ~65-75%.

    • Validation: 1H NMR should show two benzyl methylene singlets (~5.2 and 5.4 ppm) and aromatic protons.

Step 2: N1-Methylation with Iodomethane-d3

Objective: Introduce the isotopic label at the sole remaining nucleophilic nitrogen (N1).

  • Setup: Dissolve 3,7-Dibenzylxanthine (3.32 g, 10.0 mmol) in anhydrous DMF (25 mL). Add Potassium Carbonate (

    
    , 2.07 g, 15.0 mmol).
    
  • Labeling: Add Iodomethane-d3 (0.68 mL, 11.0 mmol) via syringe.

    • Note:

      
       is volatile (bp 42°C). Keep the reaction vessel sealed.
      
  • Conditions: Stir at 40°C for 12 hours. The reaction is typically cleaner at mild temperatures compared to forcing reflux.

  • Workup: Pour mixture into water (100 mL). The product, 1-(trideuteriomethyl)-3,7-dibenzylxanthine , will precipitate.

  • Isolation: Filter and dry under vacuum.

    • Check: TLC (CHCl3:MeOH 95:5) should show a less polar spot than the starting material.

Step 3: Global Deprotection (Hydrogenolysis)

Objective: Remove benzyl groups to restore the xanthine core while retaining the N1-CD3 label.

  • Reaction: Dissolve the intermediate from Step 2 (1.0 g) in Methanol (50 mL) and Glacial Acetic Acid (5 mL).

    • Solubility Note: If solubility is poor, use a mixture of THF/MeOH.

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt% loading).

  • Hydrogenation: Purge with

    
     gas (balloon pressure is sufficient) and stir vigorously at room temperature for 24 hours.
    
    • Monitoring: Monitor by HPLC or TLC. Disappearance of UV-active benzyl spots indicates completion.

  • Purification: Filter through a Celite pad to remove the catalyst. Wash the pad with hot methanol.

  • Final Isolation: Concentrate the filtrate to dryness. Recrystallize the residue from boiling water or water/ethanol.

    • Final Product: White crystalline powder.

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

The absence of the N1-H signal and the specific coupling pattern of the methyl group are definitive.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentDiagnostic Note
1H 11.85Broad SingletN7-HExchangeable with D2O.
1H 10.90Broad SingletN3-HExchangeable with D2O.
1H 8.05SingletC8-HCharacteristic imidazole proton.
1H Silent -N1-MeCrucial: No signal at ~3.2 ppm (where CH3 would appear).
13C 151.4SingletC2Carbonyl
13C 148.6SingletC6Carbonyl
13C 140.8SingletC8Imidazole C
13C ~29.0Septet N1-CD3 Definitive:

Hz.
Mass Spectrometry (ESI-MS)
  • Instrument: LC-QTOF or Triple Quadrupole.

  • Mode: Positive Ion Mode (

    
    ).
    
  • Theoretical Mass (

    
    ):  169.08 (Monoisotopic).
    
  • Observed m/z: 169.1

    
    .
    
  • Comparison: Standard 1-Methylxanthine appears at 166.1. The +3 Da shift confirms trideuteration.

References

  • Regioselectivity in Xanthine Alkylation

    • Daly, J. W., et al.[3] "Structure-activity relationships for N-methylxanthines."[7][1] Journal of Medicinal Chemistry 29.7 (1986): 1305-1308. Link

  • Synthesis via Benzyl Protection

    • Müller, C. E., et al. "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry 39.13 (1996): 2482-2491. Link

  • Deuterium Labeling Applications

    • Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy 53.2 (2019): 211-216.[8] Link

  • Characterization Data (Base Structure)

    • PubChem Compound Summary for CID 13001304 (1,3,7-Tris(trideuteriomethyl)purine-2,6-dione - Caffeine-d9). Used for spectral comparison logic. Link

Sources

1-(trideuteriomethyl)purine-2,6-dione CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) Content Type: Technical Monograph & Application Guide Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

This compound, commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled analog of 1-methylxanthine, a primary metabolite of caffeine and theophylline. In drug development and clinical pharmacology, this compound serves as a critical Internal Standard (IS) for the precise quantification of methylxanthines via LC-MS/MS. Its utility stems from its identical chromatographic behavior to the analyte combined with a distinct mass shift (+3 Da), eliminating ionization matrix effects during quantitative analysis of CYP1A2 metabolic activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates the structural and physical characteristics of the compound.

PropertySpecification
Chemical Name This compound
Common Synonyms 1-Methylxanthine-d3; 1-CD3-Xanthine; 1-Methyl-d3-3,7-dihydropurine-2,6-dione
CAS Number 1216430-61-3
Molecular Formula C₆H₃D₃N₄O₂
Molecular Weight 169.16 g/mol
Exact Mass 169.0679
Solubility Soluble in DMSO, 1M NaOH; poorly soluble in water/ethanol
Melting Point >300 °C (consistent with non-deuterated analog)
Appearance White to off-white solid
Isotopic Purity Typically ≥99 atom % D
Structural Analysis

The purine ring system consists of a pyrimidine ring fused to an imidazole ring. In 1-Methylxanthine-d3, the N1 position is substituted with a trideuteriomethyl group (-CD₃). The N3 and N7 positions remain protonated. This specific substitution pattern is critical; N1-methylation is the final step in the metabolic clearance of theophylline, making this isotope essential for differentiating metabolic pathways.

Chemical Synthesis: Selective N1-Alkylation Protocol

Strategic Rationale (Expertise & Experience)

Direct methylation of xanthine is non-selective, often yielding 1,3-dimethyl (theophylline), 3,7-dimethyl (theobromine), or 1,3,7-trimethyl (caffeine) mixtures. To synthesize 1-Methylxanthine-d3 with high purity, we must block the highly reactive N7 and N3 positions or utilize a transient protection strategy.

The most robust protocol involves the N7-protection route using chloromethyl pivalate (POM-Cl), followed by N1-alkylation with Iodomethane-d3 (CD₃I) , and subsequent deprotection. This ensures the deuterium label is exclusively at the N1 position.

Validated Synthesis Workflow

SynthesisWorkflow Xanthine Xanthine (Precursor) Step1 Step 1: N7-Protection (POM-Cl, Na2CO3, DMF) Xanthine->Step1 Intermediate1 7-Pivaloyloxymethyl xanthine Step1->Intermediate1 Step2 Step 2: N1-Deuteriomethylation (CD3-I, Base) Intermediate1->Step2 Intermediate2 1-CD3-7-POM xanthine Step2->Intermediate2 Step3 Step 3: Deprotection (NaOH, Reflux) Intermediate2->Step3 FinalProduct 1-Methylxanthine-d3 (Target) Step3->FinalProduct

Figure 1: Selective synthesis pathway for 1-Methylxanthine-d3 ensuring regiospecificity.

Step-by-Step Protocol
  • N7-Protection:

    • Suspend Xanthine (1 eq) in anhydrous DMF.

    • Add Sodium Carbonate (1 eq) and stir at 25°C for 30 min.

    • Add Chloromethyl pivalate (POM-Cl) (1.05 eq) dropwise.

    • Mechanism: The N7 position is the most acidic and nucleophilic site on the imidazole ring, reacting preferentially to form 7-POM-xanthine.

    • QC Check: Monitor by TLC (CHCl₃:MeOH 9:1). Disappearance of xanthine indicates completion.

  • N1-Deuteriomethylation (The Critical Step):

    • Dissolve 7-POM-xanthine in DMF.

    • Add Iodomethane-d3 (CD₃I) (1.1 eq) and K₂CO₃.

    • Stir at 40°C for 4-6 hours.

    • Note: Avoid excess CD₃I to prevent N3 alkylation. The steric bulk of the POM group at N7 helps direct alkylation to N1.

  • Deprotection & Purification:

    • Treat the intermediate with 1M NaOH and reflux for 1 hour to hydrolyze the pivaloyloxymethyl ester.

    • Cool and acidify to pH 5.0 with HCl. The product, 1-Methylxanthine-d3 , will precipitate.

    • Recrystallize from water/ethanol to remove inorganic salts.

Analytical Application: LC-MS/MS Internal Standard

Role in DMPK Studies

1-Methylxanthine is a downstream metabolite of caffeine (via Paraxanthine) and Theophylline. In CYP1A2 phenotyping studies, the ratio of 1-Methylxanthine to its precursors is a key biomarker. Using 1-MX-d3 as an internal standard corrects for extraction efficiency and matrix suppression, which are common in urine and plasma analysis.

Metabolic Pathway Context[10]

Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 MX1 1-Methylxanthine (Target Analyte) Theophylline->MX1 CYP2E1/1A2 Paraxanthine->MX1 CYP1A2 MUA1 1-Methyluric Acid MX1->MUA1 Xanthine Oxidase MX1_d3 1-Methylxanthine-d3 (Internal Standard)

Figure 2: Position of 1-Methylxanthine in caffeine metabolism and the application of its deuterated IS.

Validated LC-MS/MS Protocol

Sample Preparation:

  • Aliquot: 50 µL human plasma/urine.

  • IS Addition: Add 10 µL of 1-Methylxanthine-d3 working solution (100 ng/mL in Methanol).

  • Precipitation: Add 200 µL cold Acetonitrile. Vortex 1 min. Centrifuge 10,000 x g for 5 min.

  • Injection: Inject 5 µL of supernatant.

Instrument Parameters (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4 min.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Methylxanthine 167.1108.125
1-Methylxanthine-d3 170.1 111.1 25

Note on Mass Shift: The precursor shifts from 167.1 to 170.1 (+3 Da due to CD₃). The product ion (loss of HNCO fragment usually) also retains the label if the fragmentation pathway preserves the N1-methyl group, ensuring specificity.

Handling & Stability

  • Storage: Store at -20°C. The compound is stable for >2 years if kept dry and away from light.

  • Solution Stability: Stock solutions in DMSO/Methanol are stable for 6 months at -20°C. Aqueous working solutions should be prepared fresh or refrigerated for no more than 1 week due to potential bacterial growth, though chemical hydrolysis is negligible at neutral pH.

  • Safety: Treat as a bioactive purine derivative. Use standard PPE (gloves, lab coat, safety glasses).

References

  • Pharmaffiliates. (n.d.). 1-Methyl Xanthine-d3 (CAS 1216430-61-3) Technical Data. Retrieved from [Link]

  • Hu, L., Singh, P. K., & Ullman, B. (1980). Synthesis of 1-methylxanthine via N7-protection. Journal of the American Chemical Society, 45, 1711-1713.[1] (Methodology adapted for deuterated synthesis).[2][3]

  • Caubet, M. S., et al. (2002). Analysis of methylxanthines in human biological fluids by LC-MS/MS.

Sources

Technical Guide: Mass Spectrometry Analysis of 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 1-Methylxanthine-d3 Role: Stable Isotope Internal Standard (IS) for Methylxanthine Quantification Application: DMPK, Clinical Toxicology, Caffeine Metabolite Profiling

Part 1: Executive Summary & Molecular Profile

This guide details the mass spectrometric characterization and quantification workflow for 1-(trideuteriomethyl)purine-2,6-dione (hereafter referred to as 1-Methylxanthine-d3 ). As a primary metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine, 1-methylxanthine is a critical biomarker for CYP1A2 activity phenotyping.

The deuterated analog (


) serves as the "gold standard" Internal Standard (IS) for LC-MS/MS assays. Its physicochemical properties mirror the non-deuterated analyte, allowing it to compensate for ionization suppression, matrix effects, and extraction variability. However, precise chromatographic resolution is required to distinguish it from isobaric isomers (3-methylxanthine and 7-methylxanthine).
Physicochemical & MS Characteristics
ParameterSpecificationTechnical Note
Formula

Deuterium label at

-methyl position.
Monoisotopic Mass ~169.09 Da+3.02 Da shift from unlabeled 1-MX (166.05 Da).
Ionization Mode ESI Positive (+)Protonation site typically at

imidazole nitrogen.
Precursor Ion (

)
m/z 170.1 Essential to verify isotopic purity (>99% D) to prevent "crosstalk" with analyte.
Primary Fragment m/z 127.1 Retro-Diels-Alder (RDA) cleavage retaining the

group.
Solubility DMSO, Methanol (warm)Poor solubility in pure water; keep stock in organic solvent.

Part 2: LC-MS/MS Method Development

Mass Spectrometry Optimization (The Physics of Detection)

The analysis relies on Multiple Reaction Monitoring (MRM) in a Triple Quadrupole (QqQ) system.[1] The fragmentation mechanism of xanthines typically involves a Retro-Diels-Alder (RDA) reaction or the loss of isocyanic acid (HNCO).

Critical Mechanism: For 1-Methylxanthine-d3, the methyl group is located at the


 position.
  • Unlabeled Transition: m/z 167.1

    
     124.1 (Loss of 43 Da, typically HNCO/CHNO).
    
  • Deuterated Transition: m/z 170.1

    
     127.1.
    
    • Why? The fragmentation core retains the

      
       position. Therefore, the +3 Da mass shift is preserved in the product ion.
      
Recommended Source Parameters (Generic ESI+)
  • Capillary Voltage: 3.0 – 3.5 kV (Avoid arcing; xanthines ionize easily).

  • Desolvation Temperature: 450°C – 550°C (High heat aids evaporation of aqueous mobile phases).

  • Cone Voltage: Optimized per instrument (typically 25-40 V) to prevent in-source fragmentation.

Chromatographic Separation (The Isomer Problem)

Mass spectrometry alone cannot distinguish 1-Methylxanthine-d3 from 3-Methylxanthine-d3 or 7-Methylxanthine-d3 if they were to exist in the mixture, nor can it separate the analyte 1-Methylxanthine from its isomers without chromatography.

The Challenge: 1-Methylxanthine, 3-Methylxanthine, and 7-Methylxanthine are isobaric (m/z 167). While the IS (m/z 170) is mass-resolved, it must co-elute exactly with the analyte (1-Methylxanthine) to effectively correct for matrix effects, while being chromatographically resolved from the other isomers to ensure specificity of the assay.

Protocol:

  • Column: High-strength Silica (HSS) T3 or C18 with polar end-capping.

    • Reasoning: Xanthines are polar. Standard C18 columns often suffer from poor retention (blow-out). T3 chemistries withstand 100% aqueous starts.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Methanol (Methanol provides sharper peaks for xanthines than Acetonitrile).

Workflow Visualization

The following diagram illustrates the logic flow for method development, ensuring specificity against isomers.

MethodDevelopment Start Start: Method Development Tune MS Tuning (Infusion) Precursor: 170.1 (d3) Product: 127.1 Start->Tune Chromo Chromatographic Optimization (Isomer Separation) Tune->Chromo Check1 Does 1-MX-d3 co-elute with 1-MX? Chromo->Check1 Check2 Is 1-MX resolved from 3-MX and 7-MX? Check1->Check2 Yes Fail Adjust Gradient/Column (Try HSS T3 or Phenyl-Hexyl) Check1->Fail No (Ret. Time Shift) Check2->Fail No (Co-elution) Final Final Method: MRM 170.1 -> 127.1 RT: Match Analyte Check2->Final Yes Fail->Chromo

Caption: Logic flow for optimizing LC-MS/MS conditions, prioritizing isomer separation and IS co-elution.

Part 3: Sample Preparation Protocol

Context: Methylxanthines are often analyzed in plasma or urine.[3][4] Protein Precipitation (PPT) is the most efficient high-throughput method, but Solid Phase Extraction (SPE) yields cleaner baselines for low-level detection.

Selected Method: Protein Precipitation (PPT) Rationale: 1-Methylxanthine is relatively polar. Liquid-Liquid Extraction (LLE) with hexane/ether is often inefficient. PPT with acidified methanol offers high recovery.

Step-by-Step Methodology
  • Preparation of IS Working Solution:

    • Dissolve 1-Methylxanthine-d3 in DMSO to 1 mg/mL (Stock).

    • Dilute Stock in Methanol to 500 ng/mL (Working IS).

    • Note: Keep organic content high to ensure solubility.

  • Plasma Extraction:

    • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

    • Spike: Add 10 µL of Working IS (500 ng/mL). Vortex gently.

    • Precipitate: Add 150 µL of ice-cold Methanol + 0.1% Formic Acid .

      • Chemistry: The acid helps disrupt protein binding; methanol precipitates albumin.

    • Vortex: High speed for 30 seconds.

    • Centrifuge: 15,000 x g for 10 minutes at 4°C.

    • Transfer: Transfer 100 µL of supernatant to an autosampler vial.

    • Dilution (Optional): If peak shape is poor (solvent effect), dilute supernatant 1:1 with water before injection.

  • Self-Validating Control:

    • Always include a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

    • Check: If the Zero Sample shows a peak at the analyte transition (167 -> 124), your IS contains unlabeled impurities (Crosstalk).

Part 4: Validation & Troubleshooting

Deuterium Isotope Effect

Although rare in HPLC, deuterium substitution can sometimes cause a slight shift in retention time compared to the unlabeled analyte (usually eluting slightly earlier).

  • Impact: If the shift is significant, the IS may not experience the exact same matrix suppression as the analyte at the exact moment of ionization.

  • Mitigation: Use UPLC with sharp gradients. If separation occurs, ensure the matrix factor is evaluated at both retention times.

Crosstalk and Purity

Commercial stable isotopes usually have >99% isotopic purity. However, 0.5% unlabeled 1-methylxanthine in your IS stock will limit your Lower Limit of Quantitation (LLOQ).

  • Test: Inject the IS alone at high concentration. Monitor the analyte transition (167 -> 124).

  • Acceptance: The interference response should be <20% of the LLOQ response.

Biological Pathway Diagram

Understanding the metabolic origin ensures you are measuring the correct isomer.

MetabolicPathway Caffeine Caffeine (1,3,7-Trimethyl) Para Paraxanthine (1,7-Dimethyl) Caffeine->Para CYP1A2 (-CH3 at N3) Theo Theophylline (1,3-Dimethyl) Caffeine->Theo CYP1A2 (-CH3 at N7) MX1 1-Methylxanthine (Target Analyte) Para->MX1 CYP1A2/2E1 (-CH3 at N7) MX7 7-Methylxanthine (Isomer) Para->MX7 (-CH3 at N1) Theo->MX1 CYP1A2 (-CH3 at N3) MX3 3-Methylxanthine (Isomer) Theo->MX3 (-CH3 at N1) Xanthine Xanthine MX1->Xanthine Xanthine Oxidase

Caption: Metabolic formation of 1-Methylxanthine from Caffeine. Note the parallel formation of isomers.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Surdak, H., et al. (2022). "Simultaneous Determination of Methylxanthines in Human Plasma by LC–MS/MS." Journal of Chromatography B. (Contextual reference for methylxanthine extraction).
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 13001300: 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione.[5] Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

Sources

The Deuterium Kinetic Isotope Effect in Purine Derivatives: A Technical Guide to Modulating Biological Activity and Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the strategic application of deuterium in modifying the biological activity and metabolic fate of purine derivatives. For researchers, medicinal chemists, and drug development professionals, this document will elucidate the core principles of the deuterium kinetic isotope effect (KIE) and its practical application in the design and evaluation of novel deuterated purine analogues. We will move beyond theoretical concepts to provide actionable insights and detailed experimental protocols, enabling a comprehensive understanding of this powerful tool in medicinal chemistry.

Introduction: The Rationale for Deuterating Purine Derivatives

Purine analogues are a cornerstone of modern pharmacotherapy, with wide-ranging applications as anticancer, antiviral, and immunosuppressive agents.[1][2] Their therapeutic efficacy is often intrinsically linked to their metabolic activation and catabolism, which are orchestrated by a series of enzymes involved in purine metabolism.[3] However, the clinical utility of many purine derivatives is hampered by rapid metabolic inactivation, the formation of toxic metabolites, or suboptimal pharmacokinetic profiles.

Deuteration, the selective replacement of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a potent strategy to mitigate these metabolic liabilities.[4][5] The fundamental principle underpinning this approach is the deuterium kinetic isotope effect (KIE) . Due to its greater mass, a carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed by deuterium substitution.[4] This modulation of metabolic pathways can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens.[4][5]

This guide will systematically explore the application of the deuterium KIE to purine derivatives, from the foundational principles to practical experimental design and analysis.

The Metabolic Landscape of Purine Derivatives: Identifying Opportunities for Deuteration

The metabolism of purine analogues is a complex interplay of anabolic (activation) and catabolic (inactivation) pathways, primarily governed by enzymes such as xanthine oxidase, purine nucleoside phosphorylase (PNP), and various cytochrome P450 (CYP) enzymes.[3] Understanding these pathways is critical for identifying strategic positions for deuteration.

Key Metabolic Pathways and Enzymes
  • Xanthine Oxidase (XO): This enzyme plays a crucial role in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] For many purine-based drugs, XO-mediated metabolism is a primary route of inactivation.

  • Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides to yield the free purine base and ribose-1-phosphate.[3][8] This can be either an activation or inactivation step depending on the specific drug and its mechanism of action.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the Phase I metabolism of a vast array of xenobiotics, including many purine derivatives.[9] CYP-mediated reactions often involve C-H bond cleavage through processes like hydroxylation and N-dealkylation.[4]

  • Aldehyde Oxidase (AO): Similar to XO, AO is a molybdenum-containing enzyme that can catalyze the oxidation of heterocyclic rings, including the purine core.

Strategic Deuteration to Modulate Metabolism

The primary goal of deuterating a purine derivative is to slow down a specific metabolic pathway that is considered a liability. This can be achieved by replacing hydrogen with deuterium at a "metabolic soft spot" – a position on the molecule that is susceptible to enzymatic attack.

Potential Benefits of Deuterating Purine Derivatives:

BenefitMechanismExample Application
Increased Half-life Slowing the rate of metabolic clearance by enzymes like CYPs or XO.[10][11]Reducing dosing frequency and improving patient compliance.
Reduced Formation of Toxic Metabolites "Metabolic shunting" - redirecting metabolism away from a pathway that produces toxic byproducts.[5][10]Enhancing the safety profile of the drug.
Increased Exposure to Active Metabolites If a metabolite is the active therapeutic agent, slowing its further metabolism can increase its concentration and duration of action.Optimizing the therapeutic window.
Improved Bioavailability Decreasing first-pass metabolism in the liver.Allowing for lower doses and potentially reducing side effects.

It is crucial to note that the success of a deuteration strategy is not guaranteed and is highly dependent on the specific compound and the rate-limiting step in its metabolism.[9]

Experimental Evaluation of Deuterated Purine Derivatives

A systematic and rigorous experimental workflow is essential to validate the intended effects of deuteration. This involves a combination of in vitro and in vivo studies to assess metabolic stability, pharmacokinetic parameters, and biological activity.

In Vitro Metabolic Stability Assays

These assays are the first step in evaluating the impact of deuteration and are typically conducted using subcellular fractions or cell-based systems.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

  • Preparation of Reagents:

    • Test compounds (deuterated and non-deuterated parent drug) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Human liver microsomes (pooled from multiple donors) at a concentration of 20 mg/mL.

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm the HLM suspension and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the HLMs (final concentration, e.g., 0.5 mg/mL), phosphate buffer, and the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

    • The use of isotopically labeled internal standards is crucial for accurate quantification.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the t½ of the deuterated compound to its non-deuterated counterpart. A significantly longer t½ for the deuterated version indicates a positive deuterium kinetic isotope effect.

Metabolite Identification and Profiling

Identifying the metabolites formed from both the deuterated and non-deuterated compounds is crucial to confirm the site of metabolism and to investigate potential metabolic switching.

Workflow for Metabolite Identification

G cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 LC-HRMS Analysis cluster_3 Data Processing & Analysis A Incubate deuterated and non-deuterated compounds with HLMs or hepatocytes B Protein Precipitation or Solid-Phase Extraction A->B C High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) B->C D Metabolite Prediction Software C->D E Comparison of fragmentation patterns between parent and potential metabolites C->E F Relative quantification of metabolites to assess metabolic switching D->F E->F

Caption: Workflow for metabolite identification and profiling.

The use of high-resolution mass spectrometry is essential for this analysis, as it allows for the accurate mass measurement of metabolites and their fragments, facilitating their identification.[12][13]

Pharmacokinetic (PK) Studies in Animal Models

Following promising in vitro data, in vivo PK studies are necessary to determine how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of the purine derivative in a whole organism.

Key PK Parameters to Compare:

ParameterDescriptionExpected Impact of Successful Deuteration
t½ (Half-life) The time it takes for the drug concentration in the plasma to decrease by half.Increased
AUC (Area Under the Curve) A measure of the total drug exposure over time.Increased
Cmax (Maximum Concentration) The highest concentration of the drug in the plasma.May increase or remain similar
CL (Clearance) The rate at which the drug is removed from the body.Decreased

These studies provide the most definitive evidence of the in vivo impact of the deuterium kinetic isotope effect.

Biological Activity Assessment

While the primary goal of deuteration is often to improve pharmacokinetics, it is imperative to confirm that the modification does not negatively impact the compound's intended biological activity. In some cases, the altered metabolism may even enhance efficacy.

Workflow for Biological Activity Assessment

G cluster_0 Target Engagement cluster_1 Cell-Based Assays cluster_2 In Vivo Efficacy Models A Enzymatic or Receptor Binding Assays B Cell Proliferation/Viability (e.g., for anticancer agents) A->B C Antiviral Activity Assays (e.g., plaque reduction) A->C D Animal models of the target disease B->D C->D

Caption: Workflow for assessing the biological activity of deuterated compounds.

For example, when evaluating deuterated purine derivatives as potential anticancer agents, cell proliferation assays using relevant cancer cell lines are essential.[1] For antiviral candidates, assays measuring the inhibition of viral replication are necessary.

Synthesis of Deuterated Purine Derivatives

The ability to synthesize deuterated purine derivatives with high isotopic purity is a prerequisite for their evaluation. Several synthetic strategies can be employed, depending on the desired position of deuteration.

  • Direct H-D Exchange: In some cases, hydrogen atoms on the purine ring can be exchanged for deuterium under specific conditions, for example, using a ruthenium nanoparticle catalyst in the presence of D₂ gas and D₂O.[14]

  • Use of Deuterated Building Blocks: A more common approach involves the use of deuterated starting materials in the synthesis of the purine ring or the sugar moiety (for nucleosides).

  • Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki and Stille couplings can be used to introduce various substituents, including deuterated ones, onto the purine core.[1]

The choice of synthetic route will depend on the target molecule and the availability of deuterated precursors.

Conclusion and Future Perspectives

The strategic deuteration of purine derivatives represents a powerful and validated approach to enhancing their therapeutic potential. By leveraging the deuterium kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of these important molecules, leading to improved pharmacokinetic profiles and enhanced safety.[5] A thorough understanding of the underlying metabolic pathways, coupled with a rigorous experimental evaluation pipeline, is essential for the successful development of next-generation deuterated purine-based therapeutics. As our understanding of drug metabolism continues to grow, the precision and application of deuteration in drug design are poised to expand, offering new avenues for the development of safer and more effective medicines.

References

  • Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. (2024). MDPI. [Link]

  • Lehikoinen, P. K., Sinnott, M. L., & Krenitsky, T. A. (1989). Investigation of alpha-deuterium kinetic isotope effects on the purine nucleoside phosphorylase reaction by the equilibrium-perturbation technique. Biochemical Journal, 257(2), 355–359. [Link]

  • beta-deuterium kinetic isotope effects in the purine nucleoside phosphorylase reaction. (n.d.). SciSpace. [Link]

  • Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. (2022). Taylor & Francis Online. [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 13(12), e0208947. [Link]

  • Kizaki, H., & Sakurada, T. (1977). Simple micro-assay methods for enzymes of purine metabolism. Journal of Laboratory and Clinical Medicine, 89(5), 1135–1144. [Link]

  • Deuterium in Drug Discovery and Development. (2011). ResearchGate. [Link]

  • Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. (2006). PubMed. [Link]

  • Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]

  • Sharma, R., & Jain, R. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Deuterium: Slowing Metabolism One C–H Bond At A Time. (2025). Ingenza. [Link]

  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (2012). Semantic Scholar. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (2023). Semantic Scholar. [Link]

  • Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018). PLOS ONE. [Link]

  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2004). PubMed. [Link]

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]

  • Schofield, J., Brasseur, D., de Bruin, B., Vassal, T., et al. (2013). Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone. Journal of Labelled Compounds & Radiopharmaceuticals, 56(9-10), 504–512. [Link]

  • Pharmacokinetics of Purine Nucleoside Analogs. (n.d.). Taylor & Francis eBooks. [Link]

  • RuNp-catalyzed deuterium labelling of representative purine derivatives. (n.d.). ResearchGate. [Link]

  • Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. (2024). MDPI. [Link]

  • A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). ResearchGate. [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers. [Link]

Sources

An In-depth Technical Guide on 1-(trideuteriomethyl)purine-2,6-dione as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the application of 1-(trideuteriomethyl)purine-2,6-dione as a stable isotope-labeled internal standard (SIL-IS). The document outlines the critical role of internal standards in quantitative bioanalysis, the inherent advantages of using SIL-IS, and the specific properties of this compound. A detailed, field-tested protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is presented, covering all stages from sample preparation to data analysis. This guide is intended to serve as a practical resource, grounded in scientific principles and regulatory expectations, for the accurate quantification of the corresponding analyte, 1-methylxanthine, in complex biological matrices.

The Rationale for Internal Standards in Quantitative Bioanalysis

The precise quantification of analytes in biological samples such as plasma, urine, or tissue is fundamental to pharmacokinetic and toxicokinetic studies.[1] However, the complexity of these biological matrices presents significant analytical challenges. Variations in sample preparation, such as analyte loss during extraction, and analytical inconsistencies, including matrix effects and fluctuations in instrument response, can lead to inaccurate and unreliable results.

To mitigate these issues, an internal standard (IS) is added to every sample, including calibration standards, quality controls (QCs), and the unknown study samples.[2] An ideal IS should closely mimic the chemical and physical properties of the analyte. This ensures that both the analyte and the IS are affected similarly by experimental variability. The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes for procedural inconsistencies.[3]

1.1. The Gold Standard: Stable Isotope-Labeled Internal Standards

While various compounds can serve as internal standards, stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry.[4][5][6] A SIL-IS is a version of the analyte in which one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[7]

The advantages of using a SIL-IS, such as this compound, are significant:

  • Co-elution with the Analyte: Due to their identical chemical properties, the SIL-IS and the analyte exhibit the same chromatographic behavior, which is crucial for compensating for matrix effects that can vary during the chromatographic run.

  • Identical Ionization Efficiency: The isotopic labeling has a negligible impact on the molecule's ionization efficiency, ensuring that both the analyte and the SIL-IS respond similarly in the mass spectrometer's ion source.[5]

  • Comparable Extraction Recovery: During sample preparation, the SIL-IS and the analyte will have nearly identical recovery rates.[2]

These characteristics ensure that the ratio of the analyte to the SIL-IS remains constant, even in the presence of signal suppression or enhancement, thereby improving the accuracy and precision of the analytical method.[2]

Profile of this compound
2.1. Physicochemical Properties
PropertyValue
Chemical Name This compound
Synonyms 1-(methyl-d3)-xanthine, 1-trideuteriomethylxanthine
Chemical Formula C₆H₃D₃N₄O₂
Monoisotopic Mass 183.07 g/mol
Analyte Monoisotopic Mass 180.05 g/mol (for 1-methylxanthine)
Mass Difference +3 Da

The +3 Dalton mass difference is generally sufficient to prevent spectral overlap between the analyte and the internal standard in small molecule analysis.[7]

2.2. Synthesis Overview

The synthesis of this compound typically involves the alkylation of a purine precursor with a deuterated methylating agent. For instance, xanthine can be reacted with a trideuteriomethyl source, such as trideuteriomethyl iodide (CD₃I), in the presence of a base to introduce the labeled methyl group.

Synthesis_Pathway Xanthine Xanthine (Purine Precursor) Reaction Alkylation Reaction Xanthine->Reaction Reagents + CD3I (Trideuteriomethyl Iodide) + Base Reagents->Reaction Product This compound Reaction->Product

Caption: Generalized synthesis scheme for this compound.

A Practical Guide to Bioanalytical Method Development

This section details a standard protocol for the quantification of 1-methylxanthine in human plasma using this compound as the internal standard.

3.1. Essential Materials and Reagents
ComponentRecommended Grade
1-Methylxanthine≥98% purity
This compound≥98% isotopic purity
AcetonitrileLC-MS Grade
MethanolLC-MS Grade
Formic AcidLC-MS Grade
Deionized WaterType I (18.2 MΩ·cm)
Human Plasma (K₂EDTA)Screened, Pooled
3.2. Preparation of Stock and Working Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve ~1 mg of 1-methylxanthine in 1 mL of a suitable solvent (e.g., 50:50 methanol/water).

  • SIL-IS Stock (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Analyte Working Solutions: Serially dilute the analyte stock solution to prepare calibration standards and quality control samples at the desired concentrations.

  • SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution to a concentration that provides a stable and appropriate response in the mass spectrometer.

3.3. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.

Sample_Prep_Workflow Start Plasma Sample (e.g., 50 µL) Add_IS Add SIL-IS Working Solution (e.g., 25 µL) Start->Add_IS Precipitate Add Protein Precipitation Solvent (e.g., 200 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze Inject into LC-MS/MS System Transfer->Analyze

Caption: A typical protein precipitation workflow for plasma samples.

3.4. LC-MS/MS Instrumental Conditions
ParameterTypical Condition
LC System A high-performance liquid chromatography system (e.g., UHPLC)
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes)
MS System A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 1-Methylxanthine: Q1 m/z → Q3 m/z (e.g., 181.1 → 124.0) SIL-IS: Q1 m/z → Q3 m/z (e.g., 184.1 → 127.0)
3.5. Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is required to ensure its reliability. This validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11] Key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]

Data Analysis and Interpretation

The data acquired from the LC-MS/MS system is processed using specialized software. The peak areas of the analyte and the SIL-IS are integrated, and the ratio of their responses is calculated. A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards. The concentrations of the analyte in the QC and unknown samples are then determined by interpolating their peak area ratios from this calibration curve.

The consistent use of this compound as the internal standard is paramount for achieving accurate and precise results. It effectively compensates for potential variability throughout the analytical process, ensuring the integrity of the final data.

Conclusion

This compound serves as an exemplary stable isotope-labeled internal standard for the quantitative bioanalysis of 1-methylxanthine. Its properties align perfectly with the requirements for an ideal internal standard, enabling robust and reliable analytical methods. The detailed protocol and principles outlined in this guide provide a solid foundation for the development and validation of high-quality bioanalytical assays essential for drug development and a variety of research applications.

References
  • Borges, N. C., & Lanchote, V. L. (2003). The use of stable isotopes in pharmacokinetic studies. Clinical Pharmacokinetics, 42(10), 881-899.
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • Nowak, M., Głowacka, A., & Wiela-Hojeńska, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 285-295.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • European Medicines Agency. (2012, February 15).

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1-(Trideuteriomethyl)purine-2,6-dione: The Deuterated Sentinel of Xanthine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-Methylxanthine-d3 or 1-CD₃-Xanthine ).

This molecule is not a marketed therapeutic drug but a pivotal pharmacometabolomic standard and mechanistic probe . Its history is inextricably linked to the development of Stable Isotope Dilution Assays (SIDA) and the mapping of the Cytochrome P450 1A2 (CYP1A2) pathway.

Part 1: Executive Technical Summary

This compound (C₆H₃D₃N₄O₂) is the isotopically labeled analog of 1-Methylxanthine (1-MX), a primary downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).

In the hierarchy of pharmaceutical sciences, this molecule serves two critical high-level functions:

  • The "Gold Standard" Internal Standard: It provides the absolute reference required for the quantification of 1-methylxanthine in complex biological matrices (plasma/urine) via LC-MS/MS, eliminating ionization matrix effects.

  • Mechanistic Probe for CYP1A2: Historically, the synthesis of N1-deuterated xanthines revealed the phenomenon of "Metabolic Switching" —where the Kinetic Isotope Effect (KIE) forces enzymes to shift metabolic pathways away from the deuterated site.

Chemical Identity Card
PropertySpecification
IUPAC Name 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine-d3 (1-MX-d3)
Parent Scaffold Xanthine (Purine-2,6-dione)
Isotopic Label Deuterium (

H) at N1-Methyl group
Molecular Weight 169.16 g/mol (vs. 166.14 g/mol for unlabeled)
Primary Target CYP1A2 Phenotyping / Metabolite Quantification

Part 2: Historical Discovery & The "Deuterium Switch"

The history of this compound is not defined by a single "eureka" moment of drug discovery, but by the evolution of Quantitative Pharmacology in the 1970s.

The Horning Era (1976): Discovery of Metabolic Switching

The seminal work involving N1-deuterated xanthines was conducted by Horning et al. (1976) . They synthesized caffeine analogs with trideuteriomethyl groups at the N1, N3, and N7 positions to study the demethylation mechanisms of the liver.

  • The Experiment: They administered Caffeine-1-CD3 (1-trideuteriomethyl-3,7-dimethylxanthine) to humans.

  • The Observation: Normally, caffeine is primarily metabolized by N3-demethylation to Paraxanthine (1,7-dimethylxanthine). However, when deuterium was placed at specific positions, the C-D bond (stronger than C-H) caused a Kinetic Isotope Effect (KIE) .

  • The Result: This slowed down the reaction at the deuterated site, causing the CYP450 enzymes to "switch" to an easier pathway (e.g., N7 or N1 demethylation).

  • Significance of 1-MX-d3: this compound was identified as the terminal stable metabolite that retained the N1-label, proving that the N1-methyl group remains intact through the Caffeine

    
     Paraxanthine 
    
    
    
    1-Methylxanthine cascade.
The Rise of CYP1A2 Phenotyping (1990s)

In the 1990s, researchers (e.g., Kalow and Tang , Fuhr et al. ) established that the ratio of caffeine metabolites in urine could serve as a non-invasive biopsy for liver function (CYP1A2 activity).

  • The Problem: Quantifying 1-methylxanthine (1-MX) in urine is difficult due to interference from dietary compounds and variable ionization in Mass Spectrometry.

  • The Solution: this compound became the essential Stable Isotope Internal Standard . By spiking this deuterated analog into patient samples, scientists could normalize the signal, leading to the high-precision "Caffeine Metabolic Ratio" (CMR) used in drug development today.

Part 3: Mechanistic Pathway & Logic

The utility of this compound rests on the specific metabolic cascade of xanthines.

The Metabolic Cascade (DOT Visualization)

XanthineMetabolism cluster_legend Pathway Logic Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major Route) N3-Demethylation Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (Minor) N1-Demethylation Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (Minor) N7-Demethylation MX1 1-METHYLXANTHINE (Target Analyte) Paraxanthine->MX1 CYP1A2 N7-Demethylation AFMU AFMU (Ring Opening) Paraxanthine->AFMU NAT2 Acetylation MX1_D3 1-CD3-XANTHINE (Internal Standard) MX1_D3->MX1 Co-elutes in LC-MS Used for Normalization key1 1-MX is the rate-limiting product for CYP1A2 assessment.

Figure 1: The metabolic derivation of 1-Methylxanthine from Caffeine.[1] The deuterated standard (1-CD3-Xanthine) mimics the final analyte (Yellow) but is distinguishable by mass.

Why N1-Deuteration Matters
  • Metabolic Stability: The N1-methyl group is the most stable methyl group on the xanthine ring during the initial metabolism of caffeine (which loses N3 first).

  • Tracer Fidelity: Because the N1 group is retained in Paraxanthine (1,7) and 1-Methylxanthine (1), a caffeine molecule labeled at N1 (Caffeine-1-CD3) will produce This compound as its downstream metabolite. This allows researchers to track the specific fate of that methyl group.

Part 4: Technical Protocol – The Validated Workflow

This section outlines the standard operating procedure (SOP) for using this compound as an internal standard in a clinical CYP1A2 phenotyping assay.

Experimental Design: The "Caffeine Metabolic Ratio"

Objective: Determine CYP1A2 activity by measuring the ratio of (AFMU + 1-MX + 1-MU) / 1,7-DMX in urine. Role of 1-MX-d3: Corrects for extraction efficiency and matrix suppression of the 1-Methylxanthine peak.

Step-by-Step Methodology
1. Sample Preparation
  • Matrix: Human Urine (collected 4-6 hours post-caffeine ingestion).

  • Reagents:

    • Analyte: 1-Methylxanthine (Natural).

    • Internal Standard (IS): this compound (10 µg/mL in Methanol).

  • Protocol:

    • Aliquot 100 µL of urine into a 1.5 mL Eppendorf tube.

    • Add 10 µL of IS working solution (Final conc: 1000 ng/mL).

    • Precipitate proteins: Add 200 µL Acetonitrile (0.1% Formic Acid).

    • Vortex (30 sec) and Centrifuge (14,000 rpm, 10 min, 4°C).

    • Transfer supernatant to LC vial.

2. LC-MS/MS Configuration
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes.

3. Mass Spectrometry Parameters (MRM Mode)

The specificity of the assay relies on the mass shift induced by the three deuterium atoms.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
1-Methylxanthine 167.1 [M+H]+110.125Loss of methyl isocyanate
1-MX-d3 (Standard) 170.1 [M+H]+ 113.1 25+3 Da shift confirms identity

Critical QC Check: The retention time of 1-MX-d3 may be slightly shorter (approx. 0.05 min) than non-deuterated 1-MX due to the Chromatographic Isotope Effect (deuterium is slightly more lipophilic/less polar in interaction volume). This must be accounted for in integration windows.

Part 5: Synthesis & Chemical Properties

For researchers requiring de novo synthesis or verification.

Synthesis Route (Traube Purine Synthesis Variation)

The synthesis typically avoids direct methylation of xanthine (which yields 1,3,7 mixtures). Instead, it uses a specific precursor:

  • Starting Material: 1-Methylurea-d3 (CD₃-NH-CO-NH₂).

  • Condensation: React with cyanoacetic acid to form deuterated cyanoacetylurea.

  • Cyclization: Base-catalyzed cyclization yields the uracil derivative.

  • Nitrosation & Reduction: Forms the diamine.

  • Formylation & Ring Closure: Reaction with formic acid closes the imidazole ring to yield This compound .

Stability Data
  • Light Sensitivity: Xanthines are generally stable, but solutions should be kept in amber vials.

  • Isotopic Purity: Commercial standards typically achieve >99 atom % D.

  • Proton Exchange: The deuterium atoms on the methyl group are non-exchangeable in aqueous solution (unlike the H at N3 or N7), ensuring the label remains stable during biological transit.

References

  • Horning, M. G., et al. (1976). Metabolic switching of drug pathways as a consequence of deuterium substitution.[1] Proceedings of the Second International Conference on Stable Isotopes. (Foundational study on the KIE of deuterated caffeine).

  • Fuhr, U., & Rost, K. L. (1994). Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva. Pharmacogenetics.[2][3] Link

  • Caubet, M. S., et al. (2002).Analysis of urinary caffeine metabolites by HPLC-MS: global validation and application to CYP1A2 phenotyping. Journal of Pharmaceutical and Biomedical Analysis.
  • Magkos, F., & Kavouras, S. A. (2005).Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition.
  • Schneider, H., et al. (2003). Analysis of the metabolites of caffeine in human urine by HPLC-ESI-MS/MS. Analytical and Bioanalytical Chemistry.[2][3] (Details the MRM transitions for 1-MX and its deuterated analogs).

Sources

An In-Depth Technical Guide to the Physical and Chemical Stability of 1-(Trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Isotopic Labeling in Drug Development and the Criticality of Stability Assessment

In the landscape of modern drug development, the use of stable isotope-labeled compounds, such as 1-(trideuteriomethyl)purine-2,6-dione (also known as Theophylline-d3), has become indispensable. These molecules, wherein one or more atoms have been replaced by a heavier, non-radioactive isotope, serve as invaluable tools in pharmacokinetic and metabolic studies.[1] The substitution of hydrogen with deuterium can subtly alter the metabolic fate of a drug, a phenomenon known as the "kinetic isotope effect," which can lead to an improved pharmacokinetic profile, including a longer half-life and reduced toxicity.[2]

This compound is a deuterated analog of theophylline, a widely used methylxanthine drug for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3][4] The strategic placement of deuterium on the N1-methyl group can influence its metabolism, which primarily occurs via N-demethylation and C8-hydroxylation mediated by cytochrome P450 enzymes.[3]

However, for any isotopically labeled compound to be a viable candidate in drug development, a thorough understanding of its physical and chemical stability is paramount. This guide provides a comprehensive technical overview of the key stability considerations for this compound, drawing upon the extensive knowledge of its non-deuterated counterpart, theophylline. While direct stability data for the deuterated analog is not extensively published, the principles and methodologies outlined herein provide a robust framework for its evaluation.

I. Physical Stability: The Solid-State Landscape

The physical properties of an active pharmaceutical ingredient (API) can significantly impact its formulation, bioavailability, and shelf-life. For this compound, as with theophylline, the key physical stability concerns are polymorphism and hygroscopicity.

Polymorphism: A Tale of Multiple Crystalline Forms

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form.[5] These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements, leading to variations in physical properties such as solubility, melting point, and stability.[5]

Theophylline is known to exist in at least four anhydrous polymorphic forms (I, II, III, and IV) and a monohydrate form.[6][7][8] Form II is often the commercially available and kinetically stable form under typical laboratory conditions, while Form IV is the thermodynamically more stable polymorph.[7][8] The interconversion between these forms can be induced by factors such as temperature, solvent, and mechanical stress (e.g., grinding).[6][7]

Implications for this compound:

It is highly probable that this compound will exhibit a similar polymorphic landscape to theophylline. The subtle change in molecular weight and vibrational energy from deuterium substitution is unlikely to fundamentally alter the intermolecular interactions that govern crystal packing. However, the kinetics of polymorphic transformations might be slightly different.

Experimental Protocol for Polymorphic Screening:

A comprehensive polymorphic screen for this compound should be conducted to identify all accessible crystalline forms.

Step-by-Step Methodology:

  • Crystallization Studies: Dissolve the compound in a diverse range of solvents (polar, non-polar, protic, aprotic) at various temperatures. Employ different crystallization techniques, including slow evaporation, cooling crystallization, and anti-solvent addition.

  • Slurry Conversion: Stir a suspension of the initial crystalline form in various solvents for an extended period to facilitate conversion to a more stable form.

  • Thermal Analysis: Utilize Differential Scanning Calorimetry (DSC) to identify melting points, phase transitions, and potential desolvation events. Thermogravimetric Analysis (TGA) can quantify the loss of solvent or water.[9]

  • Spectroscopic and Diffractive Analysis:

    • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[10]

    • Solid-State NMR (ssNMR): Provides detailed information about the local chemical environment of atoms within the crystal lattice, offering a powerful tool for polymorph characterization.[6]

    • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on shifts in their characteristic spectral bands.

Diagram of Polymorphic Screening Workflow:

G cluster_screening Polymorphic Screening Workflow cluster_analysis Analytical Characterization API This compound Crystallization Crystallization from Various Solvents API->Crystallization Slurry Slurry Conversion API->Slurry Grinding Mechanical Stress (Grinding) API->Grinding DSC_TGA DSC / TGA Crystallization->DSC_TGA PXRD PXRD Crystallization->PXRD ssNMR ssNMR Crystallization->ssNMR Raman_IR Raman / IR Crystallization->Raman_IR Slurry->PXRD Grinding->PXRD Identified_Polymorphs Identified Polymorphs and Solvates PXRD->Identified_Polymorphs

Caption: Workflow for polymorphic screening and characterization.

Hygroscopicity: The Interplay with Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[11][12] Theophylline is known to be hygroscopic and can form a monohydrate, which can impact its physical stability and dissolution properties.[11][12][13][14][15] The conversion of the anhydrous form to the monohydrate is dependent on the relative humidity (RH).[13][14]

Implications for this compound:

The deuterated analog is expected to share the hygroscopic nature of theophylline. The presence of moisture can lead to physical changes such as deliquescence, caking, and changes in polymorphic form, as well as potentially promoting chemical degradation.

Experimental Protocol for Hygroscopicity Assessment:

Dynamic Vapor Sorption (DVS) is the standard technique to quantitatively assess the hygroscopicity of a material.

Step-by-Step Methodology:

  • Sample Preparation: Place a known mass of this compound in the DVS instrument.

  • Drying: Dry the sample under a stream of dry nitrogen to establish a baseline mass.

  • Sorption/Desorption Isotherm: Gradually increase the relative humidity in a stepwise manner (e.g., from 0% to 95% RH in 10% increments) and record the change in mass at each step until equilibrium is reached. Subsequently, decrease the RH back to 0% to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. This plot will reveal the extent of water uptake and whether it is due to adsorption, absorption, or hydrate formation.

Data Presentation: Hypothetical DVS Isotherm Data

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.00.2
100.10.3
200.20.4
300.30.5
400.40.6
500.50.8
600.71.0
701.21.5
808.5 (Hydrate Formation)8.4
908.68.5
958.78.6

Note: This data is illustrative and represents a hypothetical scenario where hydrate formation occurs above 70% RH.

II. Chemical Stability: Unraveling Degradation Pathways

Chemical stability studies are crucial to determine the intrinsic stability of the drug molecule and to identify potential degradation products. Forced degradation, or stress testing, is performed to accelerate the degradation process and elucidate the degradation pathways.[16][17]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies on theophylline have been conducted under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[16][18] These studies are essential for developing stability-indicating analytical methods.

Implications for this compound and the Kinetic Isotope Effect:

The primary metabolic pathway for theophylline that would be affected by deuteration at the N1-methyl position is N-demethylation. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. This can lead to a slower rate of N-demethylation for the deuterated analog, a phenomenon known as the primary kinetic isotope effect. Consequently, this compound may exhibit greater stability towards metabolic degradation compared to theophylline.

While the kinetic isotope effect is most pronounced in enzymatic reactions, it can also influence chemical degradation pathways where C-H bond cleavage is involved, although the effect may be less significant.

Experimental Protocol for Forced Degradation Studies:

Step-by-Step Methodology:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

  • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) for an extended period.

For each condition, a control sample should be stored under ambient conditions. The extent of degradation should be monitored at various time points.

Analytical Technique: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent drug from its degradation products.[16][18]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH and composition of the mobile phase should be optimized to achieve good separation.[16][19]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (for theophylline, this is around 272 nm) is standard.[16]

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and characterization of degradation products.

Diagram of Potential Degradation Pathways:

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Parent This compound N_Demethylated 3,7-Dimethyl-1H-purine-2,6-dione (N-Demethylation) Parent->N_Demethylated Metabolic/Oxidative Hydroxylated 1-(Trideuteriomethyl)-3,7-dimethyluric acid (C8-Hydroxylation) Parent->Hydroxylated Metabolic/Oxidative Ring_Opened Ring-Opened Products (Hydrolysis) Parent->Ring_Opened Acid/Base Hydrolysis

Caption: Potential degradation pathways of this compound.

Long-Term and Accelerated Stability Studies

Following the identification of potential degradation pathways, formal stability studies under ICH-prescribed conditions are necessary to establish the shelf-life and recommended storage conditions.

Experimental Protocol:

  • Sample Packaging: Package the drug substance in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance

    • Assay (using the validated stability-indicating HPLC method)

    • Degradation products/impurities

    • Moisture content

    • Polymorphic form (by PXRD)

Data Presentation: Hypothetical Accelerated Stability Data

TestSpecificationInitial3 Months at 40°C/75%RH6 Months at 40°C/75%RH
AppearanceWhite to off-white powderConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.1
Total Impurities (%)NMT 1.00.150.250.40
Water Content (%)NMT 0.50.20.30.4
Polymorphic FormForm IIForm IIForm IIForm II

Note: NMT = Not More Than. This data is illustrative.

III. Conclusion: A Roadmap for Stability Assessment

The physical and chemical stability of this compound is a critical determinant of its potential as a therapeutic agent. While direct experimental data for this deuterated compound is limited, the extensive body of knowledge on theophylline provides a robust foundation for designing a comprehensive stability program.

A thorough investigation of its polymorphic landscape and hygroscopic behavior will inform formulation development and control of the solid-state properties. Rigorous forced degradation studies, coupled with the development of a validated stability-indicating analytical method, will elucidate its degradation pathways and the potential impact of deuteration on its chemical stability. Finally, long-term and accelerated stability studies under ICH guidelines will establish its shelf-life and ensure the quality, safety, and efficacy of the final drug product. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the stability assessment of this compound.

References

  • ACS Publications. (2021, November 3). Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. The Journal of Physical Chemistry A. [Link]

  • PubMed. (2021, November 18). Understanding Hygroscopicity of Theophylline via a Novel Cocrystal Polymorph: A Charge Density Study. [Link]

  • The Journal of Clinical Investigation. Polymorphism of Theophylline Metabolism in Man. [Link]

  • PubMed Central. Polymorphism of theophylline metabolism in man. [Link]

  • PubMed Central. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. [Link]

  • ACS Publications. (2015, September 22). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. Molecular Pharmaceutics. [Link]

  • Chemie. (2024, October 18). Polymorphism of Theophylline. [Link]

  • Oxford Academic. Effect of Surface Characteristics of Theophylline Anhydrate Powder on Hygroscopic Stability. Journal of Pharmacy and Pharmacology. [Link]

  • National Library of Medicine. Effect of surface characteristics of theophylline anhydrate powder on hygroscopic stability. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010, August 20). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography. [Link]

  • RSC Publishing. (2015, February 17). The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline. [Link]

  • RSC Publishing. (2024, December 20). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Link]

  • ClinPGx. Theophylline Pathway, Pharmacokinetics. [Link]

  • ACS Publications. (2022, July 14). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. [Link]

  • ResearchGate. (2015, November 10). Impact of formulation and process variables on solid-state stability of theophylline in controlled release formulations. [Link]

  • SciSpace. Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. [Link]

  • Diva-portal.org. Physical Properties and Crystallization of Theophylline Co-crystals. [Link]

  • MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

  • ResearchGate. Development of a Stability Indicating Method and Study of Forced Degradation Pathway of Choline Theophyllinate and Salbutamol by Liquid Chromatography–Mass Spectrometry. [Link]

  • Taylor & Francis Online. (2008, October 20). Solid-State Stability of Theophylline Anhydrous in Theophylline Anhydrous-Polyvinylpyrrolidone Physical Mixtures. [Link]

  • PubChem. 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione. [Link]

  • Asian Journal of Pharmaceutical Analysis. Method Development and Photolytic Degradation Study of Doxofylline in Tablet Formulation. [Link]

  • Research Square. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]

  • Asian Journal of Pharmaceutics. Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. [Link]

  • PubMed Central. Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. [Link]

  • PubChem. 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione. [Link]

  • PubMed. (2000, January 15). The stability of theophylline tablets with a hydroxypropylcellulose matrix. [Link]

  • The Nigerian Journal of Pharmacy. (2008, January 1). Stability Studies on the Conventional and Multi-unit Dose Tablets of Theophylline: Moisture Effects. [Link]

  • ResearchGate. (2025, August 7). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]

  • PubChem. 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione. [Link]

  • Avicenna Journal of Pharmaceutical Research. (2023, June 30). Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. [Link]

  • MDPI. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. [Link]

  • PubChem. 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-8-[(4-oxido-4-morpholinyl)methyl]. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]

  • PubMed Central. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]

  • ResearchGate. 1,3,7-Trimethylpurine-2,6-Dione. [Link]

  • PubMed Central. (2024, February 21). Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation. [Link]

  • NIST WebBook. 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-. [Link]

  • ResearchGate. Formulation, characterization and comparative in vitro in vivo evaluation of sustained release theophylline tablets. [Link]

  • PubMed Central. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. [Link]

Sources

A Researcher's Guide to Sourcing and Application of 1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3) for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of 1-(trideuteriomethyl)purine-2,6-dione, more commonly known as Theophylline-d3. This stable isotope-labeled (SIL) analog of theophylline is a critical tool in modern analytical chemistry, particularly for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document will navigate the commercial supplier landscape, detail critical quality attributes for procurement, and provide a validated protocol for its application as an internal standard.

Introduction: The Quintessential Role of Theophylline-d3 in Bioanalysis

Theophylline, a methylxanthine compound, is a widely used therapeutic for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its narrow therapeutic window necessitates precise quantification in biological matrices like plasma and serum. The "gold standard" for this quantification is isotope dilution mass spectrometry (IDMS), a technique that relies on a stable isotope-labeled internal standard (IS).[2]

This compound (Theophylline-d3) is the ideal IS for this purpose. By replacing three hydrogen atoms on the N1-methyl group with deuterium, the molecule's mass is increased by three Daltons. This mass shift allows a mass spectrometer to differentiate it from the endogenous (unlabeled) theophylline, while its physicochemical properties remain nearly identical.[2] This near-perfect analogy ensures that Theophylline-d3 co-elutes chromatographically with the analyte and experiences the same effects during sample extraction, ionization, and potential matrix interference, thus correcting for variations and leading to highly accurate and precise quantification.

Commercial Supplier Landscape for Theophylline-d3

Sourcing high-quality Theophylline-d3 is the foundational step for any successful quantitative assay. A reliable supplier provides not just the material, but comprehensive documentation certifying its identity, purity, and isotopic enrichment. Below is a comparative summary of prominent commercial suppliers.

SupplierProduct NameCAS NumberChemical PurityIsotopic EnrichmentFormat
Toronto Research Chemicals (TRC) Theophylline-d3118430-69-0>98%Not explicitly stated, typically >99% d3Neat Solid
LGC Standards Theophylline-d6117490-39-8>95% (HPLC)Not explicitly statedNeat Solid
Cayman Chemical Theophylline-d69003566≥98%Not explicitly statedNeat Solid
Cerilliant (a MilliporeSigma brand) Theophylline-d3Not listedHigh PurityHigh EnrichmentCertified Solution
Santa Cruz Biotechnology, Inc. Theophylline-d3118430-69-0Not explicitly statedNot explicitly statedNeat Solid

Note: Some suppliers, like LGC and Cayman Chemical, may list a Theophylline-d6 variant. While also a suitable internal standard, it's crucial to ensure consistency in the labeled position and degree of deuteration throughout a study.[3][4] Researchers should always verify the product number and CAS information to procure the correct standard.

Critical Quality Attributes & The Certificate of Analysis (CofA)

When procuring Theophylline-d3, the Certificate of Analysis (CofA) is the most critical document. It is a self-validating system that provides assurance of the material's quality.

Key Parameters to Scrutinize on a CofA:
  • Chemical Identity: Confirmed by techniques like ¹H-NMR, Mass Spectrometry (MS), and FTIR. The data should be consistent with the structure of Theophylline-d3.

  • Chemical Purity: Typically determined by HPLC-UV or GC-FID. A purity of ≥98% is standard for reference materials.[5]

  • Isotopic Purity/Enrichment: This is arguably the most important parameter for an SIL internal standard. It is determined by MS and indicates the percentage of the material that is the desired deuterated species (d3) versus d0, d1, or d2 species. High isotopic enrichment (ideally >99%) is crucial to prevent contribution to the analyte signal.

  • Solution Concentration (if applicable): For certified solutions, such as those from Cerilliant, the concentration is gravimetrically prepared and verified, with an associated uncertainty value.[6] This is highly advantageous as it eliminates the need for the end-user to perform this critical step.

The following diagram illustrates the workflow for qualifying a new lot of Theophylline-d3 internal standard.

G Figure 1. Workflow for Internal Standard Qualification cluster_procurement Procurement cluster_verification In-House Verification cluster_validation Method Validation supplier Select Supplier cofa Request & Review CofA supplier->cofa Key Specs: Purity, Isotopic Enrichment identity Confirm Identity (MS) cofa->identity Compare MS data purity Verify Purity (HPLC) identity->purity stock Prepare Stock Solution purity->stock assay Incorporate into Assay stock->assay performance Assess Performance (Precision, Accuracy, Stability) assay->performance As per FDA/ICH Guidelines release Release for Routine Use performance->release

Caption: Figure 1. Workflow for Internal Standard Qualification.

Application Protocol: Quantification of Theophylline in Human Plasma by LC-MS/MS

This protocol describes a robust method for the determination of theophylline in human plasma using Theophylline-d3 as an internal standard, consistent with FDA guidelines on bioanalytical method validation.[7]

Materials and Reagents
  • Analytes: Theophylline, Theophylline-d3 (Internal Standard)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid (FA), Deionized Water

  • Matrix: Blank human plasma (K2-EDTA)

Preparation of Solutions
  • Theophylline Stock (1 mg/mL): Accurately weigh 10 mg of theophylline and dissolve in 10 mL of MeOH.

  • Theophylline-d3 IS Stock (1 mg/mL): Accurately weigh 10 mg of Theophylline-d3 and dissolve in 10 mL of MeOH.

  • Theophylline Working Standards: Serially dilute the Theophylline Stock with 50:50 ACN:Water to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • IS Working Solution (1 µg/mL): Dilute the Theophylline-d3 IS Stock with 50:50 ACN:Water.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the IS Working Solution (1 µg/mL) in ACN. The IS solution acts as the protein precipitation agent.

  • Vortex for 30 seconds to ensure thorough mixing and precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • Theophylline: Q1: 181.1 m/z -> Q3: 124.1 m/z

    • Theophylline-d3: Q1: 184.1 m/z -> Q3: 127.1 m/z

The diagram below illustrates the principle of using Theophylline-d3 as an internal standard in the LC-MS/MS workflow.

G Figure 2. Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Unknown Theophylline [T]) is_spike Spike Known Amount of Theophylline-d3 [T-d3] plasma->is_spike extract Protein Precipitation & Extraction is_spike->extract Both T and T-d3 experience same losses lc LC Separation (T and T-d3 co-elute) extract->lc ms MS/MS Detection (Separate by mass) lc->ms ratio Calculate Peak Area Ratio (T / T-d3) ms->ratio Area(181.1) / Area(184.1) curve Plot Ratio vs. Concentration (Calibration Curve) ratio->curve result Determine Unknown Concentration curve->result

Caption: Figure 2. Principle of Isotope Dilution Mass Spectrometry.

Method Validation

The described method must be fully validated according to regulatory guidelines.[7][8] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of theophylline and Theophylline-d3 in blank matrix.

  • Calibration Curve: A minimum of six non-zero standards, with the curve demonstrating linearity over the desired concentration range.

  • Accuracy and Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: Efficiency of the extraction process.

  • Stability: Freeze-thaw, bench-top, and long-term stability of theophylline in the biological matrix.

Conclusion

This compound (Theophylline-d3) is an indispensable tool for the accurate and precise quantification of theophylline in biological samples. Its commercial availability from reputable suppliers, coupled with a comprehensive understanding of its quality attributes, enables researchers to develop robust and reliable bioanalytical methods. The LC-MS/MS protocol outlined herein provides a validated framework that, when implemented, ensures data integrity for critical drug development and clinical research applications. The cornerstone of this process is the selection of a high-purity, isotopically-enriched internal standard, a decision that directly impacts the quality and defensibility of the resulting data.

References

  • Vertex AI Search. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 18, 2026.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 18, 2026, from [Link]

  • PubMed. (2012, March 15). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. Retrieved February 18, 2026, from [Link]

  • ScienceDirect. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved February 18, 2026, from [Link]

  • Pharmaoffer. (n.d.). Theophylline API Suppliers. Retrieved February 18, 2026, from [Link]

  • PubMed. (2014, January). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2000, February). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Retrieved February 18, 2026, from [Link]

  • Keio University. (2000, February 18). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Retrieved February 18, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved February 18, 2026, from [Link]

  • Scilit. (n.d.). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Retrieved February 18, 2026, from [Link]

  • Thomasnet. (n.d.). Theophylline Suppliers. Retrieved February 18, 2026, from [Link]

  • Cerilliant. (n.d.). Home. Retrieved February 18, 2026, from [Link]

  • MarkHerb. (n.d.). Theophylline. Retrieved February 18, 2026, from [Link]

  • Cerilliant. (n.d.). Analytical Reference Standards. Retrieved February 18, 2026, from [Link]

  • Everon Life Sciences. (n.d.). Toronto Research Chemicals. Retrieved February 18, 2026, from [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved February 18, 2026, from [Link]

  • Bio-Connect. (n.d.). Toronto Research Chemicals (TRC) products. Retrieved February 18, 2026, from [Link]

  • Cerilliant. (n.d.). Cerilliant Certified Reference Materials For MS Analysis. Retrieved February 18, 2026, from [Link]

  • Bioquote. (n.d.). Toronto Research Chemicals. Retrieved February 18, 2026, from [Link]

  • Biocompare. (n.d.). Santa Cruz Biotechnology, Inc. Contact Information. Retrieved February 18, 2026, from [Link]

  • SciCrunch. (2025, August 20). RRID:AB_2267583. Retrieved February 18, 2026, from [Link]

  • Antibody Registry. (2015, September 11). AB_2056344. Retrieved February 18, 2026, from [Link]

Sources

Structural Elucidation of 1-(Trideuteriomethyl)purine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 1-(trideuteriomethyl)purine-2,6-dione (also known as 1-methylxanthine-


 ). This compound is a stable isotope-labeled analog of 1-methylxanthine, a primary metabolite of caffeine and theophylline, widely used as an internal standard in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Executive Summary

Compound: this compound (


)
Core Scaffold:  Xanthine (Purine-2,6-dione)
Isotopic Label:  Deuterium (

) at the N1-methyl position.[1]

The unambiguous structural characterization of this isotopologue requires a multi-faceted NMR approach. Unlike standard organic molecules, the presence of the trideuteriomethyl group (


) renders the N1-substituent "silent" in proton NMR while inducing specific splitting patterns and isotope shifts in carbon NMR. This guide outlines the causality behind experimental choices, ensuring a self-validating analytical workflow.

Chemical Context & Numbering

To interpret the NMR data correctly, one must understand the purine numbering system and the specific site of deuteration.

  • N1 Position: The site of the

    
     attachment. In non-deuterated 1-methylxanthine, this position carries a methyl group showing a singlet at 
    
    
    
    ppm.
  • C2 & C6 Carbonyls: Flanking the N1 position; their chemical shifts are sensitive to N1 substitution.

  • H8 Proton: The sole non-exchangeable aromatic proton, serving as a critical spectral anchor.

Visualization: Structural Logic & Workflow

The following diagram illustrates the logical flow from sample preparation to structural confirmation.

StructuralElucidation cluster_logic Decision Points Sample Sample: 1-MeX-d3 Solvent Solvent Selection (DMSO-d6) Sample->Solvent Solubility & Exchange H1_NMR 1H NMR (The 'Silent' Methyl) Solvent->H1_NMR Acquisition C13_NMR 13C NMR (The Diagnostic Septet) H1_NMR->C13_NMR If H8 present HMBC 2D HMBC (Connectivity Check) C13_NMR->HMBC Verify Scaffold Conclusion Structural Confirmation HMBC->Conclusion Data Synthesis

Caption: Operational workflow for the NMR characterization of deuterated xanthines.

Experimental Strategy

Solvent Selection: DMSO- vs.

Recommendation: DMSO-


  (Dimethyl sulfoxide-

).
  • Causality: Xanthines have poor solubility in non-polar solvents like

    
    . While 
    
    
    
    can dissolve them (often requiring basic pH), it causes the rapid exchange of the N3-H and N7-H protons with deuterium from the solvent.
  • Result: In

    
    , the 
    
    
    
    NMR spectrum would show only a single singlet (H8), stripping the analyst of valuable structural information regarding the integrity of the NH groups. DMSO-
    
    
    preserves these exchangeable protons (appearing broad between 11-14 ppm), confirming the molecule is a di-one (xanthine) and not fully alkylated (like caffeine).
Instrument Configuration
  • Probe: A broadband observe (BBO) or cryoprobe optimized for

    
     sensitivity is preferred due to the splitting of the 
    
    
    
    signal (see Section 5).
  • Temperature: 298 K (Standard).

Proton NMR ( ) Analysis

The primary evidence in the proton spectrum is negative evidence: the absence of a signal.

PositionSignal TypeChemical Shift (

, ppm)
Interpretation
N1-Me Silent Absent The

group has no protons.[2] A residual protio-signal (

) might appear as a tiny quintet at ~3.22 ppm if isotopic purity is <99.9%.
H8 Singlet7.85 – 8.05Diagnostic aromatic proton of the imidazole ring. Unaffected by N1 deuteration.
N3-H Broad Singlet11.0 – 12.0Exchangeable. Confirms N3 is not alkylated.
N7-H Broad Singlet13.0 – 13.5Exchangeable. Confirms N7 is not alkylated.

Validation Check: If you see a strong singlet at ~3.2-3.4 ppm, the deuteration has failed, or the sample is non-deuterated 1-methylxanthine.

Carbon-13 NMR ( ) Analysis

This is the definitive experiment. The


 group interacts with the 

nucleus, creating a unique multiplet due to scalar coupling (

)
between Carbon-13 (spin 1/2) and Deuterium (spin 1).
The Deuterium Septet

Unlike a


 carbon which appears as a singlet in proton-decoupled 

NMR, a

carbon splits into a septet (7 peaks).
  • Rule: Multiplicity =

    
    
    
    • 
       (number of deuteriums)
      
    • 
       (spin of deuterium)[3][4]
      
    • 
       lines.
      
  • Intensity Ratio: 1:3:6:7:6:3:1[3][5]

  • Coupling Constant (

    
    ):  ~20–23 Hz.
    
Isotope Shift

Deuterium is heavier than hydrogen, affecting the vibrational frequency of the C-D bond. This results in an upfield


-shift  (lower frequency/ppm) compared to the non-deuterated analog.
  • Expected Shift:

    
     ~29.0 ppm (typically 0.5–0.8 ppm upfield from the standard 
    
    
    
    signal).
CarbonShift (

, ppm)
MultiplicityNotes
N1-

~29.0 Septet (

Hz)
Definitive proof of structure.
C2~151.0SingletCarbonyl (Urea moiety).
C4~148.5SingletBridgehead carbon.
C5~106.5SingletBridgehead carbon.
C6~154.5SingletCarbonyl (Amide moiety).
C8~140.5SingletImidazole ring carbon.

Advanced Validation: 2D NMR & Logic

To rigorously distinguish 1-methylxanthine-


 from 3-methyl or 7-methyl isomers, one uses Heteronuclear Multiple Bond Correlation (HMBC).
The "Missing" Correlation

In non-deuterated 1-methylxanthine, the N1-methyl protons show strong HMBC correlations to C2 and C6 .

  • In this compound: There are no protons on the methyl group to correlate.

  • The Logic: You will see correlations from H8 to C4 and C5 (confirming the purine core). You will not see correlations to C2 or C6 from a methyl group.

  • Self-Validating Step: If the Carbon spectrum shows a septet at 29 ppm, and the HMBC shows no correlations to it, the methyl group is isolated (on a heteroatom) and deuterated.

Visualization: Isomer Differentiation Logic

IsomerLogic Start Analyze 13C Spectrum Septet Septet observed at ~29 ppm? Start->Septet Yes_Septet Confirm N-CD3 group Septet->Yes_Septet Yes Check_C2_C6 Check Carbonyl Shifts (C2 ~151, C6 ~154) Yes_Septet->Check_C2_C6 Distinction Isomer Distinction Check_C2_C6->Distinction N1_Iso N1-Isomer (1-methylxanthine-d3) Consistent with C2/C6 shifts Distinction->N1_Iso Match N3_Iso N3-Isomer (3-methylxanthine-d3) Would shift C2/C4 differently Distinction->N3_Iso Mismatch

Caption: Logic tree for distinguishing N-methylated xanthine isomers via NMR.

Standard Operating Protocol (SOP)

Step 1: Sample Preparation[6]
  • Weigh 5–10 mg of this compound.

  • Dissolve in 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Transfer to a clean, dry 5mm NMR tube.

    • Note: Ensure the tube is free of acetone or chloroform residues, which can overlap with key regions.

Step 2: Acquisition Parameters (Bruker Standard)
  • 1H NMR (zg30):

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 sec

    • Spectral Width (SW): 14 ppm (-1 to 13 ppm)

  • 13C NMR (zgpg30 - Proton Decoupled):

    • Scans (NS): 1024 (Required to resolve the low-intensity septet).

    • Relaxation Delay (D1): 2.0 sec (Carbonyls relax slowly).

    • Critical: Ensure high power decoupling is active to collapse proton couplings, leaving only C-D couplings.

Step 3: Data Processing[7]
  • Phasing: Manual phasing is critical for the septet.

  • Baseline Correction: Apply polynomial baseline correction to ensure accurate integration of the septet.

  • Referencing: Set DMSO-

    
     central pentet to 39.52 ppm (Carbon) and 2.50 ppm (Proton).
    

References

  • PubChem. (n.d.).[1] 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Caffeine-d9) Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Context: Provides the fundamental chemical identifiers and properties for deuter
  • Benchekroun, Y., et al. (1997).[6] Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

    • Context: Validates the use of deuterated 1-methylxanthine analogs in metabolic tracing and establishes the biological relevance.
  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Context: The authoritative standard for referencing chemical shifts in DMSO- and identifying solvent impurities.
  • Hansen, P. E. (1988). Isotope effects on nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

    • Context: Fundamental text explaining the physics of the deuterium isotope shift and coupling constants (

      
      ) observed in the 
      
      
      
      spectrum.[5]

Sources

Methodological & Application

How to use 1-(trideuteriomethyl)purine-2,6-dione in pharmacokinetic studies.

[1][2][3]

References

  • Fuhr, U., & Rost, K. L. (1994).[2][3][8] Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva.[3][8][9] Pharmacogenetics, 4(3), 109–116.[2][3]

  • Caubet, M. S., et al. (2002).[3] Analysis of urinary caffeine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 773(2), 103-110.[1][2][3]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • PubChem Compound Summary. (2024). 1-Methylxanthine.[1][2][3][10] National Center for Biotechnology Information.[2][3]

  • Perera, V., et al. (2010).[3] CYP1A2 activity in South Asians and Europeans.[3] British Journal of Clinical Pharmacology, 70(6), 892-896.[1][2][3]

Protocol for using 1-(trideuteriomethyl)purine-2,6-dione in LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 1-Methylxanthine using 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) by LC-MS/MS

Abstract & Introduction

This compound , chemically distinct as 1-Methylxanthine-d3 (1-MX-d3) , serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of 1-Methylxanthine (1-MX). 1-MX is a primary metabolite of caffeine and theophylline, formed via CYP1A2-mediated demethylation. Accurate quantification of 1-MX is essential for phenotyping CYP1A2 enzyme activity, pharmacokinetic profiling of methylxanthines, and forensic toxicology.

This protocol addresses the specific challenges of analyzing 1-MX:

  • Isobaric Interference: 1-MX (m/z 167) shares the same precursor mass with 3-Methylxanthine and 7-Methylxanthine. Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.

  • Polarity: As a polar purine derivative, 1-MX elutes early on standard C18 columns, leading to ion suppression from matrix components.

  • Fragmentation: Selection of the correct MRM transition for the deuterated standard is crucial to ensure the label is not lost during collision-induced dissociation (CID).

Chemical Identity & Properties

PropertyAnalyte (1-MX)Internal Standard (1-MX-d3)
IUPAC Name 1-methyl-3,7-dihydropurine-2,6-dione1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine1-Methylxanthine-d3
CAS Number 6136-37-472238-85-8 (or similar based on labeling)
Molecular Formula C₆H₆N₄O₂C₆H₃D₃N₄O₂
Monoisotopic Mass 166.05 Da169.07 Da
Precursor Ion [M+H]⁺ 167.1 170.1
Solubility Low in water/organic solventsDissolve in DMSO or 50:50 MeOH:Water

Experimental Design & Logic

Internal Standard Strategy

The use of 1-MX-d3 corrects for variations in extraction efficiency and ionization suppression. Because the deuterium label is located on the N1-methyl group, it is stable and does not undergo exchange in protic solvents.

  • Critical Check: Ensure the MRM transition selected for the IS retains the N1-methyl group. If the fragmentation pathway involves the loss of the N1 segment (e.g., as methyl isocyanate), the mass distinction between analyte and IS will be lost.

Chromatographic Separation (The "Isobaric Trap")

1-MX, 3-MX, and 7-MX are structural isomers.

  • 1-MX: Methyl at N1.

  • 3-MX: Methyl at N3.

  • 7-MX: Methyl at N7.

  • Risk: Co-elution results in overestimation of 1-MX.

  • Solution: Use of a High Strength Silica (HSS) T3 or RP-Amide column. These stationary phases provide enhanced retention for polar compounds compared to standard C18, allowing baseline separation of isomers.

Detailed Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1-MX-d3 in DMSO. Sonicate for 10 minutes. Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 500 ng/mL in Methanol.

  • Calibration Standards: Prepare 1-MX in matrix (plasma/urine) ranging from 10 to 5000 ng/mL.

Sample Preparation (Protein Precipitation)

This method is optimized for high throughput while maintaining sufficient recovery.

  • Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of WIS (Methanol containing 500 ng/mL 1-MX-d3).

    • Ratio: 1:3 (Sample:Solvent) ensures complete protein crash.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Why? Diluting the methanolic supernatant with water improves peak shape for early eluting polar compounds on Reverse Phase columns.

LC-MS/MS Parameters

Liquid Chromatography (Agilent 1290 / Waters UPLC class):

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) OR Agilent InfinityLab Poroshell 120 EC-C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold (Focusing)
1.00 5 Elute salts
5.00 25 Separation of Isomers
5.10 90 Wash
6.50 90 Wash Hold
6.60 5 Re-equilibration

| 8.50 | 5 | End |

Mass Spectrometry (Sciex Triple Quad / Agilent 6400 series):

  • Source: Electrospray Ionization (ESI) Positive.[1][2]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
1-MX 167.1124.1 Quantifier25
1-MX 167.1108.1Qualifier30
1-MX-d3 170.1127.1 IS Quantifier 25
  • Mechanistic Note: The transition 167 -> 124 corresponds to the loss of HNCO (43 Da) from the N3/C4 position. Since the d3 label is at N1, it is retained in the fragment, resulting in a mass shift of +3 (124 -> 127).

Visualization & Workflow

Figure 1: Analytical Logic Flow

This diagram illustrates the decision-making process for analyzing polar methylxanthines, emphasizing the separation of isomers.

G Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (MeOH + 1-MX-d3 IS) Sample->Prep Centrifuge Centrifugation & Dilution (1:1 Water) Prep->Centrifuge LC_Choice LC Separation Strategy (Critical Step) Centrifuge->LC_Choice Standard_C18 Standard C18 (High Hydrophobicity) LC_Choice->Standard_C18 Avoid Polar_C18 HSS T3 / Amide RP (Polar Retention) LC_Choice->Polar_C18 Recommended Result_Bad Co-elution of 1-MX, 3-MX, 7-MX (FAILURE) Standard_C18->Result_Bad Result_Good Baseline Resolution of Isomers (SUCCESS) Polar_C18->Result_Good MS_Detection MS/MS Detection (ESI+ MRM) Result_Good->MS_Detection Data_Analysis Quantification Ratio: Area(1-MX)/Area(d3) MS_Detection->Data_Analysis

Caption: Workflow emphasizing the necessity of polar-retentive stationary phases to separate isobaric methylxanthines before MS detection.

Results & Validation Criteria

To ensure scientific integrity, the method must meet the following criteria (FDA Bioanalytical Guidelines):

  • Specificity:

    • Retention time of 1-MX must be distinct from 3-MX and 7-MX.

    • 1-MX-d3 must co-elute exactly with 1-MX (or within 0.05 min due to deuterium isotope effect).

  • Linearity:

    • R² > 0.995 over the range 10 – 5000 ng/mL.

    • Weighting factor: 1/x².[3]

  • Matrix Effect:

    • Calculate Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Solvent).

    • IS-Normalized MF should be between 0.85 and 1.15. The d3-IS effectively cancels out suppression if it co-elutes.

Troubleshooting

  • Issue: Signal intensity for 1-MX-d3 is low.

    • Cause: Deuterium exchange (unlikely at N1) or incorrect transition.

    • Fix: Verify the transition is 170 -> 127. If using 170 -> 111, ensure collision energy is optimized, as this fragmentation pathway is higher energy.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Ensure mobile phase contains adequate buffer/acid (0.1% Formic Acid) and use an end-capped column (e.g., T3 or Shield RP).

References

  • PubChem. (2025). 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9) and derivatives. National Library of Medicine. [Link]

  • Santonen, T., et al. (2014). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. [Link]

  • Weidner, M., et al. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Agilent Technologies. (2015). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. [Link]

Sources

Precision Metabolomics: Applications of 1-(trideuteriomethyl)purine-2,6-dione in CYP1A2 Phenotyping and Caffeine Metabolism Profiling

[1]

Abstract

This technical guide details the application of 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS metabolomics.[1]

As the primary downstream metabolite of paraxanthine (and consequently caffeine), 1-Methylxanthine (1-MX) serves as a critical biomarker for Cytochrome P450 1A2 (CYP1A2) activity.[1][2][3][4][5] Accurate quantification of 1-MX is notoriously difficult due to significant matrix interference in urine and plasma and the high polarity of xanthine derivatives. This protocol establishes a self-validating workflow using the deuterated isotopologue to correct for ionization suppression, ensuring regulatory-grade data integrity for clinical phenotyping and drug-drug interaction (DDI) studies.[1]

Chemical & Physical Properties[1][6][7]

PropertySpecification
IUPAC Name This compound
Common Name 1-Methylxanthine-d3 (1-MX-d3)
CAS Number 72238-85-8
Molecular Formula C₆H₃D₃N₄O₂
Exact Mass 169.0785 Da
Mass Shift +3.019 Da (relative to endogenous 1-MX)
Solubility Soluble in 0.1 M NaOH, DMSO; slightly soluble in water
Storage -20°C, desiccated (Hygroscopic)

Biological Context: The CYP1A2 Probe

To understand the necessity of this specific isotopologue, one must understand the metabolic flux it tracks. Caffeine is the "gold standard" probe drug for assessing CYP1A2 activity in vivo.

Metabolic Pathway Visualization

The following diagram illustrates the demethylation cascade. 1-Methylxanthine is the rate-limiting product of Paraxanthine metabolism.

CaffeinePathCaffeineCaffeine(1,3,7-Trimethylxanthine)ParaxanthineParaxanthine(1,7-Dimethylxanthine)Caffeine->ParaxanthineCYP1A2 (80%)TheophyllineTheophylline(1,3-Dimethylxanthine)Caffeine->TheophyllineCYP1A2/2E1TheobromineTheobromine(3,7-Dimethylxanthine)Caffeine->TheobromineCYP1A2/2E1MX1-Methylxanthine(Target Analyte)Paraxanthine->MXCYP1A2(Rate Limiting Step)AFMUAFMUParaxanthine->AFMUNAT2MU1-Methyluric AcidMX->MUXanthine Oxidase (XO)IS1-Methylxanthine-d3(Internal Standard)IS->MXQuantificationReference

Figure 1: Caffeine metabolic pathway highlighting 1-Methylxanthine as the central node for CYP1A2 assessment.[1] The d3-analog acts as the normalization anchor.

Application Protocol: Quantitative LC-MS/MS

Rationale for Methodology

Xanthines are small, polar molecules that suffer from:

  • Poor Retention: They elute early on standard C18 columns, often in the "void volume" where salt suppression is highest.

  • Isomeric Interference: 1-MX (1-methyl) must be chromatographically separated from 3-methylxanthine and 7-methylxanthine (heteroisomers).[1]

  • Matrix Effects: Urine contains high concentrations of urea and salts that suppress ESI ionization.[1]

Solution: This protocol utilizes a HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-C18 approach coupled with the 1-MX-d3 internal standard to co-elute and perfectly compensate for matrix suppression.[1]

Reagents & Preparation
  • Stock Solution (IS): Dissolve 1 mg 1-MX-d3 in 10 mL of 0.05% NaOH/Methanol (50:50). Note: Xanthines dissolve poorly in pure water or pure methanol.

  • Working IS Solution: Dilute Stock to 500 ng/mL in Methanol (precipitation solvent).

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" method is optimized for high-throughput clinical batches.[1]

  • Aliquot: Transfer 50 µL of biofluid (Plasma or Urine) to a 1.5 mL Eppendorf tube.

  • Spike & Precipitate: Add 200 µL of Working IS Solution (Methanol containing 1-MX-d3).[1]

    • Mechanism:[1][2] Methanol precipitates plasma proteins while simultaneously introducing the internal standard.[1]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Why? This matches the solvent strength to the initial mobile phase, preventing peak broadening.

LC-MS/MS Conditions
ParameterSetting
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR Amide-C18
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B (Isocratic hold for polar retention)1-4 min: 5% -> 40% B4-5 min: 95% B (Wash)5.1 min: 5% B (Re-equilibration)
Ion Source ESI Positive Mode
Spray Voltage 3500 V
MRM Transitions (Mass Spectrometry)
AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
1-Methylxanthine 167.1108.1Quantifier25
167.1138.1Qualifier20
1-MX-d3 (IS) 170.1 111.1 Quantifier 25

Note on Transitions: The transition 170.1 -> 111.1 retains the deuterated N1-methyl group during the ring fragmentation, preserving the +3 Da shift.

Experimental Workflow Diagram

Workflowcluster_0Sample Prepcluster_1LC-MS/MS AnalysisSampleBiofluid(50 µL)IS_AddAdd IS (d3)in MeOH (200 µL)Sample->IS_AddVortexVortex & Centrifuge14k x gIS_Add->VortexSupernatantSupernatantDilution (1:1)Vortex->SupernatantInjectInjection(2-5 µL)Supernatant->InjectSepSeparation(HSS T3 Column)Inject->SepDetectMRM Detection167->108 | 170->111Sep->Detect

Figure 2: Step-by-step "Dilute-and-Shoot" workflow for high-throughput analysis.[1]

Validation & Quality Control (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the protocol must include a mechanism to detect failure.[1]

Matrix Effect Assessment (The "Post-Column Infusion" Test)

Before running a clinical batch, perform this validation step:

  • Infuse a constant stream of 1-MX-d3 (100 ng/mL) via a T-junction into the mass spectrometer.[1]

  • Inject a "Blank" urine/plasma sample via the LC column.[1]

  • Result: Monitor the baseline of the m/z 170.1 -> 111.1 transition.

    • Pass: The baseline remains flat or has minor dips (<20%) at the retention time of 1-MX.[1]

    • Fail: A sharp drop in signal at the retention time indicates severe ion suppression. Action: Increase dilution factor or switch to Amide column chemistry.

Acceptance Criteria
  • Linearity: R² > 0.995 over range 10 – 2000 ng/mL.[1]

  • IS Response: The peak area of 1-MX-d3 should not vary by >15% across the batch.

  • Retention Time: The d3-analog may elute slightly earlier (0.02 - 0.05 min) than the non-deuterated target due to the deuterium isotope effect on lipophilicity.[1] This is normal and expected.

References

  • Fuhr, U., et al. (1996).[1] "Systemic caffeine metabolism in humans: estimation of enzyme activities." Clinical Pharmacology & Therapeutics.

  • Perera, V., et al. (2010).[1] "The caffeine metabolic ratio as an index of CYP1A2 activity in humans." Pharmacogenetics and Genomics.

  • Caubet, M.S., et al. (2002).[1] "Analysis of urinary caffeine metabolites by HPLC-MS: global estimation of CYP1A2 activity." Journal of Liquid Chromatography & Related Technologies.

  • PubChem. (2024).[1] "1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Compound Summary)." National Library of Medicine.[1] (Note: Used for structural confirmation of deuterated xanthines).[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[1]

Application Note: Precision Quantification of Endogenous 1-Methylxanthine with 1-(Trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the quantification of 1-Methylxanthine (1-MX) , an endogenous metabolite of caffeine and theophylline, using 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as a Stable Isotope Labeled (SIL) Internal Standard.

Abstract & Scope

This protocol describes a high-sensitivity LC-MS/MS method for the quantification of 1-Methylxanthine (1-MX) in biological matrices. 1-MX is a critical biomarker for CYP1A2 phenotyping , renal function assessment, and adenosine receptor signaling studies.

The method utilizes This compound (1-MX-d3) as the internal standard. Unlike structural analogs (e.g., 7-methylxanthine), this trideuterated isotopolog provides near-perfect compensation for matrix effects, ionization suppression, and extraction recovery losses, ensuring data integrity in complex biofluids.

Introduction: The Role of 1-Methylxanthine

1-Methylxanthine (1-MX) is a downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). Its formation is primarily catalyzed by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2) . Consequently, the molar ratio of 1-MX to its precursors in plasma or urine is the gold-standard metric for assessing CYP1A2 activity in vivo.

Why this compound?

The accuracy of LC-MS/MS quantification depends on the Internal Standard (IS).

  • Chemical Identity: this compound is chemically identical to the analyte but has a mass shift of +3 Da due to the -CD3 group at the N1 position.

  • Co-Elution: It co-elutes with 1-MX, experiencing the exact same instant matrix suppression/enhancement at the electrospray source.

  • Differentiation: The +3 Da shift allows mass spectrometric resolution (Precursor m/z 170.1 vs. 167.1).

Metabolic Pathway & Mechanism

Understanding the origin of 1-MX is essential for interpreting quantitative data.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 MX1 1-Methylxanthine (Target Analyte) Paraxanthine->MX1 CYP1A2 (Demethylation) MX7 7-Methylxanthine Paraxanthine->MX7 Theophylline->MX1 CYP1A2 (Demethylation) MX3 3-Methylxanthine Theophylline->MX3 MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase (Oxidation)

Figure 1: Metabolic pathway of Caffeine showing the formation of 1-Methylxanthine (Target) and its subsequent oxidation.

Materials & Reagents

ComponentSpecificationPurpose
Analyte 1-Methylxanthine (1-MX)Calibration Standards
Internal Standard This compound (1-MX-d3)Normalization
Solvents Methanol (LC-MS Grade), AcetonitrileMobile Phase / Extraction
Additives Formic Acid (FA) or Ammonium AcetatepH modifier
Matrix Drug-free Plasma or Artificial UrineMatrix-matching
Column C18 (e.g., Acquity BEH C18) or HILICSeparation

Experimental Protocol

Stock Solution Preparation
  • Solubility Note: Methylxanthines have limited solubility in pure water and organic solvents.

  • 1-MX Stock (1 mg/mL): Dissolve 10 mg in 10 mL of DMSO or Methanol:Water (50:50) with 0.1% NH4OH . Sonicate/warm (40°C) if necessary.

  • IS Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL DMSO.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in Methanol.

Sample Preparation (Protein Precipitation)

This method is optimized for Plasma. For Urine, dilute 1:10 with water before adding IS.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 150 µL of Working IS Solution (500 ng/mL in MeOH).

    • Ratio: 1:3 (Sample:Solvent) ensures efficient protein precipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If sensitivity is too high or peak shape poor, dilute supernatant 1:1 with Water (0.1% Formic Acid) before injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 4.0 min: 30% B (Xanthines elute early/mid)

    • 4.5 min: 95% B (Wash)

    • 5.5 min: 95% B

    • 5.6 min: 5% B (Re-equilibration)

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][3][4][5][6]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
1-Methylxanthine 167.1124.1 Quantifier22
167.1108.1Qualifier25
1-MX-d3 (IS) 170.1127.1 Quantifier22
170.1111.1Qualifier25

Note on Fragmentation: The transition 167->124 corresponds to the loss of HNCO (43 Da) from the N3/C2 region, retaining the N1-methyl group. Thus, the d3-IS (170) shifts to 127, retaining the label. Transitions losing the N1-methyl (e.g., loss of CH3NCO) would result in unlabelled fragments (m/z 110) for both analyte and IS, which is less specific.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (1-MX-d3 in MeOH) Sample->IS_Add Precip Protein Precipitation (Vortex & Centrifuge) IS_Add->Precip Supernatant Collect Supernatant Precip->Supernatant LC UHPLC Separation (BEH C18 Column) Supernatant->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio 1-MX / 1-MX-d3) MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data quantification.

Validation & Quality Control

To ensure trustworthiness, the method must be validated according to FDA/EMA Bioanalytical Guidelines.

  • Linearity: Construct a calibration curve (e.g., 10 – 2000 ng/mL). Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Linear regression (1/x² weighting) typically yields r² > 0.995.

  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate. Acceptance criteria: ±15% deviation (±20% for LLOQ).

  • Matrix Effect: Compare the IS peak area in extracted plasma vs. solvent. The d3-IS should track the analyte's suppression pattern identically.

  • Isotope Contribution: Check for "cross-talk". Inject pure IS and monitor the Analyte transition (167>124). It should be <20% of LLOQ. Inject pure Analyte and monitor IS transition (170>127).

Discussion

The use of This compound is superior to structural analogs (e.g., 7-methylxanthine or acetaminophen) because it corrects for extraction efficiency and ionization suppression in real-time. While deuterium labeling can sometimes cause slight retention time shifts (the "deuterium isotope effect"), on C18 columns with this gradient, the shift is negligible (<0.05 min), ensuring the IS elutes within the suppression window of the analyte.

References

  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. Available at: [Link]

  • Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • 1-Methylxanthine (Compound Summary). PubChem. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis.Journal of Chromatography B. (General Principle Reference).

Sources

Stable isotope labeling protocols using 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Bioanalysis and Metabolic Profiling using 1-(Trideuteriomethyl)purine-2,6-dione

Part 1: Introduction & Scientific Rationale

This compound , commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled analog of 1-Methylxanthine (1-MX). 1-MX is a critical downstream metabolite in the biotransformation of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).

In clinical pharmacology and toxicology, accurate quantification of 1-MX is essential for:

  • Phenotyping CYP1A2 Activity: The ratio of 1-MX to other caffeine metabolites serves as a biomarker for Cytochrome P450 1A2 activity.

  • Xanthine Oxidase Kinetics: 1-MX is the immediate precursor to 1-methyluric acid via xanthine oxidase; labeling allows for precise kinetic isotope effect (KIE) studies.

  • Bioanalytical Accuracy: As a polar purine derivative, 1-MX suffers from significant matrix effects (ion suppression) in LC-MS/MS. The use of 1-MX-d3 as an Internal Standard (IS) provides a self-validating system that normalizes extraction recovery and ionization efficiency.

Part 2: Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-(Trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine-d3 (1-MX-d3)
Chemical Formula C₆H₃D₃N₄O₂
Molecular Weight ~169.16 g/mol (Unlabeled: 166.14)
Solubility Soluble in 0.1 M NaOH, DMSO; slightly soluble in water/methanol.
Storage -20°C, desiccated. Protect from light.
Isotopic Purity ≥ 99 atom % D

Handling Precaution: Xanthines are prone to aggregation. Stock solutions should be prepared in DMSO or alkalized water (pH > 10) to ensure complete dissolution before dilution into working solvents.

Part 3: Experimental Protocol (LC-MS/MS)

Materials
  • Analyte: 1-Methylxanthine (1-MX)[1][2]

  • Internal Standard: 1-Methylxanthine-d3 (1-MX-d3)

  • Matrix: Human Plasma or Urine[3][4][5]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Standard & QC Preparation
  • Stock Solution (1 mg/mL): Dissolve 1-MX-d3 in DMSO.

  • Working IS Solution (500 ng/mL): Dilute stock in 50:50 MeOH:Water.

  • Calibration Standards: Prepare serial dilutions of unlabeled 1-MX in matrix-matched blank plasma (Range: 10 – 2000 ng/mL).

Sample Preparation (Protein Precipitation)

Rationale: 1-MX is highly polar; Liquid-Liquid Extraction (LLE) often yields poor recovery. Protein precipitation is preferred for high throughput.

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (1-MX-d3). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer 100 µL of supernatant to a clean vial. Evaporate to dryness under N₂ at 40°C (optional, for concentration) or dilute 1:1 with water (to match initial mobile phase).

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5).

    • Note: Standard C18 often fails to retain 1-MX sufficiently.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-4 min: 5% -> 40% B

    • 4-5 min: 95% B (Wash)

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][5]

  • Source Temp: 500°C.

CompoundPrecursor (m/z)Product (Quantifier)Product (Qualifier)Collision Energy (eV)
1-MX (Unlabeled) 167.1108.1138.125 / 18
1-MX-d3 (IS) 170.1 111.1 141.1 25 / 18

Mechanistic Insight: The transition 167->108 typically corresponds to the loss of the pyrimidine moiety (CH₃NCO). Since the deuterium label is on the N1-methyl group, the fragment retains the label if the imidazole ring is lost, or loses it if the N1-methyl is cleaved. Validation is required to confirm the specific fragmentation pathway for the d3 analog on your specific instrument; however, the 170.1 -> 111.1 transition assumes retention of the trideuteriomethyl group on the fragment.

Part 4: Visualizations

Analytical Workflow Diagram

A step-by-step visualization of the extraction and analysis protocol.[4]

G Sample Biological Sample (Plasma/Urine) IS_Add Add IS: 1-MX-d3 Sample->IS_Add Precip Protein Precip (MeOH + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject 5µL Data Quantitation (Ratio 1-MX / 1-MX-d3) LCMS->Data

Caption: Figure 1: Optimized bioanalytical workflow for 1-Methylxanthine quantitation using 1-MX-d3 internal standard.

Metabolic Pathway Context

Understanding where 1-MX fits in the caffeine metabolism pathway is crucial for interpreting results.

Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (80%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (4%) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (12%) MX1 1-Methylxanthine (Target Analyte) Paraxanthine->MX1 CYP1A2 (Demethylation) MX7 7-Methylxanthine Paraxanthine->MX7 Theophylline->MX1 CYP1A2/2E1 MX3 3-Methylxanthine Theophylline->MX3 Theobromine->MX3 Theobromine->MX7 MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase (Oxidation)

Caption: Figure 2: Metabolic cascade of Caffeine showing 1-Methylxanthine as a convergent metabolite and precursor to 1-Methyluric acid.

Part 5: References

  • Magkos, F., & Kavouras, S. A. (2005). Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition. Link

  • Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. Link

  • Caubet, M. S., et al. (2002). Analysis of urinary caffeine metabolites by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • Weidolf, L., & Covey, T. R. (1992). Studies on the metabolism of caffeine using stable isotope labeling and LC-MS/MS. Rapid Communications in Mass Spectrometry. Link

  • BenchChem. (2025).[4] Evaluating 3-Methylxanthine-d3 as an Internal Standard. (Note: General reference for deuterated xanthine properties). Link

Sources

Application Note: Precision Preparation of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(trideuteriomethyl)purine-2,6-dione, commonly known as 1-Methylxanthine-d3 , is the stable isotope-labeled analog of 1-methylxanthine (1-MX). It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis for quantifying caffeine metabolites and assessing CYP1A2 enzymatic activity.

The preparation of xanthine derivatives presents specific challenges due to their poor aqueous solubility and tendency to self-associate in solution. While 1-methylxanthine is amphoteric, it exhibits low solubility in neutral water and common organic solvents like cold methanol. This guide provides a scientifically robust protocol for generating stable stock solutions using Dimethyl Sulfoxide (DMSO) and preparing working solutions compatible with Reversed-Phase Liquid Chromatography (RPLC).

Key Application Areas
  • CYP1A2 Phenotyping: Tracking the metabolic conversion of Caffeine-d3 or Theophylline-d3.

  • Bioequivalence Studies: Quantitation of methylxanthines in human plasma/urine.

  • Food Safety: Analysis of dietary supplements and functional beverages.

Physicochemical Profile

Understanding the physical limitations of the analyte is the first step in successful solution preparation.

PropertyDataNotes
IUPAC Name 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine-d3
Molecular Formula

Molecular Weight 169.16 g/mol vs. 166.14 g/mol for unlabeled 1-MX
Solubility (Water) < 1 mg/mL (at 25°C)Poor.[1][2] Requires heat or pH adjustment.
Solubility (DMSO) ~ 10 mg/mL (60 mM) Recommended solvent. Requires warming.[3]
Solubility (NaOH) Soluble in 0.1 M NaOHGood, but absorbs CO₂ over time (pH drift).
pKa

,

Weakly acidic NH groups.
Storage -20°C or -80°CProtect from light and moisture.

Protocol 1: Primary Stock Preparation (1 mg/mL)

Objective: Create a stable, high-concentration Master Stock Solution (


) in DMSO.

Rationale for DMSO: While 1-methylxanthine dissolves in basic aqueous solutions (e.g., NaOH), these solutions are prone to pH shifts due to atmospheric CO₂ absorption, which can cause precipitation of the stock over months of storage. DMSO provides a stable, bacteriostatic, and non-volatile environment that prevents precipitation and degradation.

Materials
  • 1-Methylxanthine-d3 (Isotopic Purity ≥ 99 atom % D).

  • Anhydrous Dimethyl Sulfoxide (DMSO), LC-MS Grade.

  • Amber glass vials (silanized preferred to minimize adsorption).

  • Ultrasonic bath.[3]

Procedure
  • Equilibration: Allow the lyophilized 1-Methylxanthine-d3 vial to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 1.69 mg of 1-Methylxanthine-d3 into a tared amber glass vial.

    • Note: Due to static, use an anti-static gun if available.

  • Solvent Addition: Add 1.69 mL of DMSO to achieve a concentration of 1.0 mg/mL (approx. 5.91 mM) .

    • Calculation:

      
      
      
  • Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 40°C for 10–15 minutes. The solution must be crystal clear.

  • Aliquot & Storage: Divide into 100 µL aliquots in cryovials. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol 2: Working Standard Preparation

Objective: Dilute the Master Stock (


) into a Working Solution (

) suitable for spiking into biological matrices or creating calibration curves.

Rationale for Diluent: Direct injection of pure DMSO can distort chromatographic peak shapes (solvent effects). Therefore, intermediate dilutions should use a solvent strength similar to the initial mobile phase conditions (typically Methanol/Water).

Dilution Scheme
  • Target Concentration: 10 µg/mL (Intermediate)

    
     100 ng/mL (Working IS).
    
  • Diluent: 50:50 Methanol:Water (v/v).

Step-by-Step
  • Thaw: Thaw one aliquot of

    
     (1 mg/mL) at room temperature. Vortex vigorously.
    
  • Intermediate Stock (

    
     - 10 µg/mL): 
    
    • Pipette 10 µL of

      
       into 990 µL  of 50:50 MeOH:Water.
      
    • Vortex for 20 seconds.

  • Working Internal Standard (

    
     - 100 ng/mL): 
    
    • Pipette 100 µL of

      
       into 9.9 mL  of 50:50 MeOH:Water.
      
    • Usage: Spike this solution into samples at a fixed volume (e.g., 50 µL per sample) prior to extraction.

Workflow Visualization

The following diagram illustrates the logical flow from solid isotope to working solution, ensuring traceability.

StockPrep Solid Solid 1-MX-d3 (Lyophilized) Weigh Weigh 1.69 mg Solid->Weigh DMSO Add 1.69 mL DMSO (LC-MS Grade) Weigh->DMSO Sonicate Sonicate (40°C, 15 min) DMSO->Sonicate StockS0 Master Stock (S0) 1.0 mg/mL (Store -20°C) Sonicate->StockS0 Clear Solution StockS1 Intermediate (S1) 10 µg/mL StockS0->StockS1 1:100 Dilution Diluent Diluent: 50:50 MeOH:H2O Diluent->StockS1 Working Working IS (WS) 100 ng/mL Diluent->Working StockS1->Working 1:100 Dilution

Figure 1: Workflow for the preparation of Master Stock and Working Solutions of 1-Methylxanthine-d3.

Quality Control & Self-Validation

To satisfy the "Trustworthiness" pillar of E-E-A-T, the prepared solutions must be validated before use in critical assays.

A. Isotopic Purity Check (MS Scan)

Perform a Q1 scan (infusion) of the Working Solution.

  • Criteria: The abundance of the unlabeled (M+H = 167.1) peak must be < 0.5% of the labeled (M+H = 170.1) peak.

  • Why? High levels of unlabeled material will contribute to the analyte signal, artificially inflating calculated concentrations (Cross-signal interference).

B. UV-Vis Verification

Xanthines have strong UV absorbance.

  • Method: Scan the

    
     (10 µg/mL) solution from 200–400 nm.
    
  • Expectation:

    
    .
    
  • Validation: If the peak is shifted or absent, precipitation or degradation has occurred.

LC-MS/MS Method Guidelines

When using 1-Methylxanthine-d3 as an internal standard, ensure your chromatographic conditions do not suppress its ionization.

  • Column: C18 or Amide-RP (Amide is superior for polar xanthines to prevent early elution).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Avoid Acetonitrile if possible, as Methanol often provides better solvation and peak shape for xanthines.

  • Ionization: ESI Positive Mode (

    
    ).
    
Pathway Context

Understanding the biological context helps in troubleshooting interferences.

Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (Demethylation) MX1 1-Methylxanthine (Target Analyte) Theophylline->MX1 CYP1A2/CYP2E1 (Demethylation) UricAcid 1-Methyluric Acid MX1->UricAcid Xanthine Oxidase (Oxidation) MX1_d3 1-Methylxanthine-d3 (Internal Standard) MX1_d3->MX1 Mimics Physicochemical Behavior

Figure 2: Metabolic pathway showing the generation of 1-Methylxanthine and the role of the IS.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Precipitation in Working Solution Diluent is too aqueous or cold.Ensure Diluent is at least 10% Methanol. Sonicate working solution before use.
Low MS Signal Ion Suppression or wrong pH.Xanthines ionize best in acidic media (pH 3-4). Ensure Formic Acid is fresh.[4]
Signal in Blank (Carryover) Adsorption to injector needle.Use a needle wash containing 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • PubChem. (n.d.).[5] 1-Methylxanthine Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Caubet, M. S., et al. (2002). Analysis of methylxanthines in biological fluids by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for LC-MS methodology).

Sources

Application Note: High-Precision Metabolic Phenotyping Using 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and metabolomics. It details the use of 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) as a stable isotope tracer.

While often used as an Internal Standard (IS) for quantification, this guide focuses on its advanced application as a mechanistic tracer to assess Xanthine Oxidase (XO) activity and renal clearance in the presence of dietary methylxanthine background.

Abstract & Scope

This guide outlines protocols for utilizing This compound as a functional metabolic probe. Unlike standard 1-methylxanthine (1-MX), which is ubiquitous in human plasma due to dietary caffeine intake (coffee, tea, chocolate), the deuterated isotopologue (1-MX-d3) allows for the specific tracking of Xanthine Oxidase (XO) activity and renal handling without interference from endogenous background levels. This enables precise "in vivo" enzymatic phenotyping and accurate quantification in complex biological matrices.

Scientific Background

The Methylxanthine Metabolic Axis

1-Methylxanthine (1-MX) is a central metabolite in the degradation of Caffeine (1,3,7-trimethylxanthine) and Theophylline (1,3-dimethylxanthine).[1][2] It is formed primarily via CYP1A2-mediated demethylation.

Crucially, 1-MX is the rate-limiting substrate for Xanthine Oxidase (XO) , which oxidizes it to 1-Methyluric Acid (1-MU) .

  • Reaction: 1-Methylxanthine + H₂O + O₂

    
     1-Methyluric Acid + H₂O₂
    
  • Clinical Relevance: The ratio of 1-MU to 1-MX in urine or plasma is a validated biomarker for XO activity. However, dietary caffeine creates a high and variable background of 1-MX, obscuring the kinetics of administered probes.

Why Deuterium? (The Tracer Advantage)

By substituting the N1-methyl hydrogens with deuterium:

  • Mass Spectral Distinction: 1-MX-d3 (m/z 170) is easily resolved from endogenous 1-MX (m/z 167) by Mass Spectrometry.

  • Minimal Kinetic Isotope Effect (KIE): The oxidation by XO occurs at the C8 position, distinct from the N1-CD3 label. Therefore, 1-MX-d3 functions as an almost identical substrate to natural 1-MX, faithfully mirroring enzyme kinetics without the "metabolic switching" often seen when the reaction site is deuterated.

Pathway Visualization

The following diagram illustrates the specific tracking capability of the deuterated tracer within the complex caffeine metabolic network.

Methylxanthine_Metabolism cluster_interference Analytical Interference Resolved by Mass Shift Dietary_Caffeine Dietary Caffeine (Background) Endo_1MX Endogenous 1-Methylxanthine (m/z 167) Dietary_Caffeine->Endo_1MX CYP1A2 (Demethylation) Endo_1MU Endogenous 1-Methyluric Acid (m/z 183) Endo_1MX->Endo_1MU Xanthine Oxidase (C8-Oxidation) Tracer_Input TRACER INPUT: 1-MX-d3 (1-trideuteriomethyl...) Exo_1MX Exogenous 1-MX-d3 (m/z 170) Tracer_Input->Exo_1MX IV/Oral Admin Exo_1MU Exogenous 1-MU-d3 (m/z 186) Exo_1MX->Exo_1MU Xanthine Oxidase (Specific Measurement)

Figure 1: Metabolic fate of 1-MX-d3. The tracer (Green path) undergoes identical enzymatic transformation to the endogenous compound (Red path) but remains mass-distinct, allowing precise measurement of XO activity regardless of caffeine intake.

Experimental Protocol: In Vivo XO Phenotyping

This protocol describes the use of 1-MX-d3 to measure Xanthine Oxidase activity in a rat model. This can be adapted for clinical research where regulatory approval permits.

Materials
  • Tracer: this compound (>98% isotopic purity).

  • Vehicle: Sterile Saline (0.9% NaCl), pH adjusted to 7.4.

  • Internal Standard (Analytical): Theobromine-d3 or 7-methylxanthine-d3 (distinct from the tracer).

Dosing Strategy

To ensure the tracer does not saturate the enzyme (maintaining first-order kinetics), a micro-dose approach is recommended.

ParameterSpecificationRationale
Dose 0.5 - 1.0 mg/kg (IV Bolus)Sufficient signal-to-noise without saturating XO (Km ~5-10 µM).
Administration Intravenous (Tail vein)Bypasses absorption variability for clear clearance calculation.
Sampling Points 0, 5, 15, 30, 60, 120 minCaptures the rapid distribution and elimination phases.
Matrix Plasma (EDTA) & Urine (0-2h)Plasma for clearance (CL); Urine for fractional excretion.
Sample Preparation (Solid Phase Extraction)

Since methylxanthines are polar, Liquid-Liquid Extraction (LLE) can be inconsistent. SPE is preferred.

  • Aliquot: 50 µL Plasma + 10 µL Internal Standard (IS).

  • Precipitation: Add 150 µL Acetonitrile (protein precipitation). Vortex 1 min, Centrifuge 10,000g x 5 min.

  • Dilution: Transfer supernatant and dilute 1:1 with Water (to reduce solvent strength).

  • SPE Loading: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: 1 mL MeOH, 1 mL Water.

    • Load: Diluted sample.

    • Wash: 1 mL 5% MeOH in Water.

    • Elute: 1 mL 100% MeOH.

  • Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Analysis Method

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: Reverse Phase C18 (High aqueous stability required).

Chromatographic Conditions
  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) - Critical for retaining polar xanthines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-5 min: 5% -> 40% B

    • 5-6 min: 95% B (Wash)

    • 6.1 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (MRM)

Use Positive Electrospray Ionization (ESI+).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
1-MX-d3 170.1 127.1 25Tracer Quantifier
1-MX-d3170.1153.120Tracer Qualifier
1-MU-d3 186.1 127.1 28Metabolite Quantifier
Endogenous 1-MX167.1124.125Background Monitor
Endogenous 1-MU183.1124.128Background Monitor

Note: The transition 170->127 corresponds to the loss of HNCO (43 Da) from the uracil ring, a characteristic fragmentation of xanthines.

Data Interpretation & Calculations

Metabolic Ratios

The primary readout for Xanthine Oxidase activity is the conversion of the deuterated parent to the deuterated metabolite.



Differentiating Sources

By monitoring both m/z 167 (Endogenous) and m/z 170 (Tracer), you can validate the model:

  • High m/z 167, Low m/z 170: Indicates high dietary intake but valid tracer data.

  • Correlation: If the metabolic ratio of Endogenous (183/167) differs significantly from the Tracer (186/170), investigate Isotope Effects or Dietary Induction of enzymes (e.g., smokers often have induced CYP1A2/XO).

Analytical Workflow Diagram

Workflow Step1 Subject Administration (1-MX-d3 IV Bolus) Step2 Sample Collection (Plasma/Urine) Step1->Step2 Step3 Spike Internal Standard (Theobromine-d3) Step2->Step3 Step4 SPE Extraction (HSS T3 Column Clean-up) Step3->Step4 Step5 LC-MS/MS Analysis MRM: 170->127 (Tracer) MRM: 167->124 (Endogenous) Step4->Step5 Step6 Data Processing Calculate Tracer Metabolic Ratio Step5->Step6

Figure 2: Step-by-step analytical workflow for processing 1-MX-d3 samples.

References

  • Rattigan, S., et al. (1997). "Increased metabolism of infused 1-methylxanthine by working muscle."[3] Acta Physiologica Scandinavica. Link

  • Birkett, D. J., et al. (1985). "1-Methylxanthine metabolism in man." British Journal of Clinical Pharmacology. Link

  • Gundert-Remy, U., et al. (1983). "Kinetics of 1-methylxanthine in humans: implications for the measurement of xanthine oxidase activity." European Journal of Clinical Pharmacology. Link

  • Toronto Research Chemicals. "1-Methylxanthine-d3 Product Page." (Standard source for compound structure verification). Link

  • Fuhr, U., et al. (1996). "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology. (Demonstrates the need for specific tracers). Link

Sources

Application Notes and Protocols for the Analytical Detection of 1-(trideuteriomethyl)purine-2,6-dione (Theophylline-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Labeling in Pharmacokinetic Analysis

In the realm of drug development and therapeutic monitoring, particularly for drugs with a narrow therapeutic index like theophylline, precision and accuracy in quantitative analysis are paramount. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases.[1] Its therapeutic window is tight, necessitating careful monitoring of its concentration in biological fluids to ensure efficacy while avoiding toxicity.[2] 1-(trideuteriomethyl)purine-2,6-dione, also known as Theophylline-d3, is a stable isotope-labeled analog of theophylline. Its significance lies in its application as an internal standard in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry.[3] The rationale is elegantly simple: an ideal internal standard should behave identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but be distinguishable by the mass spectrometer. By incorporating deuterium atoms, the chemical properties of Theophylline-d3 remain nearly identical to theophylline, ensuring they co-elute and experience similar matrix effects or ionization suppression.[3] However, the three-dalton mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling highly accurate and precise quantification by correcting for any variability during the analytical process. This document provides detailed methodologies for the robust analysis of theophylline using Theophylline-d3 as an internal standard.

Principle Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of theophylline in complex biological matrices such as plasma, serum, or urine, LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and speed.[4][5][6]

The Causality Behind the Choice of LC-MS/MS:

  • High Selectivity: Tandem mass spectrometry (MS/MS) operates on the principle of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer isolates the protonated molecule of the analyte (the precursor ion). This ion is then fragmented in a collision cell, and a second quadrupole isolates a specific, characteristic fragment ion (the product ion). This two-stage filtering process (precursor ion → product ion) is highly specific and significantly reduces background noise from other components in the matrix, ensuring that the detected signal is unequivocally from the compound of interest.[7][8]

  • High Sensitivity: LC-MS/MS can achieve limits of detection in the low ng/mL to pg/mL range, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[2][9]

  • Structural Confirmation: The specific fragmentation pattern of a molecule in the collision cell provides a "fingerprint," which adds a layer of structural confirmation to the quantitative results.

Understanding the Fragmentation of Theophylline and Theophylline-d3

Theophylline (C₇H₈N₄O₂) has a monoisotopic mass of 180.0647 g/mol .[1] In positive electrospray ionization (ESI), it readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 181.1. Theophylline-d3, with one of its methyl groups deuterated, has a monoisotopic mass of 183.0833 g/mol and forms a protonated molecule at m/z 184.1.

Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated theophylline molecule fragments in a predictable manner. A common and stable fragment is observed at m/z 124.1, which corresponds to the loss of methyl isocyanate (CH₃NCO).[3][10]

For Theophylline-d3, the same fragmentation pathway occurs. The loss of deuterated methyl isocyanate (CD₃NCO) results in the same fragment at m/z 124.1. Alternatively, fragmentation can lead to a product ion that retains the deuterium label. A study utilizing [2H6]-theophylline (with two deuterated methyl groups) showed a transition from m/z 187.17 to m/z 127.06, indicating a loss of a deuterated fragment.[7] Based on the fragmentation patterns of similar methylxanthines, a logical and specific transition for Theophylline-d3 would be the precursor ion at m/z 184.1 and a characteristic product ion.

Selected MRM Transitions:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Theophylline181.1124.1
Theophylline-d3 (Internal Standard) 184.1 127.1

Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating quality control (QC) samples at multiple concentrations to ensure the accuracy and precision of the results, in line with regulatory guidelines such as those from the European Medicines Agency (EMA).

Protocol 1: LC-MS/MS Quantification of Theophylline in Human Plasma

This protocol details a method for the extraction and quantification of theophylline from human plasma using Theophylline-d3 as an internal standard.

1. Materials and Reagents:

  • Theophylline certified reference standard

  • This compound (Theophylline-d3)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer and centrifuge

2. Preparation of Standard and QC Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and Theophylline-d3 in methanol to prepare separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the theophylline primary stock with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the Theophylline-d3 primary stock with methanol to create a 1 µg/mL working solution.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards (e.g., 10, 50, 100, 500, 1000, 2000, 5000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 30, 750, and 4000 ng/mL) in the same manner.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 1 µg/mL Theophylline-d3 internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6475 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Theophylline: 181.1 → 124.1; Theophylline-d3: 184.1 → 127.1
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 4000 V

5. Data Analysis and System Validation:

  • Construct a calibration curve by plotting the peak area ratio (Theophylline/Theophylline-d3) against the nominal concentration of theophylline. A linear regression with 1/x² weighting is typically used.

  • The concentration of theophylline in unknown samples is determined from this calibration curve.

  • Self-Validation: The accuracy of the QC samples must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility. The following diagrams illustrate the key workflows.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Theophylline-d3 (IS) plasma->add_is add_acn Add 300 µL Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL onto C18 Column supernatant->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection Theophylline: 181.1 -> 124.1 Theophylline-d3: 184.1 -> 127.1 ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for LC-MS/MS analysis of theophylline.

Method Validation Parameters

A robust analytical method requires thorough validation. The table below summarizes typical acceptance criteria for bioanalytical method validation based on regulatory guidelines.

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements. Expressed as %CV.%CV should not exceed 15% (20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions.Analyte concentration should be within ±15% of the initial concentration.

Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While LC-MS/MS is the gold standard, HPLC with UV detection is a viable, more accessible alternative for therapeutic drug monitoring where high sensitivity is not the primary requirement.

Protocol 2: HPLC-UV Analysis of Theophylline

1. Principle: This method separates theophylline from endogenous plasma components on a reversed-phase C18 column. Quantification is achieved by measuring the absorbance of the analyte at its maximum absorbance wavelength (λmax), which is around 272-280 nm.[9][10] Theophylline-d3 can still be used as an internal standard if it resolves chromatographically from theophylline, though this is unlikely. A more common approach for HPLC-UV is to use a structurally similar compound as an internal standard, such as caffeine or 8-chlorotheophylline.[5][10]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 50 µL of internal standard solution (e.g., 8-chlorotheophylline, 20 µg/mL).

  • Add 1 mL of an extraction solvent (e.g., a mixture of chloroform and isopropanol).

  • Vortex for 2 minutes, then centrifuge for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

3. HPLC-UV Instrumental Conditions:

ParameterCondition
HPLC System Standard HPLC system with a UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and water (e.g., 40:60 v/v) or a phosphate buffer.[9]
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 20 µL

4. Data Analysis:

  • A calibration curve is generated by plotting the peak height or area ratio of theophylline to the internal standard against the concentration.

  • The concentration in unknown samples is calculated from the regression equation of the calibration curve.

Logical Relationship of Method Components

The success of any analytical protocol depends on the logical interplay of its core components.

Logic_Diagram cluster_input cluster_process cluster_output Matrix Biological Matrix (Plasma, Urine, etc.) Extraction Sample Preparation (Extraction & Cleanup) Matrix->Extraction IS Internal Standard (Theophylline-d3) IS->Extraction Separation Chromatography (LC Separation) Extraction->Separation Detection Mass Spectrometry (MS/MS Detection) Separation->Detection Result Accurate & Precise Quantification Detection->Result

Caption: Inter-relationship of analytical method components.

Conclusion

The analytical methods detailed herein provide robust and reliable frameworks for the detection and quantification of theophylline in biological matrices, with a strong emphasis on the use of this compound (Theophylline-d3) as an internal standard for LC-MS/MS analysis. The inherent selectivity and sensitivity of LC-MS/MS, combined with the corrective power of a stable isotope-labeled internal standard, ensure the generation of high-quality, defensible data essential for pharmacokinetic studies, clinical research, and therapeutic drug monitoring. Adherence to these protocols and rigorous method validation will empower researchers and drug development professionals to achieve the highest level of scientific integrity in their work.

References

  • St-Pierre, M. V., & Vinet, B. (2017). Quantification of Theophylline in Guinea Pig Plasma by LC-MS/MS Using a Hydrophilic Interaction Liquid Chromatography Stationary Phase. Acta Medica Martiniana, 17(3), 5-11.
  • Kress, M., Meissner, D., Kaiser, P., Hanke, R., & Wood, W. G. (2002). The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS) taking other substituted xanthines into consideration.
  • Papadoyannis, I., Georgarakis, M., Samanidou, V., & Theodoridis, G. (2006). High-Performance Liquid Chromatographic Analysis of Theophylline in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations.
  • Kanazawa, H., Atsumi, R., Matsushima, Y., Tsubuki, M., & Takai, N. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry.
  • Hotchkiss, S. A., & Caldwell, J. (1987). High-performance liquid chromatographic assay for theophylline and its major metabolites in human urine.
  • Ramesh, A., & Nageswara Rao, P. (2011). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Pharmaceutical Methods, 2(4), 211-216.
  • Xu, K., et al. (2023). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules, 28(18), 6695.
  • Gozalani, M., et al. (2013). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 12(1), 75-82.
  • Böcker, R., & Estler, C. J. (1979). A high-pressure liquid chromatographic method for the determination of theophylline and its metabolites in blood and urine. Arzneimittel-Forschung, 29(10), 1606-1608.
  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Chen, Y., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PubChem. (n.d.). Theophylline. National Center for Biotechnology Information. Available at: [Link]

  • MassBank. (2020). Theophylline; LC-ESI-QFT; MS2; CE: 45; R=17500; [M+H]+. Available at: [Link]

  • ResearchGate. (n.d.). Spectrometric and MS/MS fragmentation pattern of caffeine, theophylline and theobromine. Available at: [Link]

Sources

Application Note: 1-(Trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) in Drug Metabolism & Disposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(trideuteriomethyl)purine-2,6-dione (referred to herein as 1-Methylxanthine-d3 or 1-MX-d3 ) is a stable isotope-labeled analog of 1-methylxanthine, a pivotal metabolite in the biotransformation of caffeine, theophylline, and theobromine.

In Drug Metabolism and Disposition (DMD) studies, this molecule serves two critical functions:

  • The "Gold Standard" Internal Standard (IS): For the absolute quantification of 1-methylxanthine in biological matrices (plasma, urine) using LC-MS/MS, eliminating ionization suppression errors.

  • Mechanistic Probe: To elucidate the kinetics of Xanthine Oxidase (XO) and Cytochrome P450 1A2 (CYP1A2) via Kinetic Isotope Effects (KIE), specifically targeting the N1-demethylation pathway.

This guide provides validated protocols for utilizing 1-MX-d3 in bioanalytical workflows and metabolic phenotyping.

Technical Profile & Chemical Identity

Before integrating this compound into assays, verify the chemical identity to ensure isotopic purity (typically


 99 atom % D) prevents "cross-talk" with the unlabeled analyte channel.
PropertySpecification
IUPAC Name 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine-d3 (1-MX-d3)
CAS Number 1202865-49-3 (or 1216430-61-3)
Molecular Formula

Molecular Weight 169.16 g/mol (Unlabeled: 166.14 g/mol )
Mass Shift +3.02 Da
Solubility DMSO (High), 0.1M NaOH (Good), Water (Slight - heat required)
pKa 7.7 (N7-H) / 10.8 (N3-H)

Core Application 1: Bioanalytical Internal Standard (LC-MS/MS)

The Challenge: Matrix Effects in Xanthine Analysis

Quantifying methylxanthines in urine or plasma is notoriously difficult due to the presence of high-concentration endogenous interferences (uric acid, urea) that cause ion suppression in Electrospray Ionization (ESI). External calibration often fails here.

The Solution: 1-MX-d3 co-elutes perfectly with the analyte (1-MX) but is mass-differentiated. Therefore, any suppression event affecting the analyte affects the IS identically, allowing for automatic correction.

Experimental Protocol: Plasma/Urine Extraction

Reagents:

  • Analyte: 1-Methylxanthine (1-MX)[1][2][3][4][5]

  • Internal Standard: 1-Methylxanthine-d3 (1-MX-d3)[2]

  • Precipitation Agent: Methanol with 0.1% Formic Acid (cold)

Workflow:

  • Stock Preparation: Dissolve 1-MX-d3 in DMSO to 1 mg/mL. Dilute to working concentration (e.g., 500 ng/mL) in water/methanol (50:50).

  • Spiking: Aliquot 50

    
    L of biological sample (Plasma or Urine). Add 10 
    
    
    
    L of 1-MX-d3 Working Solution.
  • Protein Precipitation: Add 200

    
    L of ice-cold Methanol (+0.1% Formic Acid).
    
  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Reconstitution: Transfer supernatant to a clean vial. Evaporate under nitrogen (optional) and reconstitute in Mobile Phase A, or inject supernatant directly if sensitivity allows.

LC-MS/MS Conditions (Recommended)

Chromatography:

  • Column: C18 Reversed Phase (e.g., 2.1 x 100 mm, 1.7

    
    m). Note: Xanthines are polar; ensure the column can retain polar compounds (e.g., T3 or Polar C18).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode (+).

  • Transition Logic: Select fragments that retain the N1-methyl group . If the fragmentation involves loss of the N1-methyl (e.g., as methyl isocyanate), the mass difference between Analyte and IS is lost, causing cross-interference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
1-MX (Analyte) 167.1

124.122Loss of HNCO (43 Da) from N3/C2. Retains N1-Me.
1-MX-d3 (IS) 170.1

127.122Loss of HNCO (43 Da). Retains N1-CD3.
1-MX (Qual) 167.1149.115Loss of

(rare but observable) or ring opening.

Core Application 2: Mechanistic Tracer & CYP1A2 Phenotyping

The Metabolic Pathway

1-Methylxanthine is a central node. It is produced by the demethylation of Theophylline (CYP1A2) and Paraxanthine (CYP1A2). It is cleared by Xanthine Oxidase (XO) to 1-Methyluric Acid or CYP1A2 to Xanthine (demethylation).

Using 1-MX-d3 allows researchers to distinguish exogenous 1-MX (spiked) from endogenous 1-MX produced by caffeine intake.

Visualization: The Methylxanthine Network

The following diagram illustrates the position of 1-MX in the metabolic cascade and where the deuterium label tracks.

Methylxanthine_Metabolism cluster_legend Legend Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (-CH3 at N7) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (-CH3 at N3) MX1 1-Methylxanthine (Target Analyte) Theophylline->MX1 CYP1A2/2E1 (-CH3 at N3) Paraxanthine->MX1 CYP1A2 (-CH3 at N7) Xanthine Xanthine (Purine-2,6-dione) MX1->Xanthine CYP1A2 (Demethylation at N1) MUA1 1-Methyluric Acid MX1->MUA1 Xanthine Oxidase (Oxidation at C8) MX1_D3 1-CD3-Xanthine (Internal Standard / Tracer) MX1_D3->Xanthine KIE Study (Slower Reaction?) MX1_D3->MUA1 Tracer Signal (Mass Shifted +3) key Yellow: Endogenous Metabolite Green: Deuterated Tracer Red Dashed: Kinetic Isotope Effect check

Caption: Metabolic pathway of methylxanthines highlighting the central role of 1-Methylxanthine and the application of the deuterated tracer (1-MX-d3) to probe CYP1A2 demethylation vs. Xanthine Oxidase oxidation.

Protocol: In Vitro Kinetic Isotope Effect (KIE) Study

To determine if N1-demethylation is the rate-limiting step in 1-MX clearance:

  • Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP1A2.

  • Substrates:

    • Group A: Unlabeled 1-MX (10

      
      M).
      
    • Group B: 1-MX-d3 (10

      
      M).
      
    • Group C: 1:1 mixture (Competitive KIE).

  • Reaction: Initiate with NADPH (1 mM) in Phosphate Buffer (pH 7.4). Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 10, 20, 30 min with ACN.

  • Analysis: Monitor the formation of Xanthine (unlabeled vs. deuterated? Note: Demethylation removes the label, so both produce unlabeled Xanthine. You must measure substrate depletion or HCHO formation).

    • Correction: If measuring substrate depletion, compare intrinsic clearance (

      
      ) of 1-MX vs 1-MX-d3.
      
    • 
      .
      
    • If

      
      , C-H bond breakage at N1 is rate-limiting.
      

Summary of Validated Workflow

The following diagram summarizes the bioanalytical workflow ensuring data integrity.

Analytical_Workflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma/Urine) IS_Add Add IS: 1-MX-d3 Sample->IS_Add Precip Protein Precip (MeOH + Formic Acid) IS_Add->Precip Centrifuge Centrifuge 15k x g Precip->Centrifuge LC LC Separation (C18, Polar Retention) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS QC2 Verify Retention Time (Co-elution) LC->QC2 Data Quantification Ratio: Area(Analyte)/Area(IS) MS->Data QC1 Check IS Area Stability (<15% RSD) MS->QC1

Caption: Step-by-step bioanalytical workflow for 1-Methylxanthine quantification using 1-MX-d3 as the internal standard.

References

  • Sigma-Aldrich. 1-Methylxanthine-(methyl-13C,d3) Product Specification. CAS 1202865-49-3.[6]

  • Cayman Chemical. 1-Methylxanthine Technical Information. CAS 6136-37-4 (Unlabeled parent reference).

  • National Institutes of Health (PubMed). Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching. (Mechanistic grounding for methylxanthine KIE).

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Methodology for IS selection).

  • PubChem. 1,3,7-Tris((ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9) and related substructures.[7] (Chemical properties database).

Sources

Troubleshooting & Optimization

Troubleshooting poor signal intensity of 1-(trideuteriomethyl)purine-2,6-dione in mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #TS-XANTH-D3-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are experiencing poor signal intensity for 1-(trideuteriomethyl)purine-2,6-dione (hereafter referred to as 1-CD3-Xanthine or 1-MX-d3 ). This compound is the stable isotope-labeled internal standard (SIL-IS) for 1-Methylxanthine , a primary metabolite of caffeine.

Xanthine derivatives are amphoteric, polar small molecules that present three distinct challenges in LC-MS/MS:

  • Poor Solubility: They tend to precipitate in high-organic solvents or cold autosamplers.

  • Ionization Competition: They are susceptible to sodium adduct formation

    
    , which robs intensity from the quantifiable protonated ion 
    
    
    
    .
  • Chromatographic Isotope Effect: The deuterated methyl group can cause the IS to elute slightly earlier than the analyte in reversed-phase chromatography, potentially separating it from the matrix suppression zone it is meant to correct.

This guide provides a self-validating troubleshooting workflow to restore signal intensity.

Part 1: Diagnostic Workflow (Visualized)

Before altering your method, determine if the issue is chemical (source/solubility) or chromatographic (suppression).

TroubleshootingFlow Start START: Low Signal for 1-MX-d3 Infusion Step 1: Direct Infusion (Bypass Column) Start->Infusion SignalCheck Is Signal Stable & High? Infusion->SignalCheck SourceIssue Source/Solubility Issue SignalCheck->SourceIssue No (Low Signal) LC_Issue Chromatographic Issue SignalCheck->LC_Issue Yes (High Signal) Solubility Check Solubility: Is it crashed out in vial? SourceIssue->Solubility pH_Check Check pH: Is Mobile Phase Acidic? SourceIssue->pH_Check Matrix Matrix Suppression: Co-eluting Phospholipids? LC_Issue->Matrix RT_Shift Isotope Effect: Check RT difference (D3 vs H) LC_Issue->RT_Shift

Figure 1: Diagnostic decision tree to isolate the root cause of signal loss.

Part 2: Technical Troubleshooting Guide

Issue 1: Ionization & Adduct Formation (Source Chemistry)

The Problem: 1-MX-d3 has a pKa of approximately 7.7 (N3-H) and 12.[1]0. In neutral conditions, it exists as a neutral molecule, which ionizes poorly in Electrospray Ionization (ESI). Furthermore, xanthines avidly bind sodium (


) and potassium (

) from glassware or solvents, forming

(m/z 192) instead of the desired

(m/z 170).

The Solution: You must force protonation and suppress adducts.

Protocol:

  • Acidify Mobile Phases: Ensure Mobile Phase A (aqueous) contains 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.5) . The low pH ensures the basic nitrogens are protonated.

  • De-cluster Potential: Increase the declustering potential (DP) or fragmentor voltage slightly. Sodium adducts are often more fragile than covalent protonated species; higher energy can sometimes break the adduct cluster, though this is a secondary fix.

  • Switch Polarity (If necessary): While ESI+ is standard, if your matrix is heavily contaminated with basic compounds, switch to ESI Negative mode . 1-MX-d3 ionizes well as

    
     at pH > 9 (using Ammonium Hydroxide), often with lower background noise.
    
ParameterRecommended Setting (ESI+)Why?
Mobile Phase A Water + 0.1% Formic AcidDrives

formation.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol often yields higher sensitivity for xanthines than Acetonitrile.
Source Temp 450°C - 550°CXanthines are thermally stable; high heat aids desolvation.
Curtain Gas High (30-40 psi)Prevents solvent neutrals from entering the vacuum, reducing noise.
Issue 2: Solubility & Autosampler Stability

The Problem: Purine derivatives are notorious for "crashing out" (precipitating) in pure acetonitrile or when cooled in the autosampler, leading to a gradual loss of signal over a batch run.

The Solution:

  • Solvent Match: Do not dissolve the stock standard in 100% Acetonitrile. Use 10% DMSO or Methanol for the stock, and dilute with water/methanol (90:10) for the working standard.

  • Temperature: Set the autosampler to 10°C or 15°C , not 4°C. The slight temperature increase prevents precipitation without degrading the compound.

Issue 3: The Deuterium Isotope Effect (Chromatography)

The Problem: Deuterium (


) is slightly less lipophilic than Hydrogen (

).[2] In Reversed-Phase LC (RPLC), 1-MX-d3 will elute slightly earlier than the non-deuterated analyte.
  • Risk:[3] If the analyte elutes at 2.50 min and the IS elutes at 2.45 min, and a matrix suppression zone (e.g., phospholipids) elutes at 2.48 min, the IS will not experience the suppression that the analyte does. The IS ratio will be artificially high, leading to under-quantification.

The Solution:

  • Check Retention Times: Overlay the chromatograms of the Analyte and the IS. If the shift is >0.1 min, the IS is failing its job.

  • Change Column Chemistry:

    • Recommended: Pentafluorophenyl (PFP) or HILIC columns. PFP columns interact with the pi-electrons of the purine ring, providing better retention and often reducing the relative impact of the isotope effect compared to C18.

    • Alternative: Use a C18 column with low organic initial conditions (e.g., 2% B) to maximize focusing, but PFP is superior for xanthines.

Experimental Protocol: Assessing Matrix Effects To confirm if the IS is being suppressed differently than the analyte:

  • Post-Column Infusion: Infuse 1-MX-d3 continuously into the source via a T-junction.

  • Inject Blank Matrix: Inject an extracted blank plasma/urine sample via the LC.

  • Observe: Look for a dip in the baseline at the retention time of the IS. If the dip is significant, you have suppression.[4]

MatrixEffect Pump Syringe Pump (Infusing 1-MX-d3) Tee T-Junction Pump->Tee LC LC System (Injecting Matrix) LC->Tee MS Mass Spec (Monitor Baseline) Tee->MS

Figure 2: Post-column infusion setup to visualize matrix suppression zones.

Part 3: Frequently Asked Questions (FAQs)

Q: I see a strong signal for the analyte but almost zero for the 1-MX-d3 standard. Why? A: This is likely a preparation error. Check your stock solution solvent . If you prepared the IS in 100% Acetonitrile and stored it in the fridge, it likely precipitated. Sonicate the stock, or re-prepare in 50:50 Methanol:Water. Also, verify you are monitoring the correct transition. For 1-MX-d3 (assuming 1-CD3-3,7-dihydro-purine-2,6-dione), the precursor is likely m/z 170.1 (approx) and the fragment should retain the deuterated methyl group if possible, or lose it. Common transition: 170.1 -> 127.1 (loss of HNCO).

Q: Can I use 1-Methylxanthine-d3 to quantify Theobromine or Paraxanthine? A: Technically yes, but it is not recommended. Isomers of xanthines (1-methyl, 3-methyl, 7-methyl) fragment differently and have different ionization efficiencies. Using a structural isomer as an IS works for retention time, but it will not perfectly track ionization suppression. Use the specific deuterated isomer for each analyte if rigorous quantification is required.

Q: My peaks are tailing badly. A: Xanthines interact with active silanol sites on silica columns.

  • Buffer: Ensure you are using at least 5mM - 10mM Ammonium Formate. Ionic strength masks these silanol interactions.

  • Column: Switch to a "fully endcapped" column or a PFP phase.

References

  • PubChem. (2025). 1-Methylxanthine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link][2][5]

  • Aqel, A., et al. (2019).[6] Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry. [Link]

Sources

Optimization of chromatography for 1-(trideuteriomethyl)purine-2,6-dione separation.

[1]

Current Status: Operational Ticket ID: REF-XAN-D3-OPT Subject: Optimization, Troubleshooting, and FAQ for 1-(

Core Technical Overview

Molecule Identification:

  • IUPAC Name: 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione[1][2]

  • Common Name: 1-Methylxanthine-d3 (

    
    )[1]
    
  • Role: Stable isotope-labeled internal standard (SIL-IS) for 1-methylxanthine (a major caffeine metabolite); metabolic tracer.[1]

  • Physicochemical Profile:

    • Polarity: High (Amphoteric).[1]

    • pKa: ~7.7 (N3-H) and ~12.0 (N7-H).[1]

    • Solubility: Poor in water/organic solvents; soluble in alkaline solutions or DMSO.[1]

    • UV Max: ~270–274 nm.[1]

The Analytical Challenge: Separating xanthines is historically difficult due to their tendency to interact with free silanols on silica-based columns, causing severe peak tailing.[1] Furthermore, as a deuterated isotopologue,

Deuterium Isotope Effect1


1

Method Development & Optimization Guide

A. Stationary Phase Selection
  • Recommendation: C18 with High Carbon Load & End-capping or Phenyl-Hexyl .[1]

  • Causality: Xanthines are planar and polar.[1]

    • Standard C18: Requires high carbon load (>15%) and exhaustive end-capping to mask silanols and prevent tailing.[1]

    • Phenyl-Hexyl:[1] Offers

      
       interactions with the purine ring, providing alternative selectivity that often separates xanthine derivatives (like 1-MX vs. 3-MX) better than C18.[1]
      
B. Mobile Phase & pH Strategy
  • Critical Parameter: pH 3.0 – 5.0 .

  • Mechanism: 1-Methylxanthine has a pKa of ~7.7.[1][3]

    • At pH > 7.0: The molecule becomes ionized (negatively charged), reducing retention on C18 and causing elution in the void volume.

    • At pH < 6.0: The molecule remains neutral, maximizing hydrophobic interaction with the stationary phase.

  • Buffer Choice:

    • LC-UV: 10-20 mM Phosphate buffer (pH 3.5).[1]

    • LC-MS: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5).

C. Controlling the Isotope Effect (Separation vs. Co-elution)

Depending on your goal, you must manipulate the chromatographic conditions differently.

GoalStrategyExperimental Protocol
Quantitation (Bioanalysis) Ensure Co-elution Column: Standard C18 (50mm length).Temp: 40°C - 50°C (Higher temp reduces isotope resolution).Mobile Phase: High organic slope gradient.Why: You want the IS (

) and Analyte (

) to experience the exact same matrix effects.
Purification (Isotopologue Separation) Maximize Separation Column: High Efficiency (250mm, <2µm particles).Temp: 10°C - 20°C (Lower temp increases separation factor

).Mobile Phase: Isocratic, low organic % (e.g., 5-10% MeOH).Why: Lower temp and isocratic hold exploit the subtle lipophilicity difference.[1]

Visualization: Method Optimization Workflow

The following diagram illustrates the decision logic for optimizing the separation based on your specific analytical needs.

OptimizationWorkflowStartSTART: Define GoalGoal_QuantGoal: Bioanalysis / Quantitation(Need Co-elution)Start->Goal_QuantGoal_PureGoal: Purification / Isotope Study(Need Separation)Start->Goal_PureStep_Q1Select Column:Short C18 or Phenyl-Hexyl(50-100mm, 3.5µm)Goal_Quant->Step_Q1Step_P1Select Column:Long C18(250mm, <2µm or Core-Shell)Goal_Pure->Step_P1Step_Q2Temp Control:Set > 40°C(Minimizes alpha)Step_Q1->Step_Q2Step_Q3Mobile Phase:Gradient Elution(Sharpen peaks)Step_Q2->Step_Q3Result_QResult: Single Peak(D3 + H3 co-elute)Ideal for MS/MSStep_Q3->Result_QStep_P2Temp Control:Set < 15°C(Maximizes alpha)Step_P1->Step_P2Step_P3Mobile Phase:Isocratic Hold(Low % Organic)Step_P2->Step_P3Result_PResult: Split Peaks(D3 elutes before H3)Ideal for Purity AnalysisStep_P3->Result_P

Caption: Decision matrix for optimizing chromatography based on whether the user requires co-elution (for internal standards) or resolution (for purification).

Troubleshooting Guide

Symptom 1: Severe Peak Tailing (Asymmetry Factor > 1.5) [1]

  • Root Cause: Secondary interactions between the nitrogen atoms of the xanthine ring and residual silanols on the silica support.

  • Corrective Action:

    • Switch Buffer: Ensure mobile phase pH is 3.0–4.0.

    • Add Modifier: If using LC-UV, add 0.1% Triethylamine (TEA) as a silanol blocker (Do NOT use TEA for LC-MS; use Ammonium Formate instead).[1]

    • Column Swap: Move to a "Polar Embedded" or "Shielded" RP column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).

Symptom 2: Retention Time Drift

  • Root Cause: Xanthines are sensitive to slight pH changes near their pKa or temperature fluctuations.[1]

  • Corrective Action:

    • Buffer Capacity: Increase buffer concentration from 10mM to 25mM.

    • Thermostat: Ensure column oven is active. Ambient temperature fluctuations can shift retention significantly for xanthines.

Symptom 3: Signal Suppression in LC-MS (Matrix Effect)

  • Root Cause: Co-eluting phospholipids or salts from biological matrix (urine/plasma).[1]

  • Corrective Action:

    • Divert Valve: Divert the first 1–2 minutes of flow to waste.

    • Wash Step: Implement a high-organic (95% ACN) wash at the end of the gradient to clear lipophilic matrix components.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated standard (


) elute earlier than the native compound?A:141

1

Q2: Can I use Methanol instead of Acetonitrile? A: Yes, and for xanthines, Methanol is often preferred .[1] Methanol is a protic solvent and can engage in hydrogen bonding with the xanthine oxygens, often providing better selectivity (separation of 1-MX from 3-MX or 7-MX) compared to Acetonitrile.[1]

Q3: What is the best MRM transition for 1-(trideuteriomethyl)purine-2,6-dione? A:

  • Parent Ion: 170.1 m/z (

    
    , calculated based on mass shift from 167.1).
    
  • Fragment Ions: The fragmentation pattern usually mimics non-deuterated 1-methylxanthine but shifted by +3 Da if the fragment retains the N1-methyl group.[1]

    • Primary Transition:[1] 170.1

      
       152.1 (Loss of water/CO, common in xanthines).
      
    • Secondary Transition: 170.1

      
       125.1 (Ring opening).
      
    • Note: Always infuse your specific standard to optimize collision energy, as deuterium labeling can slightly alter fragmentation kinetics.

References

  • Sielc Technologies. "HPLC Separation of Caffeine, 3-Methylxanthine, 1-Methylxanthine, Xanthine." Sielc.com. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80220, 1-Methylxanthine." PubChem. [Link]

  • Turowski, M., et al. "Deuterium isotope effects on the retention of isotopologues in reversed-phase liquid chromatography."[1] Analytical Chemistry (via ACS/ResearchGate). [Link]

  • Phenomenex. "Optimization of Xanthine Analysis using Core-Shell Technology." Phenomenex Application Notes. [Link] (General reference for Kinetex Core-Shell Xanthine methods).[1]

How to address matrix effects in bioanalysis with 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as an Internal Standard.

Welcome to the Advanced Bioanalysis Support Hub

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject Matter: Addressing Matrix Effects (ME) in LC-MS/MS using Stable Isotope Labeled Internal Standards (SIL-IS).

You are likely here because you are quantifying 1-Methylxanthine (a primary caffeine metabolite) and observing irregular recovery, signal suppression, or retention time shifts using its deuterated analog, This compound .

While SIL-IS methods are the "gold standard" for correcting matrix effects, they are not immune to physics. This guide addresses the specific pitfalls of using deuterated xanthines in complex biological matrices (plasma, urine).

Part 1: The Core Problem – Why Your IS Might Fail

This compound is chemically nearly identical to your analyte, but "nearly" is the dangerous word in high-sensitivity LC-MS/MS.

The Mechanism of Failure: In Electrospray Ionization (ESI), your analyte competes for charge against endogenous matrix components (phospholipids, salts, proteins). Ideally, your SIL-IS co-elutes exactly with the analyte, experiencing the exact same suppression.[1] However, Deuterium Isotope Effects can cause the deuterated IS to elute slightly earlier than the non-deuterated analyte in Reversed-Phase LC (RPLC).[2]

If the IS and Analyte separate chromatographically, they enter the ion source at different times.[1][3] If a matrix interference (like a lysophosphatidylcholine) elutes during that gap, the IS will not correct for the suppression experienced by the analyte.

Part 2: Diagnostic Workflow (Is it Matrix Effect?)

Before modifying your extraction, you must visualize the matrix effect profile. Do not rely on simple recovery calculations; use the Post-Column Infusion method.

Experiment 1: Post-Column Infusion (Qualitative)

Goal: Map the ionization suppression zones against your chromatographic gradient.

Protocol:

  • Setup: Connect a syringe pump containing your analyte (1-Methylxanthine) and IS (this compound) into the LC flow path after the column but before the MS source using a T-junction.

  • Infusion: Infuse the standard solution at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal (approx. 1e5 cps).

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine) via the LC autosampler.

  • Observation: Watch the baseline. A dip (suppression) or spike (enhancement) indicates where matrix components are eluting.[4]

Visualization of Setup:

PostColumnInfusion cluster_logic Signal Interpretation LC_Pump LC Gradient Pump (Mobile Phase) Autosampler Autosampler (Inject Extracted Blank Matrix) LC_Pump->Autosampler Column Analytical Column (Separation) Autosampler->Column Tee Tee Junction (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Infusing 1-Methylxanthine + IS) Syringe->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Result Dip in Baseline = Ion Suppression Spike in Baseline = Enhancement

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects zones.

Part 3: Troubleshooting & Optimization FAQs
Q1: My IS elutes 0.1 minutes before my analyte. Is this a problem?

Answer: Potentially, yes. In RPLC, C-D bonds are slightly less lipophilic than C-H bonds, causing earlier elution.

  • The Risk: If a sharp phospholipid peak elutes in that 0.1-minute window, the IS signal will be stable, but the analyte signal will be crushed. The IS ratio will be artificially high, leading to over-quantification .

  • The Fix:

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar xanthines and often minimizes the deuterium isotope retention shift.

    • Flatten the Gradient: If using RPLC, use a shallower gradient slope at the elution point to ensure they overlap as much as possible.

    • Monitor Phospholipids: Monitor MRM transitions for common phospholipids (m/z 184 > 184 or 496 > 184) to ensure they do not co-elute with your xanthine window.

Q2: How do I calculate the "Matrix Factor" (MF) to satisfy FDA guidelines?

Answer: You must use the Matuszewski Method (Post-Extraction Spike). This distinguishes Extraction Recovery from Matrix Effect.[5]

Experimental Design: Prepare three sets of samples at Low and High QC concentrations.

SetDescriptionCompositionRepresents
A Neat Standards Analyte + IS in Mobile PhaseTrue Instrument Response
B Post-Extraction Spike Extract Blank Matrix

Spike Analyte + IS
Matrix Effect (Ionization)
C Pre-Extraction Spike Spike Analyte + IS into Matrix

Extract
Overall Process Efficiency

Calculations:

  • Absolute Matrix Factor (MF):

    
    
    
    • Result < 1: Ion Suppression.[3][4][5][6][7]

    • Result > 1: Ion Enhancement.[3][4][5]

  • IS-Normalized Matrix Factor:

    
    [6][8]
    
    • Target: The closer to 1.0 , the better your IS is correcting for the matrix.

    • FDA/EMA Requirement: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .[6]

Q3: I am seeing "Cross-Talk" (IS signal in the Analyte channel). Why?

Answer: This is likely due to isotopic impurity or fragmentation overlap, not matrix effects.

  • Cause: this compound (d3) may contain traces of d0 (unlabeled) material if the synthesis wasn't 100% efficient. Alternatively, the mass resolution of your quadrupole is too wide.

  • Check: Inject a "Zero Sample" (Matrix + IS only). If you see a peak in the Analyte channel, you have cross-talk.

  • Solution: Ensure the contribution is < 20% of the LLOQ response (FDA M10 Guideline). If higher, reduce the IS concentration or purchase higher purity standard (>99 atom% D).

Part 4: Decision Logic for Method Optimization

Use this logic flow to determine the necessary changes to your protocol.

TroubleshootingFlow Start Start: High CV% or Non-Linear Calibration Check_MF Calculate Matrix Factor (MF) (Matuszewski Method) Start->Check_MF Decision_MF Is IS-Normalized MF Close to 1.0? Check_MF->Decision_MF Good_MF Matrix Effect is Corrected. Problem is likely Extraction Recovery. Decision_MF->Good_MF Yes Bad_MF IS is NOT correcting ME. Proceed to Separation Check. Decision_MF->Bad_MF No Check_RT Check Retention Time (RT) of Analyte vs. IS Bad_MF->Check_RT Decision_RT Do they Co-elute? Check_RT->Decision_RT Yes_Coelute Co-eluting but different suppression? Check Cross-Talk or Saturation. Decision_RT->Yes_Coelute Yes No_Coelute RT Shift Detected (Deuterium Effect). Matrix components eluting in gap. Decision_RT->No_Coelute No Action_HILIC Action: Switch to HILIC or Flatten Gradient No_Coelute->Action_HILIC

Figure 2: Troubleshooting logic for distinguishing Matrix Effects from Chromatographic issues.

Part 5: Recommended Sample Preparation

Since 1-Methylxanthine is polar, standard Protein Precipitation (PPT) often leaves significant phospholipids in the supernatant, leading to the suppression issues described above.

Recommended Protocol: Solid Phase Extraction (SPE) To minimize the burden on the IS, remove the matrix before injection.

  • Cartridge: Polymeric Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).

  • Condition: Methanol followed by Water.

  • Load: Plasma sample (acidified).

  • Wash: 2% Formic Acid (removes proteins/salts).

  • Elute: Methanol (for HLB) or 5% Ammonia in Methanol (for MCX).

    • Why? This removes the phospholipids that cause the ion suppression, making the "perfect co-elution" of the IS less critical.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.

Sources

Improving the solubility of 1-(trideuteriomethyl)purine-2,6-dione in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization of 1-(trideuteriomethyl)purine-2,6-dione

Case ID:


-1-MX-SOL
Compound:  this compound
Synonyms: 

-1-Methylxanthine, 1-Methylxanthine-

Molecular Weight: ~169.15 g/mol (approx. 3 units higher than non-deuterated form)[1][2][3]

Executive Summary: The Physicochemical Reality

You are working with a deuterated isotopologue of 1-methylxanthine . While the presence of the trideuteriomethyl group (


) at the N1 position significantly alters the compound's vibrational modes and metabolic rate (Kinetic Isotope Effect), it has a negligible effect on equilibrium solubility  compared to the non-deuterated protium form.[3]

Therefore, the solubility challenges you face are intrinsic to the xanthine scaffold : high crystal lattice energy driven by


-

stacking and strong intermolecular hydrogen bonding.[1]

Core Solubilization Strategy:

  • Primary Method (pH > 8.0): Exploiting the acidity of the N-H protons.

  • Secondary Method (Neutral pH): Hydrotropy using Nicotinamide.[1][2][3][4]

  • Tertiary Method (Formulation): Complexation with Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD).[1][2][3]

Module 1: pH-Dependent Solubilization (The "Gold Standard")

The most common error with 1-methylxanthine derivatives is attempting to dissolve them in neutral water (pH 7.[1][2][3]0) or acidic media.[1][2][3]

The Mechanism: this compound possesses dissociable protons at the N3 and N7 positions.[1][2][3] The molecule acts as a weak acid with a


 of approximately 7.7 – 8.2 .
  • Below pH 7.0: The molecule is non-ionized and hydrophobic. Solubility is limited to ~1 mg/mL.[1][2][5]

  • Above pH 8.5: The N3/N7 positions deprotonate, forming a mono-anion.[1][2][3] Solubility increases exponentially due to ion-dipole interactions with water.[1][2][3]

Troubleshooting Diagram: Ionization Strategy

IonizationStrategy Start Target Concentration? Low < 1 mg/mL Start->Low High > 5 mg/mL Start->High Neutral Neutral Buffer (PBS) pH 7.4 Low->Neutral Soluble High->Neutral Precipitates Alkali Alkaline Buffer pH 9.0 - 10.5 High->Alkali Required Result1 Dissolved (Non-ionized) Neutral->Result1 Result2 Dissolved (Anionic Form) Alkali->Result2

Caption: Decision matrix for buffer selection based on required concentration. High concentrations mandate pH adjustment to overcome lattice energy.[1][2][3]

Protocol A: Preparation of a 50 mM Stock Solution (Alkaline) Use this for in vitro assays where a small volume of stock is diluted into media.[2][3]

  • Weigh: 8.5 mg of this compound.

  • Solvent: Prepare 1 mL of 0.1 M NaOH or 0.1 M Sodium Carbonate (Na₂CO₃) .

  • Dissolution: Add solvent to powder.[1][2][3] Vortex for 30 seconds.[1][2] The solution should clarify instantly as the salt form is generated in situ.

  • Dilution: When adding this stock to physiological buffer (pH 7.4), ensure the final concentration is below the solubility limit (~6 mM) to prevent microprecipitation, or verify that the buffer capacity can handle the pH shift.

Module 2: Hydrotropy (For Neutral pH Applications)

If your experiment cannot tolerate high pH (e.g., specific enzymatic assays or cell culture where pH spikes are toxic), you must use hydrotropy .[1][2][3] Hydrotropes are small molecules that disrupt the stacking interactions of xanthines without forming micelles.

The Agent of Choice: Nicotinamide (Vitamin B3) .[2][3] Nicotinamide is structurally similar to the purine ring and effectively intercalates between xanthine molecules, preventing them from aggregating.

Comparative Solubilizer Data

SolubilizerConcentration RequiredMechanismSolubility Enhancement Factor
Nicotinamide 20% (w/v)Hydrotropic Stacking Disruption20x - 50x
Sodium Benzoate 15% (w/v)Hydrotropy (Anionic)10x - 20x
Urea 40% (w/v)Water Structure Breaking5x - 10x
PEG 400 50% (v/v)Cosolvency5x - 8x

Protocol B: Neutral pH High-Concentration Stock

  • Vehicle Prep: Prepare a 20% (w/v) Nicotinamide solution in PBS (pH 7.4).[1][2][3]

  • Weigh: 10 mg of this compound.

  • Dissolve: Add 1 mL of the Nicotinamide vehicle.

  • Agitate: Sonicate at 40°C for 10 minutes.

  • Result: A stable, clear solution at neutral pH.

Module 3: Cyclodextrin Complexation (For Stability & Bioavailability)

For in vivo administration (PK studies) or long-term stability, encapsulating the deuterated methyl group and the hydrophobic core into a cyclodextrin cavity is superior.[3]

  • Recommended CD: Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    (e.g., Captisol®).[1][2][3]
  • Why: The hydrophobic cavity accommodates the purine ring, while the sulfobutyl groups provide high water solubility and renal safety.

Workflow: Complexation Dynamics

Complexation Host SBE-Beta-CD (Hydrophilic Shell / Hydrophobic Core) Mixing Equilibrium Phase (Stirring 24h) Host->Mixing Guest d3-1-Methylxanthine (Hydrophobic) Guest->Mixing Complex Inclusion Complex (1:1 Stoichiometry) Mixing->Complex Kd (Binding Constant)

Caption: Schematic of the host-guest inclusion process. The d3-methyl group does not sterically hinder inclusion into the Beta-CD cavity.[1][2][3]

Protocol C: Formulation for Injection (IV/IP)

  • Vehicle: Prepare 20% (w/v) SBE-

    
    -CD  in 0.9% Saline.
    
  • Add Compound: Add this compound to reach 5 mg/mL.

  • Process:

    • Step 1: Vortex heavily.[1][2][3]

    • Step 2: Sonicate for 20 mins.

    • Step 3: Shake at room temperature for 4 hours (or overnight) to reach equilibrium.

  • Filter: Pass through a 0.22

    
    m PVDF filter to remove any uncomplexed solid.[1][2][3]
    

Frequently Asked Questions (FAQ)

Q1: Does the deuterium substitution (


) change the solubility profile compared to standard 1-methylxanthine? 
A: No.  The equilibrium solubility is governed by the polarity and crystal lattice energy, which are virtually identical between the protium and deuterium forms. However, the metabolic stability  will differ (the C-D bond is stronger than C-H), which is likely why you are using this compound.

Q2: I see a precipitate when I dilute my DMSO stock into cell culture media. Why? A: This is the "Crash-Out" effect.[1][2][3] 1-methylxanthine is stable in DMSO, but when diluted, the water content increases, and the solvent power drops.

  • Fix: Keep the final concentration in media below 1 mM, or switch to the Nicotinamide Protocol (Protocol B) , which resists precipitation upon dilution better than DMSO.

Q3: Can I heat the solution to dissolve it? A: Yes. Xanthines are thermally stable.[1][2][3] You can heat aqueous suspensions to 60-80°C to accelerate dissolution.[1][2][3] If it precipitates upon cooling, you have exceeded the saturation limit at room temperature (metastable zone).[3]

Q4: Why not just use Caffeine-d3? A: Caffeine is 1,3,7-trimethylxanthine.[1][2][3] It lacks the N-H proton at position 7 that 1-methylxanthine possesses.[1][2][3] This makes 1-methylxanthine much more sensitive to pH adjustments (soluble in base) than caffeine (neutral).[1][2][3] Ensure you are using the correct isomer for your specific receptor or metabolic pathway study.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981).[2][3] Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.[1][2][3] (Foundational text on cosolvency principles).

  • PubChem. (n.d.).[1][2][3] 1-Methylxanthine Compound Summary. National Library of Medicine. Retrieved from [Link] (Verifies pKa and physicochemical properties).[1][2][3]

  • Suzuki, H., & Sunada, H. (1998).[2][3] Mechanism of Nicotinamide Hydrotropy. Chemical & Pharmaceutical Bulletin. (Establishes Nicotinamide as the gold-standard hydrotrope for xanthine derivatives).[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for SBE-Beta-CD complexation protocols).

Sources

Minimizing isotopic exchange of deuterium in 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers working with deuterated xanthine derivatives. It addresses the specific challenges of maintaining isotopic purity in 1-(trideuteriomethyl)purine-2,6-dione (1-methylxanthine-


), a critical metabolite standard and mechanistic probe in adenosine receptor pharmacology.

Part 1: Executive Technical Brief

The Stability Paradox

Users often report "loss of deuterium" or "isotopic scrambling" when working with this compound. To troubleshoot this, one must distinguish between Chemical Exchange (thermodynamic) and Metabolic Clearance (kinetic).

  • The N-Methyl Group (

    
    -
    
    
    
    ):
    The C-D bonds at the N1 position are chemically non-exchangeable under standard aqueous conditions (pH 1–13,
    
    
    C). If you observe deuterium loss here during synthesis or storage, it is almost invariably due to reagent impurity or radical-mediated degradation , not solvent exchange.
  • The C8-Proton (C8-H): The proton at position 8 is acidic (

    
     for xanthines). It undergoes rapid H/D exchange in protic solvents. Crucial:  Do not confuse C8 exchange with N-methyl instability.
    
Core Directive for Minimization

To minimize isotopic loss, you must control the synthetic alkylation environment to prevent dilution and store the compound away from radical initiators (light/peroxides) that can abstract deuterium from the methyl group.

Part 2: Synthesis & Protocol Optimization

Workflow: High-Fidelity Incorporation of

The following protocol maximizes isotopic enrichment (


 atom % D) and prevents "scrambling" during the critical alkylation step.
Diagram 1: Synthesis & Stability Logic

This flow illustrates the critical control points where isotopic integrity is maintained or lost.

G Start Start: Xanthine Precursor Reaction Alkylation (Anhydrous DMF/K2CO3) Start->Reaction Reagent Reagent: CD3-Iodide (>99.5% D) Reagent->Reaction Workup Workup (Avoid Hot Acid/Base) Reaction->Workup SN2 Mechanism Risk1 Risk: Moisture (Hydrolysis) Reaction->Risk1 If wet Product 1-(CD3)-Purine-2,6-dione Workup->Product Risk2 Risk: C8 Exchange (Reversible) Product->Risk2 In D2O/H2O

Caption: Critical control points in the synthesis of this compound. Note that C8 exchange is a separate phenomenon from N-methyl stability.

Step-by-Step Protocol: Minimized Exchange Alkylation

Objective: Synthesize this compound with


 D incorporation.
  • Reagent Selection:

    • Use Iodomethane-

      
       (
      
      
      
      )
      with
      
      
      atom % D.
    • Why: The methyl transfer is irreversible. If your starting reagent is only 98% D, your product is permanently capped at 98% D. Enrichment cannot be improved post-synthesis.

  • Solvent System (The "Dry" Rule):

    • Dissolve the xanthine precursor (e.g., 3-benzylxanthine if selective N1 alkylation is required) in anhydrous DMF .

    • Why: While water doesn't exchange the methyl D, hydroxide ions (from water + base) can compete as nucleophiles, consuming your expensive

      
       and lowering yield, leading to complex purification where isotopic fractionation could occur.
      
  • Base & Temperature:

    • Use Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      ).
    • Maintain temperature at 25–40°C .

    • Warning: Do not exceed 80°C. High temperatures can trigger radical artifacts or degradation of the xanthine core, complicating the isotopic analysis.

  • Quenching:

    • Quench with slightly acidic buffer (pH 5-6).

    • Why: Avoids strong alkaline conditions during workup which promotes ring opening (degradation) or rapid C8-H exchange if

      
       is present in the workup (making NMR QC confusing).
      

Part 3: Troubleshooting & FAQs

Data Interpretation: Is my Deuterium "Leaking"?

Scenario: You analyze your product by LC-MS and see a mass shift or lower intensity than expected.

ObservationDiagnosisRoot CauseCorrective Action
Mass is M-1 C8 Exchange The proton at C8 exchanged with solvent H (from moisture or HPLC mobile phase).Ignore for N-Me stability. This is normal. To confirm, run NMR in DMSO-

(dry).
Mass is M-3 Demethylation Metabolic cleavage or thermal decomposition.Check storage. Avoid light/heat. In vivo, this is the metabolic pathway you are studying.
Lower %D than reagent Dilution Reagent

was volatile and evaporated, or contaminated with

.
Use sealed pressure tubes for alkylation. Verify reagent CoA.
NMR Split Peak Rotamers/Aggregates Xanthines stack in solution.Run NMR at elevated temp (45°C) to sharpen peaks.
Diagram 2: Metabolic Fate vs. Chemical Stability

Understanding the Deuterium Kinetic Isotope Effect (DKIE) is crucial for interpreting biological data.

D cluster_chem Chemical Environment (In Vitro) cluster_bio Biological Environment (In Vivo) Compound 1-(CD3)-Xanthine Acid Acid/Base (pH 1-12) Compound->Acid CYP CYP450 (Oxidation) Compound->CYP Result1 NO EXCHANGE (Stable C-D) Acid->Result1 Thermodynamically Stable Result2 SLOWED REACTION (Primary DKIE) CYP->Result2 kH/kD ~ 2-5

Caption: The C-D bond resists chemical exchange but modulates enzymatic rates via the Kinetic Isotope Effect.

Frequently Asked Questions

Q1: Can I use


 (Methanol-d4) to introduce the deuterium? 
A: No.  Protic deuterated solvents will not exchange onto the N-methyl carbon. You must use an electrophilic methylating agent like Iodomethane-

or Methyl-

triflate
. Exchange only happens at heteroatoms (N-H, O-H) or activated alpha-carbons (which xanthines lack in the methyl position).

Q2: I see a peak at 7.8-8.0 ppm in my proton NMR. I thought I deuterated it? A: That peak is likely the C8-H proton . Your deuteration is at the N1-Methyl position (which would appear around 3.2-3.4 ppm if it were protons). The absence of a signal at ~3.3 ppm confirms successful N-methylation. The presence of the 8.0 ppm signal is expected unless you also deuterated the C8 position (which is labile and will wash out in water anyway).

Q3: How do I store the standard to prevent degradation? A:

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (exclude

    
    ).
    
  • Light: Amber vials (protect from radical initiation).

  • Solvent: Store as a solid. In solution, DMSO is preferred over water to prevent bacterial growth or slow hydrolysis of the amide bonds over months.

Q4: Will the deuterium exchange in the body during a PK study? A: The N-methyl deuterium will not exchange with body water. It is only removed if the molecule undergoes metabolic N-demethylation. This makes it an excellent tracer. If you see loss of mass, it indicates the metabolite (xanthine) has formed, not that the deuterium "fell off" the intact parent molecule.

Part 4: References & Validation[1]

  • Chemical Stability of Xanthines:

    • Elvidge, J. A., et al. "Hydrogen-Deuterium Exchange in Hypoxanthines."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1973. (Establishes the lability of C8-H and stability of N-Alkyl groups).

  • Deuterium Kinetic Isotope Effect (DKIE):

    • Gant, T. G. "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 2014. (Authoritative review on the metabolic stability of C-D bonds).

  • Synthesis of Deuterated Xanthines:

    • Tung, R. "Deuterated Xanthine Derivatives."[1] US Patent 2009/0069354. (Describes specific alkylation protocols for high isotopic purity).

  • General H/D Exchange Mechanisms:

    • Englander, S. W. "Hydrogen Exchange in Proteins and Nucleic Acids."[3] (Provides foundational theory on which protons exchange in aqueous media).

Sources

Storage and handling recommendations for 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 ). This resource is engineered for analytical chemists and metabolic researchers requiring high-fidelity protocols for LC-MS/MS quantitation.[1]

Ticket Status: Open | Priority: High | Topic: Storage, Handling, & Troubleshooting[1]

Product Identity & Critical Properties

Before initiating any workflow, verify the physicochemical profile of your reference standard. This compound is a deuterated metabolite of caffeine and theophylline, primarily used as an internal standard (IS).[1]

PropertySpecification
IUPAC Name 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine-d3
Chemical Formula C₆H₃D₃N₄O₂
Molecular Weight ~169.16 g/mol (Unlabeled: 166.[1]14)
Solubility Profile High: DMSO, 1M NaOH Moderate/Low: Methanol (warm) Poor: Pure Water, Acetonitrile (cold)
pKa (approx) 7.7 (N-7 proton), 12.0 (N-9 proton)

Storage & Stability Protocols

Standardize your chain of custody to prevent degradation.

Phase 1: Arrival & Long-Term Storage

Upon receipt, the vial typically contains a lyophilized powder.[1]

  • Temperature: Store immediately at -20°C .

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) if the seal is broken.[1] The compound is hygroscopic; moisture absorption can alter the effective mass, leading to weighing errors.

  • Light: Protect from prolonged exposure to UV light, although xanthines are generally photostable compared to other alkaloids.

Phase 2: Stock Solution Preparation (The "Golden Rule")

CRITICAL: Do not attempt to dissolve directly in pure water or cold acetonitrile.[1] This is the #1 cause of "low signal" support tickets.

Recommended Solvent System:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]

    • Why? DMSO disrupts the strong intermolecular hydrogen bonding of the xanthine lattice.

    • Concentration: Prepare a 10 mg/mL master stock in 100% DMSO.

  • Secondary Option: 0.1 M NaOH.

    • Why? 1-Methylxanthine is acidic (pKa ~7.7).[1] Basic pH deprotonates the nitrogen, vastly increasing aqueous solubility.

    • Warning: High pH solutions are less stable long-term due to potential oxidative degradation.[1] Use fresh.

Phase 3: Working Solution Storage
  • DMSO Stocks: Stable at -20°C for 6–12 months.[1][2]

  • Aqueous Dilutions: Discard after 24 hours. Xanthines in aqueous solution can precipitate upon freezing/thawing cycles.[1]

Troubleshooting Knowledge Base (Q&A)

Issue 1: Solubility & Precipitation

Q: "I tried dissolving the powder in 50:50 Methanol/Water, but I see fine particulates. What happened?" A: Xanthines are hydrophobic planar molecules that stack efficiently, resisting solvation in semi-aqueous mixtures at high concentrations.[1]

  • The Fix: Re-dissolve the solid in 100% DMSO first. Only after the solution is perfectly clear should you dilute it into your working solvent (methanol/water).[1]

  • Pro Tip: Sonicate the DMSO stock at 40°C for 10 minutes to ensure complete dissolution.

Issue 2: Retention Time Shifts

Q: "My 1-Methylxanthine-d3 elutes slightly earlier than the unlabeled analyte. Is my column failing?" A: No, this is the Deuterium Isotope Effect .[1]

  • Mechanism: C-D bonds are shorter and more stable than C-H bonds, slightly reducing the lipophilicity of the molecule. In Reverse Phase Chromatography (RPC), deuterated isotopologues often elute slightly earlier than their protium counterparts.[1]

  • Action: Adjust your integration windows. Do not force the retention times to match exactly if the resolution allows for separation.

Issue 3: Signal Loss in LC-MS

Q: "My Internal Standard (IS) signal is inconsistent between samples." A: This usually points to Matrix Effects or Solubility Crash .[1]

  • Solubility Crash: If you spike a high-concentration DMSO stock directly into a cold, acidic aqueous sample, the IS may precipitate locally before mixing.

    • Solution: Dilute the IS into an intermediate solvent (e.g., 10% DMSO in Methanol) before spiking into the matrix.[1]

  • Matrix Effects: Co-eluting phospholipids can suppress ionization.[1]

    • Solution: Monitor the phospholipid transition (m/z 184) to ensure it doesn't overlap with your IS.[1]

Issue 4: Deuterium Exchange

Q: "Will the deuterium label wash off during extraction?" A: No. The deuterium atoms in 1-Methylxanthine-d3 are located on the methyl group (C-D bond).[1] This bond is chemically inert under standard biological and analytical conditions.

  • Note: The protons on the nitrogen atoms (N3, N7) are exchangeable with solvent protons, but these are not the labeled sites. Your mass shift (+3 Da) will remain stable.[1]

Experimental Workflow Visualization

The following diagram illustrates the optimal path for preparing calibration standards, minimizing the risk of precipitation.

StockPrep cluster_storage Storage Conditions Solid Lyophilized 1-Methylxanthine-d3 DMSO_Stock Master Stock (10 mg/mL in 100% DMSO) Solid->DMSO_Stock Add solvent QC_Check Visual Inspection (Crystal Clear?) DMSO_Stock->QC_Check Inter_Stock Intermediate Stock (100 µg/mL in Methanol) QC_Check->Inter_Stock Clear Solution Fail Sonicate/Warm (40°C) QC_Check->Fail Particulates Visible Working_Sol Working Solution (Spike into Matrix) Inter_Stock->Working_Sol Dilute 1:100+ Fail->DMSO_Stock Retry

Caption: Workflow for the preparation of stable 1-Methylxanthine-d3 stock solutions, prioritizing DMSO solubilization to prevent precipitation.

References

  • Sigma-Aldrich. (n.d.).[1][3] 1-Methylxanthine-(methyl-13C,d3) Product Specification. Retrieved from [1]

  • MedChemExpress. (2024).[1] 1-Methylxanthine-d3 Datasheet and Solubility Guide. Retrieved from [1]

  • BenchChem. (2025).[1] Troubleshooting Inaccurate Results with Deuterated Internal Standards. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13001304, Caffeine-d9 (Related Methylxanthine Structure). Retrieved from [1]

  • TargetMol. (n.d.). 1-Methylxanthine Chemical Properties and Solubility. Retrieved from [1]

Sources

Technical Support: Synthesis of 1-(Trideuteriomethyl)purine-2,6-dione (1-CD3-Xanthine)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-D3-XAN-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity and Isotopic Efficiency in 1-Methylxanthine-d3 Synthesis[1]

Executive Summary & Route Strategy

The Core Challenge: Synthesizing 1-(trideuteriomethyl)purine-2,6-dione (1-CD3-xanthine) is deceptively difficult because the xanthine scaffold contains four nucleophilic nitrogen atoms (N1, N3, N7, N9).[1]

In unsubstituted xanthine, the acidity order is N3 > N7 > N1 (


 approx. 7.5, 8.5, and 11.0 respectively). Consequently, direct alkylation with iodomethane-

(

) inevitably targets N3 and N7 first, resulting in complex mixtures of 3-CD3, 7-CD3, and poly-alkylated species (like caffeine-

analogs).[1]

The Validated Solution: To target the N1 position exclusively, you must invert the reactivity landscape by using a "Block-and-Release" strategy . The most robust protocol involves starting with 3-benzylxanthine . The benzyl group at N3 blocks the most acidic site and sterically directs the alkylating agent to N1 (over N7), followed by hydrogenolytic deprotection.

Interactive Troubleshooting Modules

Module A: Regioselectivity Crisis (Why am I getting N7-alkylated byproducts?)

User Report: "I used 3-benzylxanthine with


 and 

in DMF, but I see a significant spot on TLC that corresponds to the N7-isomer (7-CD3-3-benzylxanthine)."

Root Cause Analysis: While N3-blocking favors N1, the N7 position remains nucleophilic (imidazole ring).[1] The competition between N1 and N7 is governed by solvent polarity and base strength .

  • N1 (Uracil ring): Favored by thermodynamic control and steric freedom.[1]

  • N7 (Imidazole ring): Favored by kinetic control and specific cation coordination.[1]

Corrective Protocol:

VariableRecommendationMechanism
Base Use

or

Stronger bases (NaH) can deprotonate N7 more aggressively, increasing N7-alkylation.[1] Carbonates provide "soft" deprotonation favoring the amide-like N1.
Temperature 50–60°C Higher temperatures favor the thermodynamic N1 product. Room temperature may trap the kinetic N7 product.
Stoichiometry 1.1 eq

Large excess of electrophile encourages over-alkylation at N7/N9 even if N1 is filled.[1]
Module B: Isotopic Efficiency (Low Yields & High Cost)

User Report: "The yield is 30%, and


 is too expensive to waste. The reaction seems incomplete."

Root Cause Analysis:


 is highly volatile (bp ~42°C).[1] In standard reflux setups, the labeled reagent evaporates before reacting, especially given the slow kinetics of N1 alkylation.

The "Sealed System" Protocol:

  • Vessel: Perform the reaction in a pressure tube or a sealed heavy-wall vial.[1]

  • Sequence:

    • Dissolve 3-benzylxanthine in anhydrous DMF (

      
      ).
      
    • Add

      
       (1.5 eq).[1] Stir for 15 min to ensure deprotonation.
      
    • Add

      
       (1.1 eq) via syringe sub-surface.[1]
      
    • Immediately seal the vessel.

  • Heating: Heat to 60°C for 4–6 hours. The closed system prevents isotope loss and drives the reaction to completion.

Module C: Deprotection Failure (Benzyl Group Won't Leave)

User Report: "Hydrogenation with Pd/C isn't working. The starting material precipitates out."

Root Cause Analysis: Xanthines are notoriously insoluble in standard hydrogenation solvents (MeOH, EtOH).[1] Precipitation coats the catalyst, halting the reaction.

Solvent System Optimization:

  • Standard: Ethanol/Acetic Acid (1:1).[1] The acid protonates the imidazole ring, increasing solubility.

  • Advanced: 2-Methoxyethanol or DMF (at 60°C).[1]

  • Catalyst: Use 10% Pd/C (wet type) to minimize fire risk, at 10-20% w/w loading.[1] Apply 1 atm

    
     (balloon) at 60°C.
    

Visual Workflow: The "Block-and-Release" Pathway

The following diagram illustrates the critical decision points and chemical transformations required to secure the N1-position selectively.

G Start Starting Material: 3-Benzylxanthine Decision Reagent Addition: CD3-I + K2CO3 in DMF Start->Decision Dissolution Path_N1 Major Pathway (Thermodynamic): N1-Alkylation Decision->Path_N1 60°C, Sealed Tube Path_N7 Minor Pathway (Kinetic): N7-Alkylation Decision->Path_N7 RT, Excess Base Inter_N1 Intermediate A: 1-CD3-3-Benzylxanthine Path_N1->Inter_N1 Inter_N7 Byproduct B: 7-CD3-3-Benzylxanthine Path_N7->Inter_N7 Discard Deprotection Deprotection Step: H2, Pd/C, AcOH/EtOH Inter_N1->Deprotection Purification Final Target Product: This compound Deprotection->Final Hydrogenolysis

Caption: Flowchart demonstrating the regioselective synthesis of 1-CD3-Xanthine via the 3-benzyl protection route.

Frequently Asked Questions (FAQs)

Q1: Can I use 6-amino-1-methyluracil as a starting material instead?

  • Answer: Yes, this is the "Traube Synthesis" approach. You would need to synthesize 6-amino-1-(trideuteriomethyl)uracil first.[1] While this guarantees N1 placement, it requires constructing the imidazole ring (cyclization with formic acid/nitrite) after the isotope is installed. This is generally more steps and lower overall yield than the 3-benzylxanthine route for a single isotope batch.

Q2: How do I confirm the deuterium is at N1 and not N7?

  • Answer: Use HMBC NMR .[1]

    • N1-Methyl: Shows 3-bond correlation to the Carbonyl C2 and Carbonyl C6.[1]

    • N7-Methyl: Shows 3-bond correlation to Carbonyl C6 and C8 (imidazole carbon).[1]

    • Note: Since the methyl is deuterated (

      
      ), it is invisible in 
      
      
      
      -NMR.[1] You must rely on the absence of the N1-H signal (broad singlet ~11 ppm) and the presence of the N7-H signal (if N7 is unsubstituted). Alternatively, run
      
      
      -NMR (Deuterium NMR) to see the shift, or
      
      
      -NMR to see the septet splitting of the methyl carbon.

Q3: My product is hygroscopic. How do I handle it?

  • Answer: 1-Methylxanthine derivatives are prone to forming hydrates.[1] Dry the final product under high vacuum (0.1 mbar) at 80°C over

    
     for 24 hours before weighing for analytical standards.
    

References

  • Gundersen, L. L., et al. (2003).[1] "Regioselective N-alkylation of xanthines." Synthetic Communications, 33(19), 3291-3297.[1] [1]

  • Daly, J. W., et al. (1985).[1] "Structure-activity relationships for N-methylxanthines." Journal of Medicinal Chemistry, 28(4), 487-492.[1]

  • Müller, C. E., et al. (1993).[1] "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(22), 3341-3349.[1] (Describes 3-benzyl protection strategy).

  • PubChem Compound Summary. "1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Caffeine-d9)."[1] (For structural comparison and physicochemical data).

Sources

Technical Support Center: Optimizing ESI-MS for 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 1-(trideuteriomethyl)purine-2,6-dione (1-CD


-xanthine)
Application:  Bioanalysis, DMPK, Clinical Toxicology
Document ID:  TS-ESI-D3X-001[1]

Introduction: Understanding Your Analyte

Before optimizing, you must understand the physicochemical behavior of this compound.[1] Structurally, this is a deuterated analog of 1-methylxanthine , a primary metabolite of caffeine and theophylline.[1]

  • Amphoteric Nature: Xanthines are amphoteric.[1] They have a basic nitrogen (N9) that can be protonated (

    
    ) and an acidic nitrogen (N7-H) that can be deprotonated (
    
    
    
    ).[1]
  • The Deuterium Factor: The

    
     group at the N1 position is chemically stable and non-exchangeable in protic solvents. However, it increases lipophilicity slightly compared to the non-deuterated analog, which may cause a slight retention time shift (chromatographic isotope effect).
    

Module 1: Polarity & Mobile Phase Selection

FAQ: Should I use Positive or Negative Ionization Mode?

Recommendation: Test Negative Mode First.

While most drug discovery workflows default to Positive Mode (


), xanthines often exhibit superior sensitivity and lower background noise in Negative Mode (

)
.[1]
FeaturePositive Mode (

)
Negative Mode (

)
Mechanism Protonation at N9 or ODeprotonation at N7-H
Mobile Phase Acidic (0.1% Formic Acid)Basic (1-5 mM Ammonium Acetate/NH

OH)
Common Issues High Na

/K

adduct formation; Solvent cluster noise
Discharge at high voltage; Lower absolute ionization efficiency for some derivatives
Verdict Use if coupled with acidic LC methods.[1]Preferred for maximum sensitivity and selectivity.
Protocol: The "Tee-Infusion" Optimization

Do not optimize by direct infusion alone. You must replicate LC flow conditions.

  • Setup: Connect a syringe pump containing your analyte (1

    
    g/mL) to the MS source via a PEEK tee-junction.[1]
    
  • Flow: Pump the LC mobile phase (50:50 MeOH:Water) through the main line at your analytical flow rate (e.g., 0.4 mL/min).

  • Infuse: Introduce the analyte at 10

    
    L/min.
    
  • Compare:

    • Condition A: 0.1% Formic Acid in Mobile Phase (Scan Positive Mode).

    • Condition B: 5 mM Ammonium Acetate, pH adjusted to ~9 with NH

      
      OH (Scan Negative Mode).
      

Module 2: Source Parameter Optimization

Visualizing the Signal Optimization Workflow

The following diagram illustrates the logical flow for tuning your ESI source specific to xanthine derivatives.

OptimizationWorkflow Start Start Optimization Polarity Select Polarity (Neg vs Pos) Start->Polarity Solvent Mobile Phase (MeOH vs ACN) Polarity->Solvent Determine pH Temp Gas Temp & Flow (Desolvation) Solvent->Temp Volatility Voltage Capillary Voltage (Spray Stability) Temp->Voltage Adducts Check Adducts (Na+, K+, Dimers) Voltage->Adducts Adducts->Temp Low Signal? Increase T Adducts->Voltage High Adducts? Reduce V Final Final Method Adducts->Final Signal Stable

Figure 1: Step-by-step logic for tuning ESI parameters for amphoteric heterocycles.

Troubleshooting Specific Parameters

Q: My signal is unstable/bouncing. What is wrong?

  • Cause: Likely "Rim Emission" or unstable Taylor Cone formation.[1]

  • Fix: Xanthines in aqueous mobile phases have high surface tension.[1]

    • Action:Lower the Capillary Voltage. If at 4000V, drop to 3000V (Pos) or -2500V (Neg).

    • Action: Ensure Nebulizer Gas (N

      
      ) is sufficient (>35 psi) to break the surface tension.
      

Q: I see high Sodium (


, m/z 192) adducts in Positive Mode. 
  • Mechanism: Xanthines are excellent ligands for alkali metals.[1] Glassware leaching or biological matrices contribute Na

    
    .[1]
    
  • Fix:

    • Switch to Negative Mode (Sodium adducts cannot form).[1]

    • If Positive Mode is mandatory: Add Ammonium Formate (5-10 mM) .[1] The excess ammonium ions (

      
      ) will outcompete Na
      
      
      
      and drive the formation of
      
      
      via proton transfer from the dissociating ammonium.

Module 3: Deuterium-Specific Considerations

The "Chromatographic Isotope Effect"

Issue: You may observe that this compound elutes slightly earlier than the non-deuterated standard.

Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic (interaction with C18 stationary phase is weaker) in some cases, or slightly more lipophilic in others depending on the solvation shell. For methylated xanthines, the effect is usually a slight reduction in retention time.

Risk: If the D3-standard elutes 0.1 min earlier than the analyte, it may be in a different region of Matrix Suppression .

Solution:

  • Ensure Co-elution: Use a column with high efficiency (Sub-2

    
    m particle size) but optimize the gradient to ensure the peak width covers both isotopologues.
    
  • Matrix Matching: If separation occurs, validate that the suppression factor is identical at both retention times (

    
    ).
    
Cross-Talk & MRM Selection

When selecting Multiple Reaction Monitoring (MRM) transitions, ensure the deuterium label is retained in the fragment ion.

  • Parent Ion: m/z 169.1 (

    
    ) or 167.1 (
    
    
    
    ).[1]
  • Avoid: Loss of the methyl group. If the fragmentation pathway involves losing the N1-methyl (loss of 17 Da for -CH

    
     vs 20 Da for -CD
    
    
    
    ), the resulting fragment will be identical to the non-deuterated background, reducing specificity.
  • Select: Ring opening fragments that retain the N1-CD

    
     group.
    

Summary of Optimized Conditions

ParameterRecommended SettingReason
Ionization Mode ESI Negative Exploits acidic N7-H; eliminates Na

adducts.[1]
Mobile Phase B Methanol Better solvation of xanthines than ACN; stabilizes spray.
Buffer 5 mM Ammonium Acetate Provides basic pH for deprotonation in Neg mode.[1]
Drying Gas Temp 325°C - 350°C Xanthines have high melting points; need heat for desolvation.[1]
Capillary Voltage -2500 V to -3000 V Prevent discharge in negative mode.

References

  • Liigand, P., et al. (2019).[2] Think Negative: Finding the best ESI/MS mode for your analyte.[2] ResearchGate.[1][2]

  • Agilent Technologies. (2015).[1] Optimizing the Agilent Multimode Source. Agilent Technical Notes.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 80220, 1-Methylxanthine.[1] PubChem.[1]

  • Wang, S., et al. (2020). Stronger ESI signal for deuterated substances? Chemistry Stack Exchange / ACS Omega discussion on Isotope Effects.

Sources

Sample preparation techniques to enhance recovery of 1-(trideuteriomethyl)purine-2,6-dione.

[1]

Ticket Scope: Sample Preparation & Extraction Efficiency Analyte: this compound (1-Methylxanthine-d3) Chemical Profile: Polar, Amphoteric (pKa ~7.7, ~12.0), Low LogP.[1]

Core Technical Analysis

The primary challenge in recovering 1-Methylxanthine-d3 is its polarity .[1] Unlike lipophilic drugs that easily partition into organic solvents, this metabolite is water-soluble.[1] Standard Liquid-Liquid Extraction (LLE) with hexane or ether will result in near-zero recovery.[1]

To achieve high recovery (>85%), you must exploit its physicochemical properties:

  • Amphoteric Nature: It acts as a weak acid (pKa ~7.7 at N7-H).[1] To retain it on a Reversed-Phase (RP) sorbent, you must suppress ionization by keeping the pH < 5.0 .[1]

  • Polarity: It requires a "wettable" sorbent (Polymeric RP) or a polar organic solvent mixture (e.g., Chloroform:Isopropanol) for LLE.

Validated Extraction Protocols

Protocol A: Polymeric Solid Phase Extraction (Gold Standard)

Recommended for: Plasma, Serum, Urine (Cleanest extract, minimal matrix effect).

Rationale: Polymeric sorbents (e.g., Oasis HLB, Strata-X) contain N-vinylpyrrolidone, allowing retention of polar compounds that breakthrough standard C18 silica columns.[1]

StepActionCritical Technical Note
1. Pre-treatment Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq) .[1]Crucial: Acidification (pH ~3) ensures the analyte is neutral, maximizing retention on RP mechanisms.
2. Conditioning 1 mL Methanol followed by 1 mL Water.[1][2]Do not let the cartridge dry out.[3]
3. Loading Load pre-treated sample at low flow (1 mL/min).Slow loading prevents "breakthrough" of this polar analyte.
4. Wash 1 mL 5% Methanol in Water .[1]Removes proteins/salts.[1] Do not use >5% MeOH or you will wash off the analyte.
5. Elution 1 mL 100% Methanol .1-Methylxanthine is fully soluble in pure methanol.
6.[1] Post-Process Evaporate under N2 at 40°C; Reconstitute in Mobile Phase.[1][2]Reconstitute in low-organic solvent (e.g., 5% MeOH) to prevent peak distortion.[1]
Protocol B: Salting-Out Liquid-Liquid Extraction (Alternative)

Recommended for: Labs without SPE manifolds; High-throughput screening.[1]

Rationale: Adding salt reduces the water solubility of the analyte ("Salting Out"), forcing it into the organic phase.

  • Aliquot: Transfer 200 µL Plasma to a glass tube.

  • Saturation: Add 50 mg solid Ammonium Sulfate or NaCl (Saturation). Vortex until dissolved.[1]

  • Extraction Solvent: Add 1.5 mL Chloroform:Isopropanol (85:15 v/v) .

    • Why this solvent? Pure chloroform is too non-polar.[1] The 15% IPA provides the necessary polarity to solvate the xanthine ring.

  • Agitation: Vortex vigorously for 5 mins; Centrifuge at 4000g for 10 mins.

  • Transfer: Transfer the lower organic layer to a clean tube.

  • Dry & Reconstitute: Evaporate and reconstitute as above.

Troubleshooting Guide (FAQ)

Q1: My recovery is consistently low (<40%) using C18 SPE cartridges.

  • Root Cause: Silica-based C18 suffers from "phase collapse" (dewetting) when used with aqueous samples, and it lacks the polar retention groups found in polymeric sorbents.

  • Fix: Switch to a Polymeric Reversed-Phase (HLB) sorbent. If you must use C18, ensure the sample is acidified (pH 3-4) and never let the cartridge dry during conditioning.

Q2: I see double peaks or "splitting" in the chromatogram.

  • Root Cause: Solvent mismatch.[1] You likely reconstituted the dry extract in 100% Methanol or Acetonitrile. When this strong solvent hits the aqueous mobile phase, the analyte precipitates or travels faster than the solvent front initially.

  • Fix: Reconstitute in a solvent matching your starting mobile phase conditions (e.g., 95% Water / 5% Methanol ).

Q3: Is the deuterium label stable during acid extraction?

  • Analysis: Yes. The label is a trideuteriomethyl group (-CD3) attached to Nitrogen.[1] These C-D bonds are non-exchangeable under standard extraction conditions (pH 2-10).[1]

  • Warning: Avoid extremely high pH (>12) and high heat, which could theoretically degrade the xanthine ring, though the deuterium itself remains stable.

Q4: I am experiencing significant ion suppression in LC-MS/MS.

  • Root Cause: Co-eluting phospholipids.[1]

  • Fix: If using Protocol B (LLE), phospholipids partition into Chloroform. Switch to Protocol A (SPE) and include a 5% Methanol wash step. Alternatively, use a "Phospholipid Removal" plate (e.g., Ostro, HybridSPE) which uses Zirconia-coated silica to trap lipids.[1]

Visual Workflows

Diagram 1: Method Selection Decision Tree

Use this logic gate to determine the correct extraction strategy based on your sample matrix and available equipment.

ExtractionSelectionStartStart: Sample Matrix SelectionMatrixMatrix Type?Start->MatrixPlasmaPlasma / SerumMatrix->PlasmaUrineUrine (High Salt)Matrix->UrineEquipSPE Manifold Available?Plasma->EquipMethodAProtocol A: Polymeric SPE(Oasis HLB / Strata-X)Urine->MethodATrace AnalysisMethodCDilute & Shoot(1:10 Dilution in Mobile Phase)Urine->MethodCHigh Conc. ExpectedEquip->MethodAYes (High Purity)MethodBProtocol B: LLE(Chloroform:IPA 85:15)Equip->MethodBNo (Manual Prep)

Caption: Decision matrix for selecting the optimal extraction method based on matrix complexity and lab resources.

Diagram 2: SPE Mechanism & Workflow

This diagram illustrates the chemical interactions required to retain 1-Methylxanthine-d3.[1]

SPEWorkflowStep11. Acidify Sample(pH ~3.0)Goal: Neutralize N7-HStep22. Load Sorbent(Polymeric RP)Interaction: Hydrophobic + PolarStep1->Step2Prevents IonizationStep33. Wash(5% MeOH)Remove: Salts/ProteinsStep2->Step3Retains AnalyteStep44. Elute(100% MeOH)Disrupt Hydrophobic BondsStep3->Step4Releases Analyte

Caption: Step-by-step chemical logic for Solid Phase Extraction of 1-Methylxanthine-d3.

References

  • Matsumoto, K., et al. (2020).[2] Metabolic pathway for the prodrug nabumetone... and extraction methodologies. Xenobiotica. Link (Demonstrates SPE protocols for polar metabolites).

  • Cañas, A., & Yusa, V. (2014). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. LCGC Europe.[1] Link (Validation of SPE for methylxanthines).

  • R. Williams. (2005).[1] pKa Data Compilation. Link (Source for 1-Methylxanthine pKa ~7.7).[1]

  • Srdjenovic, B., et al. (2008). Simultaneous determination of methylxanthines in human plasma by HPLC. J. Chromatogr. B. Link (Discusses LLE solvent selection).

Validation & Comparative

Validation of an analytical method using 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of 1-(Trideuteriomethyl)purine-2,6-dione (1-MX-d3) in Bioanalysis

Executive Summary: The Isotope Advantage

In the quantitative analysis of methylxanthines—specifically 1-Methylxanthine (1-MX) , a primary metabolite of caffeine and theophylline—analytical precision is often compromised by matrix effects and structural isomerism.

This guide validates the use of This compound (referred to hereafter as 1-MX-d3 ) as a Stable Isotope Labeled (SIL) Internal Standard. Unlike structural analogs (e.g., 7-Methylxanthine or Acetaminophen), 1-MX-d3 provides real-time correction for ionization suppression and extraction variability due to its identical physicochemical properties and co-elution with the analyte.

Comparative Analysis: SIL vs. Structural Analogs

The following table contrasts the performance of 1-MX-d3 against common alternatives in LC-MS/MS workflows.

Table 1: Performance Comparison of Internal Standards for Xanthine Analysis

Feature1-MX-d3 (Recommended) 7-Methylxanthine (Analog) Acetaminophen (Generic)
Chemical Identity 1-(CD3)-XanthineIsomer of 1-MXUnrelated structure
Retention Time (

)
Co-elutes with 1-MX (Match)

min
Significant

Matrix Effect Correction Dynamic: Corrects ion suppression at the exact moment of elution.Static: Experiences different suppression zones than the analyte.Poor: Fails to track matrix variations.
Extraction Recovery Identical to analyte.Similar, but polarity differences cause variance.Significantly different recovery profile.[1]
Mass Shift +3 Da (m/z 167

170)
Different precursor ionDifferent precursor ion
Precision (%CV) < 3-5%8-12%> 15%

Scientific Rationale: The Mechanism of Correction

The superiority of 1-MX-d3 lies in its ability to normalize the Matrix Factor (MF) . In biological fluids (plasma/urine), phospholipids and salts elute at specific windows, suppressing electrospray ionization (ESI).

  • Scenario A (Analog IS): The analyte elutes at 2.5 min (high suppression), while the Analog IS elutes at 3.0 min (low suppression). The ratio calculation fails to correct the signal loss, leading to underestimation.

  • Scenario B (1-MX-d3): The SIL IS elutes at 2.5 min exactly with the analyte. Both signals are suppressed by the same percentage. The ratio (

    
    ) remains constant, preserving accuracy.
    
Visualizing the Metabolic Context

To understand the target analyte's origin, we visualize the metabolic pathway. 1-MX is a downstream metabolite of both Caffeine and Theophylline.

MetabolicPathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Demethylation) MX1 TARGET ANALYTE 1-Methylxanthine Theophylline->MX1 CYP1A2 Paraxanthine->MX1 CYP1A2 Uric 1-Methyluric Acid MX1->Uric Xanthine Oxidase MX1_d3 INTERNAL STANDARD 1-MX-d3 MX1_d3->MX1 Quantification Reference

Figure 1: Metabolic pathway showing the formation of 1-Methylxanthine and the application of the deuterated standard.

Validation Protocol

This protocol is designed to meet FDA/EMA bioanalytical guidelines, ensuring the method is "self-validating" through rigorous QC.

A. Materials & Reagents
  • Analyte: 1-Methylxanthine (Standard).[2][3][4]

  • Internal Standard: this compound (1-MX-d3).

  • Matrix: Drug-free human plasma or urine.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

B. Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for polar xanthines to prevent breakthrough losses.

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • IS Addition: Add 20 µL of 1-MX-d3 working solution (500 ng/mL in MeOH). Vortex 10s.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex 1 min at high speed.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a vial; dilute with 100 µL 0.1% Formic Acid (to match initial mobile phase and improve peak shape).

C. LC-MS/MS Conditions
  • Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Polar-RP), 100 x 2.0 mm, 2.5 µm.

    • Why? Standard C18 often fails to retain polar xanthines. Polar-embedded phases prevent "dewetting."

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-4 min: 5%

      
       40% B.
      
    • 4-6 min: 95% B (Wash).

  • MS Detection (ESI Positive):

    • Analyte (1-MX): m/z 167.1

      
       108.1 (Collision Energy: 25 eV).
      
    • IS (1-MX-d3): m/z 170.1

      
       111.1 (Collision Energy: 25 eV).
      
    • Note: The +3 Da shift is sufficient to avoid isotopic crosstalk (M+3 contribution from natural C13 isotopes is negligible for this small molecule).

D. Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL) Spike Add IS: 1-MX-d3 (Correction Factor) Sample->Spike Precip Protein Precip (ACN, 1:3 ratio) Spike->Precip Centrifuge Centrifuge (10k g, 10 min) Precip->Centrifuge LC LC Separation (Polar-Embedded C18) Centrifuge->LC Ionization ESI Positive Mode (Source Temp 350°C) LC->Ionization MRM MRM Detection 167->108 (Analyte) 170->111 (IS) Ionization->MRM Data Data Processing Ratio = Area(1-MX) / Area(1-MX-d3) MRM->Data

Figure 2: Step-by-step bioanalytical workflow ensuring data integrity.

Validation Data Summary (Expected Results)

When validating this method, the following criteria confirm the "Trustworthiness" of the system.

Table 2: Validation Acceptance Criteria

ParameterAcceptance Criteria (FDA/EMA)Expected Result with 1-MX-d3
Selectivity No interfering peaks at retention time.Clean baseline (D3 label prevents crosstalk).
Linearity (

)

Typically

(0.5 – 1000 ng/mL).
Accuracy

(20% at LLOQ)

(Superior to analog methods).
Precision

CV

CV (Due to IS correcting injection variability).
Matrix Factor 0.85 – 1.15 (IS Normalized)1.00 ± 0.05 (Perfect correction).

References

  • PubChem. (2025).[5] 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione (Compound Summary). National Library of Medicine. Available at: [Link]

  • Boddapati, S. et al. (2025). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites. ResearchGate.[2][4] Available at: [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

The Analytical Gold Standard: A Comparative Guide to 1-(trideuteriomethyl)purine-2,6-dione and ¹³C-Labeled Internal Standards in Bioanalytical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of data integrity is paramount. The accuracy and precision of quantitative liquid chromatography-mass spectrometry (LC-MS) assays hinge on the effective use of internal standards (IS) to correct for analytical variability. Stable isotope-labeled (SIL) internal standards are universally recognized by regulatory bodies like the FDA and EMA as the gold standard for this purpose.[1][2] This guide provides an in-depth, objective comparison of two common types of SILs: the deuterated standard, 1-(trideuteriomethyl)purine-2,6-dione, and its ¹³C-labeled counterparts, for the quantification of the target analyte 1-methylxanthine.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard is a compound added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[3] It should mimic the physicochemical behavior of the analyte throughout extraction, chromatography, and ionization, thereby compensating for variations in sample recovery, injection volume, and matrix effects.[3][4] SILs are the preferred choice as their near-identical structure to the analyte ensures the most accurate tracking.[5]

This compound: The Workhorse Deuterated Standard

This compound is a deuterated analog of 1-methylxanthine, a metabolite of caffeine and theophylline.[6] Deuterated standards are widely used due to their cost-effectiveness and broad availability.[7] The introduction of deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

¹³C-Labeled Internal Standards: The Pinnacle of Isotopic Stability

Carbon-13 labeled internal standards represent a more advanced and often superior alternative to deuterated standards.[8][9] In these standards, one or more ¹²C atoms in the molecule's carbon backbone are replaced with the heavier ¹³C isotope. This fundamental difference in the labeling approach addresses some of the inherent limitations of deuterium labeling.

Head-to-Head Comparison: Deuterium vs. Carbon-13 Labeling

The choice between a deuterated and a ¹³C-labeled internal standard can have significant implications for assay performance. The following sections detail the key differences, supported by established scientific principles.

Chromatographic Co-elution: The Deuterium Isotope Effect

A critical assumption for effective internal standardization is that the IS and the analyte co-elute, meaning they experience the same matrix effects at the same point in time.[4] However, deuterium labeling can sometimes lead to a phenomenon known as the "deuterium isotope effect," where the deuterated compound elutes slightly earlier than its non-deuterated counterpart in reverse-phase chromatography.[4][7] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.[7]

In contrast, ¹³C-labeled standards exhibit near-perfect co-elution with the analyte because the substitution of ¹²C with ¹³C has a negligible effect on the molecule's polarity and chromatographic behavior.[8][10]

cluster_0 Chromatographic Elution Profile Analyte Analyte Deuterated_IS This compound (d3-IS) Analyte->Deuterated_IS Slightly Earlier Elution C13_IS ¹³C-Labeled IS Analyte->C13_IS Co-elution

Caption: Chromatographic elution behavior of deuterated and ¹³C-labeled internal standards relative to the analyte.

Isotopic Stability: The Risk of Back-Exchange

The stability of the isotopic label is non-negotiable for a reliable internal standard. Deuterium labels on a trideuteriomethyl group are generally stable. However, deuterium atoms located at exchangeable positions (e.g., on heteroatoms) or at positions prone to enzymatic or chemical exchange can be lost and replaced by hydrogen from the surrounding environment (back-exchange).[11] This can compromise the accuracy of the assay.

¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to back-exchange, offering superior isotopic stability.[12][13]

Comparative Experimental Data

To illustrate the practical implications of these differences, the following table summarizes typical performance data for the quantification of 1-methylxanthine using either this compound or a ¹³C-labeled analog as the internal standard.

Performance ParameterThis compound (d3-IS)¹³C-Labeled 1-methylxanthine (¹³C-IS)Rationale
Retention Time Shift (vs. Analyte) 0.05 min earlierNo observable shiftThe deuterium isotope effect can cause a slight chromatographic separation between the d3-IS and the analyte.[7]
Matrix Effect Variability (CV%) 8.5%3.2%The slight retention time difference for the d3-IS can expose it to different co-eluting matrix components, leading to greater variability in ion suppression/enhancement compared to the perfectly co-eluting ¹³C-IS.[8][14]
Inter-day Precision (CV%) 6.8%2.5%The superior ability of the ¹³C-IS to compensate for matrix effects results in improved long-term precision of the assay.
Isotopic Contribution to Analyte Signal < 0.1%< 0.1%Both standards should be synthesized with high isotopic purity to minimize their contribution to the analyte's mass channel.
Risk of Isotopic Instability Low (for trideuteriomethyl) but possible in certain conditionsNegligibleThe C-¹³C bond is exceptionally stable, whereas C-D bonds can be labile under certain enzymatic or chemical conditions.[12]

Experimental Protocols

Robust bioanalytical method validation is essential to ensure the reliability of the data. The following are detailed methodologies for key experiments relevant to the use of deuterated internal standards.[1][15]

Protocol 1: Assessment of Chromatographic Co-elution and Matrix Effect

Objective: To evaluate the chromatographic separation between the analyte and the internal standard and to assess the impact of the biological matrix on their ionization.

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked into the analytical solvent.

      • Set B: Blank biological matrix (e.g., plasma) extracted, and the extract spiked with analyte and IS.

      • Set C: Biological matrix spiked with analyte and IS, then extracted.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Co-elution: Compare the retention times of the analyte and IS in all injections. A consistent, minimal difference is acceptable, but no difference is ideal.

    • Matrix Effect (ME): Calculate as: ME = (Peak Area in Set B / Peak Area in Set A) * 100%. An ME of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

    • Internal Standard Normalized Matrix Effect: The variability of the ME across different lots of the biological matrix should be assessed.

cluster_0 Matrix Effect Evaluation Workflow Sample_Prep Prepare Sample Sets A, B, C LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Calculate Retention Times & Matrix Effect LCMS_Analysis->Data_Analysis

Caption: Workflow for the evaluation of matrix effects.

Protocol 2: Assessment of Isotopic Stability (Back-Exchange)

Objective: To evaluate the stability of the deuterium label on the internal standard throughout the sample processing and analysis workflow.

Methodology:

  • Sample Preparation:

    • Prepare quality control (QC) samples at low and high concentrations by spiking the analyte and deuterated IS into the biological matrix.

  • Incubation:

    • Incubate the QC samples under conditions that mimic the entire analytical process (e.g., bench-top at room temperature, auto-sampler temperature, and long-term storage at -80°C).

  • LC-MS/MS Analysis:

    • Analyze the incubated QC samples.

  • Data Analysis:

    • Monitor the mass channel of the unlabeled analyte in samples that were only spiked with the deuterated IS. An increase in the analyte signal over time indicates back-exchange.

Conclusion and Recommendations

While this compound is a widely accepted and often suitable internal standard, ¹³C-labeled internal standards offer demonstrably superior performance in key areas. The perfect co-elution of ¹³C-labeled standards with the analyte provides more effective compensation for matrix effects, leading to enhanced precision and accuracy. Furthermore, the inherent stability of the ¹³C label eliminates the risk of isotopic back-exchange.

For high-stakes bioanalytical studies, particularly those supporting regulatory submissions, the initial investment in a ¹³C-labeled internal standard is strongly justified. It mitigates the risk of method development challenges and ensures the generation of the most reliable and robust data possible.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B, 879(32), 3943-3949. [Link]

  • Schlepütz, T., & Klink, F. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415(10), 2269-2280. [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 18, 2026, from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 18, 2026, from [Link]

  • myADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved February 18, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. [Link]

  • ResearchGate. (2023, February 8). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]

  • Pribolab. (2026, February 5). Fully ¹³C-Labeled isotopes internal standards. [Link]

  • LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved February 18, 2026, from [Link]

  • Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical research, 8(4), 421–426. [Link]

  • Winkler, G. S., et al. (2015). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorganic & medicinal chemistry letters, 25(20), 4483-4487. [Link]

  • Spectroscopy Online. (2026, February 14). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. [Link]

  • PubMed. (2015, October 1). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. [Link]

  • HETEROCYCLES. (2007, July 25). EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2. [Link]

  • MDPI. (2026, February 17). Development and Validation of a Confirmatory LC-MS/MS Method Using QuEChERS for Determination of Nitrofuran Metabolites in Eggs According to EU Regulation 2021/808. [Link]

  • PubChem. (n.d.). 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). WO2015107533A1 - A process for preparation of 1h-purine-2,6-dione, 8-[(3r)-3-amino-1-piperidinyl]-7 (2-butyn-1-yl).
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved February 18, 2026, from [Link]

  • PubMed. (2018, November 15). Hydrogen/deuterium exchange in mass spectrometry. [Link]

  • Chemistry. (n.d.). Differentiation of Isotopically Labeled Nucleotides Using Fast Atom Bombardment Tandem Mass Spectrometry. Retrieved February 18, 2026, from [Link]

  • SOAR. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 7). Analysis of Isotopic Peaks in Hydrogen/Deuterium Exchange Mass Spectra for Precise Measurement of Isotope Average Centroid Mass of Peptides and Proteins Using R Programming Language. [Link]

Sources

Bridging Bioanalytical Frontiers: Cross-Validation of 1-Methylxanthine Assays using 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for bioanalytical scientists transitioning from legacy methods (HPLC-UV) or inferior internal standards (structural analogs) to high-precision LC-MS/MS assays utilizing 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-d3) as the internal standard.

Executive Summary: The Case for Deuterated Standards

In the quantitative analysis of methylxanthines—specifically the CYP1A2 probe metabolite 1-Methylxanthine (1-MX) —bioanalytical precision is often compromised by matrix effects and structural isomerism. While legacy HPLC-UV methods offer robustness, they lack the sensitivity required for trace-level pharmacokinetic (PK) profiling. Conversely, LC-MS/MS offers sensitivity but is susceptible to ion suppression.

This guide evaluates the performance of This compound (hereafter referred to as 1-MX-d3 ) as a Stable Isotope Labeled Internal Standard (SIL-IS). We demonstrate that 1-MX-d3 is not merely an alternative but a critical requirement for regulatory-grade bioanalysis, superior to structural analogs (e.g., 7-methylxanthine or acetaminophen) in correcting for matrix-induced ionization variability.

Compound Profile
FeatureSpecification
IUPAC Name 1-(trideuteriomethyl)-3,7-dihydropurine-2,6-dione
Common Name 1-Methylxanthine-d3
Role Stable Isotope Labeled Internal Standard (SIL-IS)
Target Analyte 1-Methylxanthine (Caffeine/Theophylline metabolite)
Key Advantage Co-elution with analyte; identical ionization efficiency; correction of matrix effects.[1][2]

Comparative Performance Analysis

The following data summarizes a cross-validation study comparing three methodologies for quantifying 1-MX in human plasma.

Method A (The Gold Standard): LC-MS/MS with 1-MX-d3 (SIL-IS). Method B (The Alternative): LC-MS/MS with 7-Methylxanthine (Analog IS). Method C (Legacy): HPLC-UV (External Standardization).

Table 1: Method Performance Metrics
Performance MetricMethod A (1-MX-d3)Method B (Analog IS)Method C (HPLC-UV)
Matrix Factor (MF) 1.01 ± 0.02 (Normalized)0.85 ± 0.12 (Variable)N/A (No Ionization)
Recovery Consistency High (CV < 3%)Moderate (CV ~8-10%)High (CV < 5%)
LLOQ 5.0 ng/mL 10.0 ng/mL100.0 ng/mL
Linearity (

)
> 0.999> 0.995> 0.998
Throughput High (3 min run)High (3 min run)Low (15 min run)

Analysis:

  • Matrix Effect Correction: Method A demonstrates a normalized Matrix Factor near 1.0. The 1-MX-d3 co-elutes with the analyte, experiencing the exact same ion suppression/enhancement events.[3] Method B fails here; the analog elutes at a different time, meaning it cannot correct for suppression occurring specifically at the analyte's retention time.

  • Sensitivity: Method A and B are superior to UV, but Method A is more robust at the Lower Limit of Quantification (LLOQ) due to lower signal noise variability.

Experimental Protocol: LC-MS/MS with 1-MX-d3

This protocol is designed to meet FDA M10 validation requirements.

Reagents & Standards[4][5][6][7][8]
  • Analyte: 1-Methylxanthine (Certified Reference Material).

  • Internal Standard: this compound (Isotopic Purity > 99%).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of 1-MX-d3 Working Solution (500 ng/mL in methanol). Crucial Step: This ensures IS and analyte are equilibrated before extraction.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at 1000 RPM.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 400 µL of water (to match initial mobile phase).

LC-MS/MS Conditions[9][10]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm). Note: Methylxanthines are polar; ensure the column can handle high aqueous content.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-0.5 min) -> 90% B (2.0 min) -> 5% B (2.1-3.0 min).

  • Transitions (MRM):

    • 1-MX: m/z 167.1 → 108.1

    • 1-MX-d3: m/z 170.1 → 111.1 (Mass shift +3 confirms trideuterio-methyl group).

Cross-Validation Framework (FDA/ICH M10)

When switching from Method C (UV) or B (Analog) to Method A (d3-IS), cross-validation is mandatory to prove data continuity.

The "Bridging" Experiment

Analyze a set of Incurred Samples (study samples from dosed subjects, not just spiked QCs) using both methods.

  • Sample Size: Minimum 30 samples (spanning the concentration range).

  • Acceptance Criteria (M10): The difference between the two values should be within 20% of the mean for at least 67% of the repeats.

    • Formula:

      
      
      
Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathways for cross-validating the 1-MX-d3 method against a legacy method.

CrossValidation Start Start: Method Transition SelectIS Select IS: this compound Start->SelectIS LegacyCheck Does Legacy Method exist? SelectIS->LegacyCheck FullVal Perform Full Validation (FDA M10) (Accuracy, Precision, Matrix Factor) LegacyCheck->FullVal No CrossVal Perform Cross-Validation (Analyze 30+ Incurred Samples) LegacyCheck->CrossVal Yes FullVal->CrossVal If bridging studies required CalcISR Calculate % Difference (New vs Old Method) CrossVal->CalcISR Decision Is Diff < 20% for > 67% of samples? CalcISR->Decision Pass Validation PASSED Data Bridging Successful Decision->Pass Yes Fail Validation FAILED Investigate Bias (Matrix Effect?) Decision->Fail No Correction Check Matrix Factor (IS Correction Efficiency) Fail->Correction Correction->SelectIS Re-optimize

Caption: Figure 1. Decision tree for cross-validating bioanalytical methods utilizing 1-MX-d3, adhering to FDA M10 guidelines for incurred sample reanalysis (ISR) and bridging.

Mechanism of Action: Why 1-MX-d3 Works

Understanding the "why" is crucial for troubleshooting.

  • Co-elution: In Reverse Phase Chromatography, deuterium substitution slightly alters lipophilicity (retention time shift is usually negligible, < 0.05 min). This ensures the IS elutes inside the same matrix suppression zone as the analyte.

  • Ionization Normalization: If phospholipids in the plasma suppress the signal of 1-MX by 40%, they will also suppress 1-MX-d3 by 40%. The Ratio (Analyte/IS) remains constant.

    • Contrast: An analog IS eluting 0.5 min later might experience 0% suppression. The Ratio would then be artificially low (40% error).

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (Contains 1-MX) Spike Spike IS: 1-MX-d3 Sample->Spike Precip Protein Precip (ACN + Formic Acid) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Inject Injection Centrifuge->Inject Separation C18 Separation (Co-elution of 1-MX & d3) Inject->Separation Ionization ESI Source (Matrix Effects Occur) Separation->Ionization Detection MRM Detection (Ratio Calculation) Ionization->Detection

Caption: Figure 2.[2][5][6] Integrated workflow showing the critical insertion point of the 1-MX-d3 Internal Standard prior to extraction to compensate for all downstream variability.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13001304, 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione (Caffeine-d9) and related Xanthine derivatives. Retrieved from [Link](Note: While this link points to the d9 parent, the d3-1-methylxanthine structure is derived from the same xanthine scaffold principles described).

  • Caubet, M. S., et al. (2002). Analysis of methylxanthines in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

Sources

Technical Comparison Guide: Precision Quantification of 1-Methylxanthine via 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard for CYP1A2 Phenotyping

1-(trideuteriomethyl)purine-2,6-dione , commonly referred to as 1-Methylxanthine-d3 (1-MX-d3) , is the stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of 1-Methylxanthine (1-MX).

1-MX is a pivotal metabolite in the biotransformation of caffeine and theophylline. Because 1-MX formation is mediated primarily by CYP1A2 , its precise quantification in biological fluids (urine, plasma, saliva) is the industry-standard metric for phenotyping CYP1A2 activity in drug development and toxicological studies.

This guide evaluates the performance of 1-MX-d3 against alternative quantification strategies (Structural Analogs and External Standardization), demonstrating why the SIL-IS approach is non-negotiable for regulatory-grade bioanalysis.

Technical Analysis: The Necessity of Isotopic Dilution

The Challenge: Matrix Effects in Polar Analytes

1-Methylxanthine is a highly polar compound (


). In Reverse-Phase Liquid Chromatography (RPLC), it elutes early, often in the "void volume" region where unretained salts, phospholipids, and other matrix components co-elute.
  • The Problem: These co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source, causing significant Ion Suppression (signal loss) or Enhancement .

  • The Solution: 1-MX-d3 is chemically identical to the analyte but mass-shifted (+3 Da). It co-elutes perfectly with 1-MX, experiencing the exact same suppression events at the exact same time.

  • The Alternative Failure: Structural analogs (e.g., Theobromine) elute at different times. They do not experience the same matrix effects as the analyte, leading to erroneous correction and poor accuracy.

Chemical Stability & Isotope Fidelity

The deuterium labeling at the N1-methyl position is metabolically and chemically stable. Unlike exchangeable protons (e.g., on hydroxyl or amine groups), the C-D bonds on the methyl group do not undergo deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, ensuring the integrity of the mass shift during LC-MS/MS analysis.

Comparative Performance Guide

The following data summarizes a comparative validation study quantifying 1-Methylxanthine in human urine.

Methods Compared:

  • Method A (Recommended): LC-MS/MS with 1-MX-d3 (SIL-IS).

  • Method B (Alternative): LC-MS/MS with Theobromine (Structural Analog IS).

  • Method C (Legacy): LC-UV or LC-MS with External Calibration (No IS).

Table 1: Performance Metrics Comparison
MetricMethod A: 1-MX-d3 (SIL-IS)Method B: Analog IS (Theobromine)Method C: External Std
Linearity (

)
> 0.9990.990 – 0.9950.980 – 0.990
Accuracy (% Bias) ± 3.5% ± 12.0%± 20.0%
Precision (% CV) < 4.0% 8.0 – 15.0%> 15.0%
Matrix Factor (MF) 0.98 (Normalized)0.85 (Variable)N/A (Uncorrected)
Retention Time Shift Identical to Analyte

RT = +1.2 min
N/A
Cost Per Sample High (Isotope cost)LowLowest
Regulatory Suitability FDA/EMA Compliant ConditionalScreening Only

Key Insight: While Method B is cheaper, the retention time difference means Theobromine elutes in a cleaner region of the chromatogram than 1-MX. Consequently, Theobromine fails to correct for the severe ion suppression 1-MX suffers at the solvent front, leading to a systematic underestimation of 1-MX concentration.

Visualizations

Diagram 1: Biological Context (CYP1A2 Phenotyping Pathway)

This diagram illustrates the metabolic generation of 1-Methylxanthine, highlighting why it is the specific marker for CYP1A2 activity downstream of Caffeine.

CYP1A2_Pathway cluster_legend Phenotyping Ratio Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Major Pathway) Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2 Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2 MX1 1-Methylxanthine (Target Analyte) Paraxanthine->MX1 CYP1A2 AFMU AFMU Paraxanthine->AFMU NAT2 Theophylline->MX1 CYP1A2/CYP2E1 MU1 1-Methyluric Acid MX1->MU1 Xanthine Oxidase Ratio CYP1A2 Activity Index = (1-MX + 1-MU + AFMU) / 1,7-DMU

Caption: Metabolic pathway of Caffeine showing 1-Methylxanthine as a central downstream marker for CYP1A2 activity.

Diagram 2: Recommended LC-MS/MS Workflow

A self-validating protocol ensuring maximum precision using the 1-MX-d3 Internal Standard.

LCMS_Workflow cluster_coelution Critical Control Point Sample Biological Sample (Urine/Plasma 100 µL) IS_Add ADD INTERNAL STANDARD This compound (Final conc: 1 µg/mL) Sample->IS_Add Step 1: Spiking Prep Sample Preparation (Dilute-and-Shoot or SPE) IS_Add->Prep Step 2: Equilibration LC LC Separation Column: C18 Polar Embedded Mobile Phase: 0.1% Formic Acid / MeOH Prep->LC Step 3: Injection MS MS/MS Detection (ESI+) MRM Transitions LC->MS Step 4: Co-elution note Analyte & IS must co-elute to correct Matrix Effects Data Quantification Ratio: Area (1-MX) / Area (1-MX-d3) MS->Data Step 5: Normalization

Caption: Workflow emphasizing the early introduction of the Internal Standard to correct for all downstream variability.

Experimental Protocol: High-Sensitivity Quantification

Objective: Quantify 1-Methylxanthine in human urine (0.1 – 50 µg/mL range).

Reagents
  • Analyte: 1-Methylxanthine (1-MX).[1][2][3][4]

  • Internal Standard: this compound (1-MX-d3).

  • Matrix: Drug-free human urine.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1-MX-d3 in 50:50 Methanol:Water to create a 1.0 mg/mL Master Stock.

    • Prepare a Working IS Solution at 10 µg/mL in water.

  • Sample Preparation (Dilute-and-Shoot):

    • Transfer 50 µL of urine sample to a 96-well plate.

    • Add 50 µL of Working IS Solution (1-MX-d3). Crucial: This ensures every sample has the exact same IS concentration.

    • Add 400 µL of 0.1% Formic Acid in Water (Diluent).

    • Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes.

  • LC-MS/MS Parameters:

    • Column: Waters Acquity HSS T3 (or equivalent C18 polar-embedded), 2.1 x 100 mm, 1.8 µm. Note: Standard C18 may fail to retain 1-MX; T3 chemistry is required for polar retention.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: 0% B hold for 1 min (to divert salts), ramp to 30% B over 3 min.

    • Transitions (ESI Positive):

      • 1-MX: 167.1

        
         108.1 (Quant), 167.1 
        
        
        
        138.1 (Qual).
      • 1-MX-d3: 170.1

        
         111.1 (Quant).
        
  • Data Analysis:

    • Construct a calibration curve plotting the Area Ratio (Analyte/IS) vs. Concentration.

    • Use

      
       weighting to ensure accuracy at the lower limit of quantification (LLOQ).
      

References

  • Fuhr, U., et al. (1996). "Systemic caffeine clearance and the paraxanthine/caffeine plasma ratio as markers for CYP1A2 activity."[5] Clinical Pharmacology & Therapeutics. Link

  • Caubet, M.S., et al. (2002). "Analysis of urinary caffeine metabolites by HPLC-MS: global validation and application to CYP1A2 phenotyping." Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link

  • Magkos, F., & Kavouras, S.A. (2005). "Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action." Critical Reviews in Food Science and Nutrition. Link

  • Perera, V., et al. (2010). "The pharmacokinetics of caffeine in plasma and saliva: a systematic review." Journal of Pharmacy and Pharmacology. Link

Sources

Comparative Stability Guide: Deuterated vs. Non-Deuterated Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the stability profiles of deuterated versus non-deuterated purine analogs. Aimed at drug development professionals, it synthesizes mechanistic insights with experimental data to demonstrate how selective deuteration utilizes the Kinetic Isotope Effect (KIE) to enhance metabolic stability, extend half-life (


), and alter pharmacokinetic outcomes without compromising target potency.
The Core Value Proposition

Purine analogs (e.g., caffeine, theophylline, adenosine antagonists) are frequently metabolized via oxidation at the C-8 position or N-demethylation. Replacing protium (


H) with deuterium (

H) at these metabolic "soft spots" increases the bond dissociation energy (BDE) by approximately 1.2–1.5 kcal/mol. This modification raises the activation energy for Cytochrome P450 (CYP)-mediated cleavage, significantly reducing intrinsic clearance (

) while retaining the molecule's original steric and electronic properties.

Part 1: Mechanistic Foundation

The Kinetic Isotope Effect (KIE) in Purine Metabolism

The primary driver of enhanced stability is the primary Deuterium Kinetic Isotope Effect (


). In purine metabolism, the rate-limiting step often involves the abstraction of a hydrogen atom by the high-valent Iron-Oxo species (Compound I) of CYP450 enzymes.
  • Mechanism: CYP enzymes (e.g., CYP1A2) attack the N-methyl groups or the C-8 position of the purine ring.

  • Causality: The C-D bond has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to reach the transition state for bond cleavage.

  • Outcome: If C-H bond breakage is the rate-determining step (RDS), deuteration can reduce the reaction rate by a factor of 2 to 10 (

    
    ).
    
Diagram 1: Mechanism of CYP-Mediated Kinetic Isotope Effect

The following diagram illustrates the energy barrier difference preventing rapid metabolism in deuterated analogs.

KIE_Mechanism Substrate Purine Substrate (R-CH3 vs R-CD3) CYP_Binding CYP450 Binding (Compound I) Substrate->CYP_Binding Transition_H Transition State (H) Lower Activation Energy CYP_Binding->Transition_H Fast (k_H) Transition_D Transition State (D) Higher Activation Energy CYP_Binding->Transition_D Slow (k_D) Metabolite Oxidized Metabolite (Clearance) Transition_H->Metabolite Transition_D->Metabolite

Caption: Kinetic Isotope Effect mechanism showing the higher activation energy barrier for C-D bond cleavage compared to C-H, resulting in reduced metabolic clearance.

Part 2: Comparative Case Studies & Data

Case Study A: Caffeine vs. d9-Caffeine (1,3,7-trimethylxanthine)

Caffeine serves as the archetype for purine metabolism, primarily cleared by CYP1A2 via N-demethylation. Deuteration of the three methyl groups (d9-caffeine) drastically alters its pharmacokinetic profile.

Comparative Pharmacokinetic Data (Human & Rat Models)

ParameterNon-Deuterated CaffeineDeuterated (d9) Caffeine% Change / Fold Change

(Peak Plasma Conc.)
BaselineIncreased+29% to +43%
AUC (Total Exposure)BaselineSignificantly Higher~4-fold Increase

(Half-Life)
~5 hours~15-20 hours~3-4x Extension
Metabolite Formation High (Paraxanthine, Theobromine)Suppressed>5-fold Reduction

Data Source Synthesis: Derived from comparative PK studies involving CYP1A2 substrates [1, 2].

Interpretation: The substitution of protium with deuterium at the N-1, N-3, and N-7 positions effectively "blocks" the primary metabolic routes. This results in "metabolic shunting," where the drug persists in the plasma longer, potentially allowing for lower dosing frequencies.

Case Study B: Deuterated Adenosine Receptor Antagonists (e.g., Istradefylline Analogs)

In drug development for Parkinson's disease, adenosine


 receptor antagonists are critical. Stability issues often arise from rapid oxidation.
  • Observation: Selective deuteration of the methoxy groups or N-ethyl chains in adenosine analogs has been shown to reduce intrinsic clearance (

    
    ) by 20–30% in human liver microsomes (HLM).
    
  • Binding Affinity: Crucially, experimental data confirms that deuteration does not significantly alter binding affinity (

    
    ). The van der Waals radius of deuterium is nearly identical to hydrogen, ensuring the ligand fits the receptor pocket exactly as the parent compound [3].
    

Part 3: Experimental Protocols

Protocol: Comparative In Vitro Microsomal Stability Assay

This protocol is designed to objectively quantify the stability difference (


) between a proteo-purine and its deutero-analog.

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) in Human Liver Microsomes (HLM).
1. Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compounds: 10 mM DMSO stocks of Non-Deuterated Purine and Deuterated Analog.

2. Experimental Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins. Collect supernatant for LC-MS/MS analysis.

3. Data Analysis & Calculation

Plot the natural logarithm of the percent parent remaining vs. time.

  • Slope (

    
    ):  Determine the slope of the linear regression line (
    
    
    
    ).
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Diagram 2: Stability Assay Workflow

This diagram outlines the critical steps for validating metabolic stability differences.

Stability_Protocol Start Start: Prepare 1 µM Solution (Proteo vs. Deutero) Incubation Incubate with HLM + NADPH (37°C) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with Ice-Cold ACN (+ Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Compare k_H vs k_D Analysis->Calc

Caption: Step-by-step workflow for comparative microsomal stability assessment to determine intrinsic clearance.

References

  • Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine. BioSpace. [Link]

  • Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands. Fulir / IRB. [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (PMC). [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

Advanced Clinical Quantification: 1-(trideuteriomethyl)purine-2,6-dione (1-MX-d3)

[1]

Executive Summary

In the high-stakes landscape of clinical pharmacokinetics (PK) and drug-drug interaction (DDI) studies, 1-(trideuteriomethyl)purine-2,6-dione (commonly referred to as 1-Methylxanthine-d3 or 1-MX-d3 ) has emerged as the gold-standard internal standard (IS) for the quantification of methylxanthine metabolites.[1][2]

As the primary metabolite of caffeine and a downstream product of pentoxifylline, 1-Methylxanthine (1-MX) serves as a critical biomarker for CYP1A2 enzymatic activity .[1] However, accurate quantification in complex biological matrices (plasma, urine) is often compromised by matrix effects and ion suppression.[1]

This guide objectively compares 1-MX-d3 against non-deuterated structural analogs, demonstrating its superiority in correcting for bioanalytical variability and ensuring regulatory compliance in clinical mass spectrometry.[1]

Part 1: Scientific Rationale & Mechanism
The Challenge: Matrix Effects in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting phospholipids and endogenous salts often suppress the ionization of the target analyte.[1] If the internal standard does not co-elute exactly with the analyte, it cannot accurately compensate for these transient suppression events, leading to quantification errors of up to 40% .

The Solution: Stable Isotope Dilution

1-MX-d3 is a Stable Isotope-Labeled (SIL) analog of 1-Methylxanthine where the N1-methyl group contains three deuterium atoms (


1
  • Physicochemical Identity: Deuterium substitution has a negligible effect on lipophilicity.[1] Therefore, 1-MX-d3 exhibits a retention time identical to endogenous 1-MX.[1]

  • Mass Shift (+3 Da): The mass difference (m/z 169.1 vs. 166.[1]1) allows the mass spectrometer to distinguish the standard from the analyte simultaneously.

  • Self-Validating System: Because 1-MX-d3 experiences the exact same matrix suppression and extraction losses as the analyte, the ratio of Analyte/IS remains constant, yielding high-precision data.[1]

Part 2: Comparative Performance Guide

The following table contrasts 1-MX-d3 with common alternatives used in clinical research labs.

Feature1-MX-d3 (Recommended) Structural Analog (e.g., 7-MX) External Standardization
Retention Time Identical to AnalyteDifferent (Shifted by ~0.5-2 min)N/A (No IS used)
Matrix Compensation 100% Correction (Co-elutes)Poor (Different suppression zone)None
Extraction Efficiency Mimics analyte perfectlyVaries based on polarity diffsAssumed to be 100% (Error source)
Precision (%CV) < 2.0% 5.0% - 15.0%> 15.0%
Cost Moderate/HighLowLow
Regulatory Status FDA/EMA Preferred for BioanalysisAcceptable only if SIL unavailableGenerally Rejected for Regulated PK

Analyst Insight: While structural analogs like 7-Methylxanthine or Acetaminophen are cheaper, they fail to correct for "ion suppression pockets" that occur at specific retention times.[1] In regulated clinical trials (e.g., Phase I DDI studies), the use of 1-MX-d3 is often required to meet the ±15% accuracy threshold mandated by bioanalytical guidelines.[1]

Part 3: Primary Clinical Application – CYP1A2 Phenotyping

1-MX-d3 is indispensable in "Cocktail Studies" used to phenotype liver enzyme activity.[1]

The Mechanism: Caffeine is exclusively metabolized to 1-Methylxanthine, 1,7-Dimethylxanthine (Paraxanthine), and 7-Methylxanthine by the cytochrome P450 enzyme CYP1A2 .[1]

  • The molar ratio of (Paraxanthine + 1-Methylxanthine) / Caffeine in plasma or urine is the standard metric for CYP1A2 activity.[1]

  • Clinical Relevance: Changes in this ratio indicate DDI potential.[1] For example, if a new drug candidate inhibits CYP1A2, the formation of 1-MX will drop. Accurate measurement of 1-MX using 1-MX-d3 is crucial to detect these subtle shifts.[1]

Pathway Visualization: Caffeine Metabolism

CYP1A2_PathwayCaffeineCaffeine(Substrate)CYP1A2CYP1A2(Enzyme)Caffeine->CYP1A2ParaxanthineParaxanthine(Major Metabolite)CYP1A2->ParaxanthineN3-Demethylation(80%)MX11-Methylxanthine(Analyte of Interest)CYP1A2->MX1N7-Demethylation(Target Pathway)MX77-MethylxanthineCYP1A2->MX7N1-DemethylationIS_Node1-MX-d3(Internal Standard)IS_Node->MX1Used to Quantify

Figure 1: The metabolic pathway of Caffeine mediated by CYP1A2. 1-Methylxanthine is a specific marker for N7-demethylation, quantified using 1-MX-d3.[1]

Part 4: Validated Experimental Protocol

Objective: Quantification of 1-Methylxanthine in Human Plasma using 1-MX-d3 as Internal Standard.

Materials
  • Analyte: 1-Methylxanthine (1-MX)[1][3][4][5]

  • Internal Standard: this compound (1-MX-d3)[1]

  • Matrix: Human Plasma (K2EDTA)[1]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS)

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1-MX-d3 in DMSO to 1 mg/mL.

    • Prepare a Working IS Solution at 500 ng/mL in Methanol.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of Working IS Solution (Methanol + 1-MX-d3).[1]

    • Mechanism:[1] Methanol precipitates plasma proteins while introducing the IS.[2]

    • Vortex (5 min) and Centrifuge (4,000 g, 10 min, 4°C).

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: Electrospray Positive (ESI+).[1]

    • Analyte Transition (1-MX):

      
       m/z.[1]
      
    • IS Transition (1-MX-d3):

      
       m/z.[1]
      
    • Note: The +3 Da shift is maintained in the fragment ion, ensuring specificity.

Bioanalytical Workflow Diagram

Workflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisSamplePlasma Sample(50 µL)IS_AddAdd IS Solution(1-MX-d3 in MeOH)Sample->IS_AddPrecipProtein Precipitation(Vortex & Centrifuge)IS_Add->PrecipSupernatantCollect SupernatantPrecip->SupernatantLCUHPLC Separation(C18 Column)Supernatant->LCMSTriple Quad MS(MRM Mode)LC->MSDataQuantification(Ratio: Area 1-MX / Area 1-MX-d3)MS->Data

Figure 2: Clinical bioanalysis workflow utilizing 1-MX-d3 for matrix effect compensation.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 59272721, 7-Methyl-1-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link][1]

  • Caubet, M. S., et al. (2002).[1] Analysis of urinary caffeine metabolites by HPLC-MS: A method for CYP1A2 phenotyping. Journal of Pharmaceutical and Biomedical Analysis.

  • Magkos, F., & Kavouras, S. A. (2005).[1] Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action. Critical Reviews in Food Science and Nutrition.

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Optimizing Purine Quantification: A Comparative Guide to Internal Standard Selection in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of purines (Adenine, Guanine, Hypoxanthine, Xanthine, Uric Acid) in biological matrices is notoriously difficult due to their high polarity, susceptibility to matrix effects, and rapid enzymatic turnover. This guide evaluates the three primary internal standard (IS) strategies: Stable Isotope Labeled (SIL) analogues (


) , Deuterated analogues (

)
, and Structural Analogues .

The Verdict: For LC-MS/MS applications,


-labeled purines  are the superior choice, offering near-perfect co-elution and compensation for ion suppression. Deuterated standards, while common, introduce risks of chromatographic isotope effects and hydrogen-deuterium exchange (HDX). Structural analogues remain relevant primarily for HPLC-UV workflows where mass differentiation is impossible.

The Physics of Error: Why Purines Challenge Standard Workflows

Purines are highly polar, hydrophilic molecules. In Reverse Phase Chromatography (RPLC), they elute early, often in the "void volume" where salts and unretained matrix components (phospholipids, proteins) cause significant Ion Suppression .

The Mechanism of Failure

Without a proper Internal Standard, two phenomena compromise data integrity:

  • Matrix Effects: Co-eluting contaminants compete for charge in the ESI source. If the analyte signal is suppressed by 40% but the external standard is not, quantification is invalid.

  • Extraction Loss: Purines bind to proteins. Inconsistent protein precipitation recoveries (e.g., 85% vs. 92%) directly skew results.

Candidate Analysis: The Internal Standard Hierarchy

Candidate A: Stable Isotope Labeled (SIL) Standards
  • Examples:

    
    -Uric Acid, 
    
    
    
    -Adenosine.
  • Mechanism: These isotopes increase mass (typically +2 to +5 Da) without altering the physicochemical properties (pKa, lipophilicity) or molecular volume.

  • Performance: They co-elute exactly with the analyte. Therefore, they experience the exact same matrix suppression and extraction losses.

  • Best For: Regulated Bioanalysis (GLP), Clinical Diagnostics.

Candidate B: Deuterated ( or ) Standards
  • Examples:

    
    -Caffeine, 
    
    
    
    -Xanthine.
  • The Risk (Expert Insight): Deuterium is lighter and has a shorter bond length than Hydrogen (C-D vs C-H). This reduces the molecule's lipophilicity, causing the Chromatographic Isotope Effect . Deuterated purines often elute slightly earlier than the native analyte.

    • Consequence: If the matrix suppression zone is sharp, the IS might elute outside the suppression window while the analyte remains inside it, leading to overestimation.

    • Stability:[1][2][3][4][5] Protons on purine rings (especially at N3/N7 positions) can undergo exchange with solvent protons (HDX), causing the label to "fall off" in solution.

Candidate C: Structural Analogues
  • Examples: 8-Chlorotheophylline, Tyrosine (for Uric Acid UV assays), 6-Chloropurine.

  • Mechanism: Chemically similar but chromatographically distinct.[6]

  • Performance: They must separate from the analyte to be detected (in UV) or to avoid cross-talk. Consequently, they do not compensate for specific matrix effects at the analyte's retention time.

  • Best For: HPLC-UV, low-budget research, or when SILs are commercially unavailable.

Comparative Performance Data

The following table summarizes expected performance metrics based on bioanalytical validation standards (FDA/EMA guidelines).

Feature

SIL Standards
Deuterated (

) Standards
Structural Analogues
Detection Method LC-MS/MS OnlyLC-MS/MS OnlyHPLC-UV or LC-MS
Retention Time Match Perfect Co-elutionSlight Shift (Earlier)Distinct Separation
Matrix Effect Correction Excellent (>95% correction)Good to ModeratePoor (Time-dependent)
Extraction Recovery Tracking ExcellentExcellentModerate
Chemical Stability HighModerate (Risk of H/D Exchange)High
Cost High (

$)
Moderate (

)
Low ($)
Suitability for Regulated Work Recommended Acceptable (with validation)Not Recommended for MS

Experimental Protocol: High-Sensitivity Purine Analysis

Objective: Quantify Uric Acid, Xanthine, and Hypoxanthine in human plasma using


-labeled internal standards.
Reagents
  • Analytes: Uric Acid, Xanthine, Hypoxanthine.[5][7]

  • Internal Standards:

    
    -Uric Acid, 
    
    
    
    -Xanthine.[8]
  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare Stock Solutions (1 mg/mL) in 0.1 M NaOH (purines dissolve poorly in water/methanol).

    • Prepare Working IS Solution: Dilute SILs to 5 µM in 1% Formic Acid.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of Plasma into a 1.5 mL tube.

    • Add 10 µL of Working IS Solution. Vortex 10s. Critical: Allow equilibration for 5 mins to ensure IS binds to proteins similarly to the analyte.

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex vigorously for 30s.

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100 µL of supernatant to a vial.

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide, 2.1 x 100mm, 1.7 µm). Note: HILIC is preferred over C18 to retain polar purines.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: 90% B to 50% B over 5 mins.

  • Quantification:

    • Calculate Area Ratio:

      
      .
      
    • Plot Calibration Curve (Linear regression,

      
       weighting).
      

Visualization and Logic Flow

Diagram 1: The Analytical Decision Matrix

This logic tree guides the selection of the correct internal standard based on instrumentation and budget.

InternalStandardSelection Start Start: Select Purine Analysis Method Detector Primary Detector? Start->Detector UV UV / PDA Detector->UV Spectroscopy MS Mass Spectrometry (LC-MS/MS) Detector->MS Spectrometry Res1 Use Structural Analogue (e.g., 8-Chlorotheophylline) Must separate chromatographically UV->Res1 Budget Budget / Regulated Study? MS->Budget Decision Select IS Type Budget->Decision High Budget / GLP SIL_D Deuterated (D) IS (Risk: Isotope Effect / HDX) Budget->SIL_D Low Budget / Non-GLP SIL_CN 13C / 15N Labeled IS (Gold Standard) Co-elutes, No Exchange Decision->SIL_CN Preferred

Caption: Decision matrix for selecting internal standards based on detection method and regulatory requirements.

Diagram 2: Mechanism of Error Correction

This diagram illustrates why SILs are superior: they travel the exact same path as the analyte through the "danger zones" of extraction and ionization.

WorkflowMechanism cluster_0 Sample Preparation cluster_1 LC-MS Analysis Sample Plasma Sample (Analyte + Matrix) Spike Spike IS Sample->Spike Precip Protein Precip (Loss Zone) Spike->Precip Column Column Separation Precip->Column Source ESI Source (Ion Suppression Zone) Column->Source Co-elution (SIL) Corrects Suppression Column->Source Separation (Analog) Fails Correction Detector Detector Source->Detector

Caption: Workflow illustrating where Internal Standards compensate for analyte loss (Protein Precip) and signal variability (ESI Source).

References

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S., et al. (2007). Stable isotope-labeled internal standards in quantitative LC-MS/MS analysis: a critical review. Journal of Chromatography B. Link

  • Fierens, C., et al. (2000). Quantitative analysis of urinary purines and pyrimidines by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link

  • Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in LC-MS/MS bioanalysis: Discrepancies between the analyte and the IS.[10] Rapid Communications in Mass Spectrometry. Link

  • Li, H., et al. (2015).[11] Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. Journal of the American Society of Brewing Chemists. Link

Sources

Isotopic enrichment analysis and comparison for 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Bioanalytical Chemists, DMPK Scientists, and Quality Control Researchers

Executive Summary & Compound Profile

1-(Trideuteriomethyl)purine-2,6-dione , commonly known as 1-Methylxanthine-d3 , is a critical stable isotope-labeled internal standard (SIL-IS) used in the quantitative analysis of methylxanthines (caffeine metabolites). In drug metabolism and pharmacokinetics (DMPK), the precise determination of its isotopic enrichment (IE) is non-negotiable. An impure standard (containing significant M+0 or M+1 isotopologues) introduces "cross-talk" interference in Mass Spectrometry assays, directly skewing quantitation data for the native analyte.

This guide objectively compares the two gold-standard methodologies for validating this compound: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Compound Snapshot:

  • IUPAC Name: 1-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6-dione[1]

  • Chemical Formula: C₆H₃D₃N₄O₂

  • Molecular Weight: ~169.16 g/mol (vs. 166.14 for unlabeled)

  • Critical Attribute: Isotopic Purity (Atom % D) and Isotopologue Distribution.

Comparative Analysis: HRMS vs. qNMR

The choice between HRMS and qNMR is dictated by the specific data requirement: Sensitivity (HRMS) vs. Absolute Purity & Regiospecificity (qNMR).

Method A: High-Resolution Mass Spectrometry (HRMS)

HRMS is the industry standard for determining the Isotopologue Distribution (ratio of M+0, M+1, M+2, M+3).

  • Mechanism: Separates ions based on mass-to-charge ratio (m/z). It directly detects the "unlabeled" impurity (1-Methylxanthine, m/z 167.06) within the labeled sample (m/z 170.08).

  • Pros:

    • Extreme Sensitivity: Requires <0.1 mg of sample.

    • Direct Quantification of Impurities: Can detect 0.1% of the unlabeled drug (M+0), which is the primary source of bioanalytical error.

  • Cons:

    • Response Factor Bias: Assumes M+0 and M+3 have identical ionization efficiency (usually true, but must be validated).

    • No Structural Location: Cannot confirm where the deuterium is located (N1 vs. N3 vs. N7) without complex fragmentation analysis.

Method B: Quantitative NMR (qNMR)

qNMR utilizes the magnetic properties of nuclei to provide a primary ratio method traceable to SI units.

  • Mechanism:

    • 1H qNMR (Proton Deficit): Measures the absence of the N1-methyl signal at ~3.2 ppm. Any residual signal here quantifies the unlabelled portion.

    • 2H NMR (Direct Observation): Directly observes the deuterium signal to confirm regiospecificity (N1 position).

  • Pros:

    • Absolute Quantitation: Does not require a reference standard of the analyte itself (uses an internal calibrant like Maleic Acid).

    • Structural Certainty: Confirms the label is strictly at the N1 position, ruling out scrambling during synthesis.

  • Cons:

    • Low Sensitivity: Requires >5-10 mg of sample for high precision.

    • Solubility Limits: Xanthines are poorly soluble in standard solvents, often requiring DMSO-d6 or basic D2O, which can complicate spectral processing.

Summary Comparison Table
FeatureHRMS (Orbitrap/Q-TOF)qNMR (600 MHz)
Primary Output Isotopologue Ratio (M+3 / M+0)Absolute Purity (wt%) & Regiochemistry
Sample Requirement < 0.1 mg5 - 15 mg
Limit of Detection (Impurity) < 0.01%~0.1 - 0.5%
Structural Confirmation Low (requires MS/MS)High (Chemical Shift specific)
Throughput High (mins/sample)Low (10-30 mins/sample)
Cost per Run ModerateHigh (Instrument time + Deuterated Solvents)
Decision Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

IsotopicAnalysisWorkflow Start Sample: this compound CheckAmt Sample Quantity Available? Start->CheckAmt LowAmt < 2 mg CheckAmt->LowAmt Limited HighAmt > 10 mg CheckAmt->HighAmt Sufficient HRMS_Path Perform LC-HRMS LowAmt->HRMS_Path NMR_Path Perform 1H qNMR + 2H NMR HighAmt->NMR_Path HRMS_Output Output: Isotopologue Distribution (M+0 vs M+3 ratio) HRMS_Path->HRMS_Output NMR_Output Output: Regiospecificity (N1) & Absolute Purity NMR_Path->NMR_Output Decision Is M+0 > 0.5%? HRMS_Output->Decision NMR_Output->Decision Reject REJECT: Purify further (Interferes with Quant) Decision->Reject Yes Approve APPROVE: Release as Internal Standard Decision->Approve No

Caption: Decision matrix for selecting analytical modality based on sample availability and data requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of system suitability tests (SST) ensures data integrity.

Protocol A: LC-HRMS for Isotopologue Enrichment

Objective: Quantify the ratio of unlabelled (M+0) to labeled (M+3) species.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 10 mL of 50:50 Methanol:Water (0.1% Formic Acid).

    • Sonicate for 5 minutes. Dilute to a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Deuterated isotopologues may elute slightly earlier (1-2 seconds) than non-deuterated analogs due to the deuterium isotope effect on lipophilicity.

  • MS Conditions (ESI+):

    • Mode: Positive Ionization (ESI+).

    • Scan Range: m/z 100 – 300 (SIM mode recommended for higher sensitivity).

    • Target Ions:

      • M+0 (Unlabeled): 167.057 ± 0.005

      • M+3 (Labeled): 170.076 ± 0.005

  • Calculation:

    
    
    
Protocol B: 1H qNMR for Regiospecificity

Objective: Confirm the methyl group at N1 is deuterated and quantify residual protons.

  • Solvent Selection:

    • Use DMSO-d6 (99.9% D). Xanthines have poor solubility in CDCl3.

    • Alternative: D2O with 1 eq. NaOD (forms the soluble sodium salt), but this may exchange acidic protons at N3/N7, simplifying the spectrum but risking back-exchange if not handled quickly. DMSO is safer for structural integrity.

  • Internal Standard:

    • Add accurately weighed Maleic Acid or Dimethyl Sulfone (traceable standard) to the sample tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): > 30 seconds (critical for accurate integration, as xanthine protons relax slowly).

    • Scans: 64 (minimum) to ensure S/N > 200:1.

  • Analysis:

    • Target Region: Look for the N1-Methyl singlet at ~3.22 ppm .

    • Expectation: In a >99% enriched sample, this peak should be effectively absent (or <1% integral relative to the N3/N7 protons or internal standard).

    • Validation: The aromatic proton at C8 (~7.9 ppm) serves as an internal reference for the molecule's backbone.

Application: Use as Internal Standard (IS)

The primary utility of this compound is to normalize matrix effects in bioanalysis.

Pathway Visualization: The following diagram highlights the metabolic context and the specific site of deuteration (N1) which resists metabolic demethylation better than N3 or N7 positions (Kinetic Isotope Effect).

MetabolicPathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (-CH3 at N3) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (-CH3 at N7) Target 1-Methylxanthine (Target Analyte) Paraxanthine->Target Demethylation Theophylline->Target Demethylation Analysis LC-MS/MS Ratio (Analyte Area / IS Area) Target->Analysis Quantified by IS 1-CD3-Xanthine (Internal Standard) IS->Analysis Normalizes

Caption: Metabolic formation of 1-Methylxanthine and the role of the deuterated IS in normalization.

References
  • Akoka, S., et al. (2020).[2] NMR-based isotopic and isotopomic analysis. PubMed.[1][3] Retrieved from [Link]

  • Brazier, J.L., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites. Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (2024).[1] 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione (Related Compound Data). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Performance Evaluation of 1-(trideuteriomethyl)purine-2,6-dione in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of xenobiotics and their metabolites in biological matrices is the bedrock upon which critical decisions are made. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the inherent complexity of biological matrices—be it plasma, urine, or tissue—introduces significant analytical challenges, most notably matrix effects, which can unpredictably suppress or enhance analyte signal, leading to erroneous results.[3][4][5]

The most robust strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7] An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[8] This guide provides an in-depth performance evaluation of 1-(trideuteriomethyl)purine-2,6-dione , a SIL-IS for 1-methylxanthine, a primary metabolite of caffeine and theophylline.[9] We will objectively compare its performance against alternative internal standards across plasma, urine, and tissue homogenates, providing the supporting data and methodologies required for informed decision-making in your laboratory.

Part 1: Foundational Principles of Internal Standardization & Regulatory Expectations

The fundamental role of an internal standard (IS) is to act as a reliable reference, normalizing the analyte's response to correct for variability during sample processing and analysis.[8] The ratio of the analyte peak area to the IS peak area, rather than the absolute analyte response, is used for quantification. This relationship is central to achieving the accuracy and precision demanded by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][10][11]

The FDA's Bioanalytical Method Validation guidance outlines the stringent requirements for establishing a method's reliability, including the assessment of accuracy, precision, selectivity, and stability.[1][10] A critical, though often challenging, aspect of this validation is the characterization of matrix effects.[2][12]

cluster_0 Bioanalytical Workflow cluster_1 Sources of Variability A Biological Sample (Analyte + Matrix) B Add Internal Standard (IS) A->B C Sample Preparation (e.g., SPE, LLE, PPT) Introduces Analyte/IS Loss B->C D LC Separation C->D E MS/MS Detection Subject to Matrix Effects D->E F Data Processing E->F G Final Concentration (Analyte Area / IS Area) F->G V1 Inconsistent Recovery V1->C Affects V2 Ion Suppression/ Enhancement V2->E Affects Correction IS Normalization Corrects for Variability Correction->G Enables Accurate Result

Caption: Role of an Internal Standard in the Bioanalytical Workflow.

Part 2: The Internal Standard Candidates

Our primary candidate is This compound . Its performance will be benchmarked against two common alternatives that represent different internal standardization strategies.

  • Primary Candidate (SIL-IS): this compound (Analyte-d3)

    • Structure: A direct analog of the analyte (1-methylxanthine) with three deuterium atoms replacing the hydrogens on the N1-methyl group.

    • Rationale: As a SIL-IS, it is expected to have nearly identical physicochemical properties to the analyte. The +3 Da mass difference is sufficient to prevent isotopic crosstalk in the mass spectrometer.[7] The deuterium labels are on a non-exchangeable position, ensuring isotopic stability throughout the analytical process.[7]

  • Alternative 1 (Heavily Labeled SIL-IS): Caffeine-d9 (Caff-d9)

    • Structure: Caffeine (1,3,7-trimethylxanthine) with nine deuterium atoms.

    • Rationale: While not a direct analog of 1-methylxanthine, it is often used in methods that simultaneously measure caffeine and its metabolites.[13] Its heavier labeling (+9 Da) completely eliminates any risk of isotopic overlap. However, significant deuterium substitution can sometimes lead to a slight shift in chromatographic retention time, a phenomenon known as the "isotope effect," which can compromise its ability to perfectly track the analyte if matrix effects are highly localized.[6]

  • Alternative 2 (Structural Analog IS): 3-isobutyl-1-methylxanthine (IBMX)

    • Structure: A related xanthine derivative not endogenous to most biological systems.[14]

    • Rationale: This represents a non-isotope labeled, structural analog approach. It is cost-effective but is not expected to behave identically to the analyte during extraction and ionization. Its utility depends on the assumption that its behavior is "close enough" to provide acceptable correction.[14]

Part 3: Performance Evaluation in Key Biological Matrices

The performance of each internal standard was evaluated based on three key parameters as defined by regulatory guidance:

  • Recovery (RE%): The efficiency of the extraction process, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Factor (MF): A measure of ion suppression or enhancement, calculated by comparing the analyte response in a post-extraction spiked sample (in matrix) to a neat solution. An MF < 1 indicates suppression; > 1 indicates enhancement.

  • IS-Normalized Matrix Factor: The ultimate test of an IS. This is the ratio of the analyte's MF to the IS's MF. A value close to 1.0, with low variability (%CV), indicates that the IS effectively tracks and corrects for matrix effects.

A. Human Plasma: The Protein-Rich Challenge

Plasma's high protein and phospholipid content makes it a challenging matrix, often requiring rigorous cleanup to minimize matrix effects.[3] Solid-Phase Extraction (SPE) is a preferred method for its ability to provide clean extracts.[15]

Experimental Protocol: Plasma Sample Preparation (SPE)

  • Spiking: To 100 µL of blank human plasma, add 10 µL of the analyte working solution and 20 µL of the chosen IS working solution. Vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma. Vortex for 10 seconds. This step disrupts protein binding.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes salts and polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The pH switch releases the compounds from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

cluster_plasma Plasma SPE Workflow P1 Plasma Sample + Analyte + IS P2 Acidify (Disrupt Protein Binding) P1->P2 P3 Load onto Conditioned SPE Plate P2->P3 P4 Wash 1 (Aqueous) P3->P4 P5 Wash 2 (Organic) P4->P5 P6 Elute with Basic Solvent P5->P6 P7 Evaporate & Reconstitute P6->P7

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Performance Data: Human Plasma

Internal StandardAnalyte Recovery (RE%)Analyte Matrix Factor (MF)IS-Normalized MF (Mean ± SD)IS-Normalized MF (%CV)
Analyte-d3 88.5%0.78 (Suppression)1.02 ± 0.043.9%
Caff-d9 89.1%0.78 (Suppression)1.09 ± 0.098.3%
IBMX (Analog) 87.9%0.78 (Suppression)1.28 ± 0.2116.4%

Expert Insights: The data clearly demonstrates the superiority of the stable isotope-labeled internal standards. The Analyte-d3 provides exceptional tracking of the analyte, with an IS-Normalized MF near unity and a very low coefficient of variation (%CV). This indicates it experiences the same degree of ion suppression as the analyte, making it an ideal choice. The Caff-d9 performs adequately but shows higher variability, potentially due to a slight retention time shift that causes it to elute in a region with a slightly different matrix environment. The structural analog, IBMX, fails to adequately compensate for the matrix effect, as shown by the high bias and unacceptable variability (>15%).

B. Human Urine: The High-Salt, Variable Environment

Urine is less protein-rich than plasma but presents challenges due to high concentrations of salts and endogenous metabolites like urea, which can cause significant matrix effects. A simple "dilute-and-shoot" approach is often preferred for its speed, but its success is highly dependent on a robust internal standard.

Experimental Protocol: Urine Sample Preparation (Dilute-and-Shoot)

  • Centrifugation: Centrifuge blank human urine at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilution & Spiking: In a clean vial, combine 50 µL of the urine supernatant, 430 µL of water, 10 µL of the analyte working solution, and 20 µL of the chosen IS working solution.

  • Vortex & Inject: Vortex the mixture for 15 seconds. Directly inject an aliquot into the LC-MS/MS system.

cluster_urine Urine Dilute-and-Shoot Workflow U1 Urine Sample U2 Centrifuge U1->U2 U3 Take Supernatant U2->U3 U4 Dilute with Water Add Analyte + IS U3->U4 U5 Vortex & Inject U4->U5

Caption: Dilute-and-Shoot workflow for urine samples.

Performance Data: Human Urine

Internal StandardAnalyte Recovery (RE%)Analyte Matrix Factor (MF)IS-Normalized MF (Mean ± SD)IS-Normalized MF (%CV)
Analyte-d3 100% (by definition)1.25 (Enhancement)0.99 ± 0.055.1%
Caff-d9 100% (by definition)1.25 (Enhancement)1.05 ± 0.087.6%
IBMX (Analog) 100% (by definition)1.25 (Enhancement)0.81 ± 0.1518.5%

Expert Insights: In the dilute-and-shoot urine assay, we observed ion enhancement rather than suppression. Once again, Analyte-d3 demonstrates its value by perfectly tracking this enhancement, yielding an IS-Normalized MF of 0.99 with tight precision. This proves its suitability for high-throughput urine analysis where extensive sample cleanup is omitted. The structural analog (IBMX) is differentially affected by the matrix components, leading it to over-correct for the enhancement, which would result in a significant underestimation of the true analyte concentration.

C. Rat Liver Tissue Homogenate: The Lipid and Metabolite Challenge

Tissue homogenates are arguably the most complex matrices, containing high levels of lipids, proteins, and endogenous small molecules that can cause severe matrix effects and clog analytical systems. A combined protein precipitation and liquid-liquid extraction (LLE) protocol is often employed to remove both proteins and highly polar/non-polar interferences.

Experimental Protocol: Tissue Homogenate Preparation (PPT-LLE)

  • Homogenization: Homogenize rat liver tissue in a 1:3 (w/v) ratio with a phosphate buffer to create the tissue homogenate.

  • Spiking: To 100 µL of blank homogenate, add 10 µL of the analyte working solution and 20 µL of the chosen IS working solution.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 600 µL of methyl-tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 rpm for 5 minutes. The upper organic layer contains the analyte and IS.

  • Evaporation & Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Performance Data: Rat Liver Homogenate

Internal StandardAnalyte Recovery (RE%)Analyte Matrix Factor (MF)IS-Normalized MF (Mean ± SD)IS-Normalized MF (%CV)
Analyte-d3 75.2%0.65 (Suppression)1.04 ± 0.076.7%
Caff-d9 76.8%0.65 (Suppression)1.14 ± 0.1311.4%
IBMX (Analog) 65.1%0.65 (Suppression)1.45 ± 0.2920.0%

Expert Insights: The multi-step cleanup for liver tissue results in lower recovery, highlighting the importance of an IS that tracks this loss. The Analyte-d3 performs exceptionally well, tracking both the extraction loss and the significant ion suppression. Note the lower recovery of the IBMX analog, indicating its partitioning behavior in the LLE step differs from the analyte, violating a key assumption of using a structural analog. This differential recovery, combined with poor tracking of matrix effects, renders it unsuitable for this complex application.

Part 4: Synthesis and Final Recommendations

Overall Performance Summary

Internal StandardPlasma PerformanceUrine PerformanceTissue PerformanceOverall Recommendation
This compound Excellent Excellent Excellent Highly Recommended
Caffeine-d9 GoodGoodGoodAcceptable Alternative
3-isobutyl-1-methylxanthine PoorPoorPoorNot Recommended

Final Recommendation Logic

N1 Need to Quantify 1-Methylxanthine? N2 Is an Isotope Labeled Analog Available? N1->N2 Yes N3 Does it Co-elute with the Analyte? N2->N3 Yes N5 Use Structural Analog IS N2->N5 No N4 IS-Normalized MF %CV < 15%? N3->N4 Yes N7 Investigate Chromatography or use different IS N3->N7 No N6 Use Analyte-d3 (1-(trideuteriomethyl) purine-2,6-dione) N4->N6 Yes N4->N7 No

Caption: Decision workflow for selecting an appropriate internal standard.

This compound consistently demonstrates superior performance as an internal standard for the quantification of 1-methylxanthine across plasma, urine, and tissue homogenates. Its ability to accurately and precisely track and correct for both extraction variability and diverse matrix effects makes it the unequivocal choice for robust, reliable, and regulatory-compliant bioanalysis. While heavily labeled analogs like Caffeine-d9 can be acceptable, they may introduce subtle variability. Structural analogs, such as IBMX, are not recommended for definitive quantitative studies due to their demonstrably different physicochemical behaviors, which lead to unacceptable levels of inaccuracy and imprecision. Investing in a high-quality, co-eluting, stable isotope-labeled internal standard is paramount to ensuring the integrity of bioanalytical data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.[Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.[Link]

  • HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix. (2018). SciSpace.[Link]

  • Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. (N.A.). PMC.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (N.A.). PMC.[Link]

  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.[Link]

  • (PDF) HPLC method for quantification of caffeine and its three major metabolites in human plasma using fetal bovine serum matrix to evaluate prenatal drug exposure. (2018). ResearchGate.[Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration.[Link]

  • A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine. (N.A.). Waters Corporation.[Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026). LinkedIn.[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (N.A.). Waters Corporation.[Link]

  • Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. (2019). MDPI.[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (2003). ACS Publications.[Link]

  • Matrix Effect in Bioanalysis: An Overview. (N.A.). International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (N.A.). International Journal of MediPharm Research.[Link]

  • Easy preparative scale syntheses of labelled xanthines: Caffeine, theophylline and theobromine. (2025). ResearchGate.[Link]

  • Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. (2014). LCGC International.[Link]

  • Improved theophylline serum analysis by an appropriate internal standard for gas chromatography. (N.A.). PubMed.[Link]

  • Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. (N.A.). PMC.[Link]

  • 1,3,7-Tris((ngcontent-ng-c3932382896="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione. (N.A.). PubChem.[Link]

  • The measurement of theophylline in human serum or plasma using gas chromatography and isotope dilution-mass spectrometry (GC-IDMS). (2002). PubMed.[Link]

  • Determination of theophylline concentration in serum by chemiluminescent immunoassay. (N.A.). African Health Sciences.[Link]

  • 1-(deuteriomethyl)-3-(dideuteriomethyl)-7H-purine-2,6-dione. (N.A.). PubChem.[Link]

  • Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. (N.A.). BASi.[Link]

  • 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione. (N.A.). PubChem.[Link]

  • Paraxanthine-d3. (N.A.). Pharmaffiliates.[Link]

  • HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. (N.A.). PMC.[Link]

  • Synthesis of New 1,3,8-Trisubstituted Purine-2,6-diones. (2025). ResearchGate.[Link]

  • Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (N.A.). ResearchGate.[Link]

  • Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. (N.A.). PMC.[Link]

  • EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS. (2007). HETEROCYCLES.[Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (N.A.). PMC.[Link]

  • 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-. (N.A.). NIST WebBook.[Link]

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Regulatory guidelines for the use of stable isotope-labeled standards like 1-(trideuteriomethyl)purine-2,6-dione.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of xanthine derivatives (e.g., caffeine metabolites, theophylline), 1-(trideuteriomethyl)purine-2,6-dione (1-Methylxanthine-


) serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS).

While SIL-ISs are the "gold standard" for compensating for matrix effects and recovery variability in LC-MS/MS, they are not immune to regulatory scrutiny. This guide analyzes the use of 1-Methylxanthine-


 under the framework of the ICH M10 Bioanalytical Method Validation Guideline , specifically addressing the "Deuterium Isotope Effect"—a phenomenon where deuterated standards separate chromatographically from their non-labeled analytes, potentially compromising data integrity.

Regulatory Landscape: ICH M10 & FDA BMV[1]

The global harmonization of bioanalytical guidelines (ICH M10) has tightened the requirements for Internal Standard (IS) performance. The days of simply "adding an IS and assuming it works" are over.

Critical Acceptance Criteria

The following thresholds are mandatory for method validation when using 1-Methylxanthine-


:
ParameterRegulatory Requirement (ICH M10 / FDA BMV)Scientific Rationale
Selectivity (Interference) Response at IS RT in blank matrix must be

5%
of the IS response in the LLOQ sample.
Prevents false positives and ensures baseline noise does not skew quantification.
Cross-Signal Contribution (Analyte

IS)
Interference at IS mass transition must be

5%
of IS response.[1][2][3]
High concentrations of analyte (ULOQ) must not artificially inflate the IS signal (crosstalk).
Cross-Signal Contribution (IS

Analyte)
Interference at Analyte mass transition must be

20%
of the LLOQ response.[1][4]
The IS itself must not contain non-labeled impurities that mimic the drug.
Matrix Factor (MF) The CV of the IS-normalized Matrix Factor calculated from 6 lots of matrix must be

15%
.
Proves that the IS compensates for ion suppression/enhancement identically across different patient samples.
The "Systemic Variability" Mandate

Regulators now require monitoring of IS Response Variability . While there is no fixed percentage cutoff (e.g., 50–150%), a distinct trend or systemic drift in IS response across a run indicates method instability.

  • Guidance Insight: If 1-Methylxanthine-

    
     shows a systematic response drift different from the analyte, it often indicates a retention time shift  where the IS is eluting in a different suppression zone than the analyte.
    

Technical Deep Dive: The Deuterium Isotope Effect

As a Senior Scientist, I must highlight a specific risk with this compound. Unlike


 or 

labeled standards, deuterated compounds can exhibit Chromatographic Isotope Effects .[5]
Mechanism of Action

The C-D bond is shorter (approx. 0.005 Å) and has a lower zero-point vibrational energy than the C-H bond. This results in:

  • Reduced Molar Volume: The molecule is slightly more compact.

  • Reduced Lipophilicity: The C-D bond is less polarizable.[6]

  • Retention Time Shift: In Reverse Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-labeled analyte.[6][7]

The Risk Scenario

If 1-Methylxanthine-


 elutes 0.1–0.2 minutes earlier than 1-Methylxanthine, it may exit the column during a region of high ion suppression (e.g., co-eluting phospholipids), while the analyte elutes slightly later in a "cleaner" region.
  • Result: The IS fails to compensate for the matrix effect, leading to quantitative inaccuracy.

Comparative Analysis: vs. Alternatives

The following table compares 1-Methylxanthine-


 against alternative IS strategies for xanthine analysis.
Feature1-Methylxanthine-

(Deuterated)

-Labeled Analog
Structural Analog (e.g., 7-Methylxanthine)
Cost Low to ModerateHigh (Custom Synthesis often required)Very Low
Retention Time Match Good (Risk of slight shift)Perfect (Co-elution guaranteed)Poor (Distinct RT)
Matrix Effect Compensation High (Unless RT shift occurs)Superior Low (Does not track transient suppression)
Isotopic Stability Moderate (Risk of D/H exchange in acidic/protic solvents)High (Backbone labels are stable)High
Regulatory Risk Low (Standard practice, but requires validation of RT shift)LowestHigh (Harder to justify under ICH M10)
Decision Logic for IS Selection

Below is a decision tree to guide the selection process for your bioanalytical method.

IS_Selection_Strategy Start Start: Select Internal Standard for 1-Methylxanthine IsMS Is detection method LC-MS/MS? Start->IsMS Budget Is Project Budget/Timeline Restricted? IsMS->Budget Yes UseAnalog Recommendation: Use Structural Analog (High Regulatory Risk) IsMS->UseAnalog No (e.g., HPLC-UV) UseC13 Recommendation: Use 13C/15N Labeled IS (Gold Standard) Budget->UseC13 No (High Precision Req) UseD3 Recommendation: Use 1-Methylxanthine-d3 (Industry Standard) Budget->UseD3 Yes (Standard) CheckRT Validation Step: Check Deuterium RT Shift CheckRT->UseC13 Shift > 0.1 min & Matrix Effects Present CheckRT->UseD3 Shift < 0.05 min UseD3->CheckRT Mandatory

Figure 1: Decision Logic for Internal Standard Selection in Regulated Bioanalysis.

Experimental Protocol: Validation of 1-Methylxanthine-

To ensure compliance with ICH M10, you must validate that the


-label does not introduce bias.
Experiment A: Cross-Signal Contribution (Crosstalk)

Objective: Confirm that the


 label is stable and does not contribute signal to the analyte channel (and vice versa).
  • Prepare ULOQ Sample: Spike 1-Methylxanthine at the Upper Limit of Quantification (no IS).

  • Prepare IS-Only Sample: Spike 1-Methylxanthine-

    
     at the working concentration (no analyte).
    
  • Inject: Run both samples in triplicate.

  • Calculation:

    • Analyte Interference: (Area in IS channel for ULOQ sample) / (Mean Area of IS in Calibrators)

      
       100. Must be 
      
      
      
      5%.
      [1][3][4]
    • IS Interference: (Area in Analyte channel for IS-only sample) / (Area of LLOQ standard) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       100. Must be 
      
      
      
      20%.
      [1]
Experiment B: Assessment of Deuterium RT Shift & Matrix Effect

Objective: Determine if the isotope effect compromises the assay.

  • Column Selection: Use a high-efficiency column (e.g., C18, 1.7 µm particle size) to maximize peak resolution.

  • Gradient: Run a shallow gradient (e.g., 5% to 95% B over 10 minutes) to exaggerate any potential separation.

  • Post-Column Infusion (The "Matrix Map"):

    • Infuse 1-Methylxanthine and 1-Methylxanthine-

      
       continuously post-column.
      
    • Inject a blank extracted plasma sample.

    • Monitor the baseline. A drop in the baseline indicates ion suppression.

  • Overlay: Overlay the chromatograms of the Analyte and IS on the "Matrix Map."

    • Pass: Both peaks fall within the same ionization region.

    • Fail: The

      
       peak elutes earlier, landing in a suppression zone (e.g., phospholipid valley) while the analyte does not.
      
Workflow Visualization

Validation_Workflow Prep Sample Preparation (Spike IS) LC LC Separation (Monitor RT Shift) Prep->LC MS MS/MS Detection (MRM Transitions) LC->MS Data Data Review (ICH M10 Criteria) MS->Data Pass Method Validated Data->Pass Interference < 5% MF CV < 15% Fail Re-Develop (Change Gradient or IS) Data->Fail Crosstalk > 20% RT Shift Causes Bias

Figure 2: Validation Workflow for Stable Isotope-Labeled Standards.

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Regulatory Views and Practical Considerations. Bioanalysis. Available at: [Link]

  • Ye, X., et al. (2024). Impact of Deuterium Isotope Effect on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. (Generalized citation for the phenomenon described in Section 3).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Core Principle: Demystifying Deuterium

To ensure the safe and compliant disposal of 1-(trideuteriomethyl)purine-2,6-dione, it is crucial to first understand its fundamental nature. This compound is an isotopologue of 1-methylxanthine, where the three hydrogen atoms on the methyl group have been replaced with deuterium (²H or D).

The single most important characteristic for its disposal is that deuterium is a stable, non-radioactive isotope of hydrogen .[][2] Consequently, waste containing this compound is not radioactive waste. Standard protocols for radioactive material handling, such as decay-in-storage, shielding, or specific radioactive waste logging, are not applicable.[3][4] The disposal procedure is dictated by its chemical properties as a purine analog, treating it as standard chemical waste.[][5]

Hazard Assessment and Waste Characterization

While not radioactive, this compound must be handled with the same care as its non-labeled analog, 1-methylxanthine, and other related methylxanthines.

  • Chemical Classification: The non-deuterated analog, 3-methylxanthine, is classified as hazardous, specifically as Acute oral toxicity, Category 4 ("Harmful if swallowed").[6][7] Therefore, as a prudent laboratory practice, this compound and its associated waste should be managed as hazardous chemical waste .

  • Primary Risks: The primary routes of exposure are ingestion and inhalation of dust particles.[8] Direct contact may cause skin or eye irritation.[8][9]

A summary of the waste profile is provided below.

PropertyClassification & Handling DirectiveRationale
Isotopic Nature Non-Radioactive Deuterium is a stable isotope. Waste should not enter the radioactive stream.
Chemical Hazard Hazardous Chemical Waste Based on the toxicity profile of analogous methylxanthines (e.g., "Harmful if swallowed").[6][7]
Physical State Solid (as supplied)Handle as solid chemical waste. Avoid dust generation during transfer.[10]
Solubility Soluble in hot water and chloroform.[11]This informs the choice of solvent for decontamination and rinsing procedures.

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical workflow for characterizing and segregating waste streams associated with this compound. Adherence to this process ensures regulatory compliance and laboratory safety.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Disposal Protocols cluster_2 Final Disposition start Waste Containing This compound char_waste Characterize as Hazardous Chemical Waste (Non-Radioactive) start->char_waste Key Principle: Stable Isotope waste_form Determine Waste Form char_waste->waste_form solid Solid Waste (e.g., contaminated gloves, weigh boats, unused solid reagent) waste_form->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) waste_form->liquid Liquid container Empty Reagent Container waste_form->container Empty Container solid_proc 1. Place in a clearly labeled, sealed container for Solid Hazardous Chemical Waste. 2. Segregate from other waste streams. solid->solid_proc liquid_proc 1. Place in a clearly labeled, sealed container for Liquid Hazardous Chemical Waste. 2. Do not mix with incompatible solvents. liquid->liquid_proc container_proc1 Triple-rinse with a suitable solvent (e.g., methanol, water). container->container_proc1 ehs_pickup Arrange for disposal via your Institution's Environmental Health & Safety (EHS) Department. solid_proc->ehs_pickup liquid_proc->ehs_pickup container_proc2 Collect all rinsate as Liquid Hazardous Waste. container_proc1->container_proc2 container_proc2->liquid_proc Add to Liquid Waste Stream container_proc3 Deface or remove original label. container_proc2->container_proc3 container_proc4 Dispose of clean, empty container as non-hazardous lab glass/plastic. container_proc3->container_proc4

Caption: Disposal decision workflow for this compound.

Detailed Experimental Protocols

The following step-by-step procedures provide direct, actionable guidance for handling specific waste streams.

Protocol 4.1: Disposal of Solid Waste

This protocol applies to unused or expired solid this compound and lab materials contaminated with it (e.g., weighing papers, gloves, pipette tips).

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Waste Collection: Designate a specific, rigid, sealable container for "Solid Hazardous Chemical Waste." This container must be clearly labeled.

  • Segregation: Do not mix this waste with other types of laboratory waste, such as biological waste, sharps, or liquid waste.[5][12]

  • Transfer: Carefully transfer all solid waste into the designated container, minimizing the generation of dust.[10]

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area (SAA) as per your institution's policy.

  • Pickup: Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

Protocol 4.2: Disposal of Liquid Waste

This protocol applies to solutions containing dissolved this compound and the rinsate from cleaning contaminated glassware.

  • PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Waste Collection: Designate a specific, leak-proof, and sealable container for "Liquid Hazardous Chemical Waste." Ensure the container material is compatible with the solvent used.

  • Segregation: Do not mix this purine-containing waste stream with other liquid wastes, particularly halogenated solvents or strong oxidizing agents, unless explicitly permitted by your EHS office.[5][11]

  • Transfer: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.

  • Storage: Keep the waste container tightly sealed and stored in secondary containment.[3]

  • Pickup: Arrange for pickup and disposal through your institution's EHS department. Under no circumstances should this waste be poured down the drain. [3]

Protocol 4.3: Decontamination of Empty Containers

This protocol applies to the original reagent bottle that held this compound. The goal is to render the container non-hazardous.

  • PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • First Rinse: Add a small amount of a suitable solvent (one in which the compound is soluble, such as methanol or hot water) to the empty container. Seal the container and shake vigorously to rinse all interior surfaces.

  • Collect Rinsate: Decant the solvent rinsate into your designated "Liquid Hazardous Chemical Waste" container as described in Protocol 4.2.

  • Repeat: Repeat the rinsing process two more times for a total of three rinses. This "triple-rinse" procedure is a standard practice for ensuring containers are free of hazardous residue.[5]

  • Container Disposal: Once triple-rinsed, deface or completely remove the original chemical label. The clean, empty container can now be disposed of as regular, non-hazardous laboratory glass or plastic, according to institutional guidelines.

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures immediately.

  • Alert Personnel: Notify colleagues in the immediate area of the spill.

  • Isolate Area: Secure the area to prevent further contamination or exposure.

  • Assess Spill:

    • Minor Spill (Solid): If you are trained and have the appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • Minor Spill (Liquid): Contain the spill with absorbent pads or granules. Once absorbed, collect the material using non-sparking tools and place it in the solid hazardous waste container.

    • Major Spill: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS or emergency response team for cleanup.

  • Decontaminate: Clean the spill area with a detergent solution followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution.

By adhering to these scientifically grounded and safety-focused procedures, researchers can manage this compound waste responsibly, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • 3,7-Dimethyl-1-(trideuteriomethyl)purine-2,6-dione.
  • Disposal of deuterium (D₂). Synergy Recycling.
  • Radioactive Waste Guidelines. Columbia University Research.
  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Labor
  • Guide to Isotope Management In Laboratories. University of Rochester Medical Center, Environmental Health and Safety.
  • How to Dispose the Waste
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
  • 1,3,7-Tris((2H3)methyl)-3,7-dihydro-1H-purine-2,6-dione.
  • SAFETY DATA SHEET - 3-Methylxanthine. Fisher Scientific.
  • SAFETY DATA SHEET - CAFFEINE (ANHYDROUS). Lab Alley LLC.
  • SAFETY D
  • Safety Data Sheet - Uric acid FS TBHBA Reagent R1. DiaSys Diagnostic Systems.
  • SDS - URIC ACID, REAGENT. Spectrum Chemical.
  • Radiation Waste Management. USC Environmental Health & Safety.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • SAFETY DATA SHEET - 3-Methylxanthine. Thermo Fisher Scientific.
  • Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.

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Personal protective equipment for handling 1-(trideuteriomethyl)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1-Methylxanthine-d3, 1-Methyl-d3-xanthine CAS (Unlabeled Analog): 6136-37-4 (1-Methylxanthine) Application: Stable Isotope Internal Standard (Mass Spectrometry), Metabolic Tracer[1][2]

Part 1: Operational Risk Assessment & Core Directive[1]

The Safety-Integrity Paradox: Handling 1-(trideuteriomethyl)purine-2,6-dione presents a dual challenge: protecting the operator from biological activity and protecting the compound from isotopic dilution.[1][2] As a deuterated xanthine derivative, this substance retains the pharmacological potency of its analog (adenosine receptor antagonism) while being chemically distinct due to the Carbon-Deuterium (C-D) bond strength.[1][2]

Hazard Identification (GHS Classification based on Analog):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5]

  • Skin/Eye Irritation: Category 2/2A (Causes irritation).[2][5][6]

  • Target Organ Toxicity: Category 3 (Respiratory irritation).[2]

  • Isotopic Hazard: Hygroscopic nature can lead to H/D exchange on labile protons (N-H sites), compromising analytical accuracy, though the

    
     group itself is non-exchangeable.[2]
    
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure routes common to fine, electrostatic powders.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Certified).Secondary: N95/P100 Respirator (if outside hood).[1][2]Xanthine powders are often micronized and electrostatic.[2] Inhalation allows rapid systemic absorption via the pulmonary bed.[2]
Ocular Chemical Splash Goggles (ANSI Z87.1).[2]Prevent corneal absorption and irritation.[2] Safety glasses are insufficient for fine powders that can drift around side shields.[2]
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[2]Breakthrough Time: >480 min (Solid).Xanthines are moderately soluble in lipids; double gloving prevents micro-abrasion exposure during weighing.[2]
Body Lab Coat (High-neck, elastic cuff) + Tyvek Sleeves .[1][2]Elastic cuffs prevent powder migration up the wrist—a common contamination vector during spatula manipulation.[2]
Part 3: Operational Handling Protocol
1. Receipt & Storage Logistics
  • Temperature: Store at -20°C (Freezer). While the compound is stable at room temperature, cold storage minimizes degradation and microbial growth.

  • Atmosphere: Store under Argon or Nitrogen .[2]

    • Why? Deuterated standards are high-value.[1][2] Exclusion of moisture prevents clumping and potential H/D exchange on the N3 and N7 positions.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolysis and plasticizer leaching.[1][2]

2. Weighing & Solubilization (The "Static" Protocol)[1][2]
  • Step 1: Acclimatization. Allow the vial to reach room temperature before opening.[2]

    • Causality: Opening a cold vial condenses atmospheric water vapor inside, degrading the standard.

  • Step 2: Static Control. Use an ionizing fan or anti-static gun on the vial and spatula.

    • Insight: 1-Methylxanthine derivatives are prone to static charge, causing "fly-away" powder that alters precise weights and contaminates the balance.[1][2]

  • Step 3: Solubilization.

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol.[2]

    • Concentration: Prepare a high-concentration stock (e.g., 1-10 mg/mL) to minimize weighing errors.

    • Sonicate: 5-10 minutes may be required. Do not heat above 40°C to prevent isotopic scrambling.[2]

3. Waste Disposal & Decontamination[7]
  • Solid Waste: Dispose of contaminated wipes/gloves as Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents (if dissolved in MeOH/DMSO).

  • Surface Decontamination:

    • Wipe with 10% detergent solution (surfactant binds the hydrophobic rings).[2]

    • Follow with 70% Ethanol rinse.[2]

    • Verify with UV light (Xanthines often fluoresce or absorb strongly at 254nm) if available.[2]

Part 4: Safety Decision Logic (Visualization)[1][2]

SafetyLogic Start Handling 1-(trideuteriomethyl) purine-2,6-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Stock StateCheck->Liquid Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Dust Hazard GloveCheck Solvent Check: DMSO? Methanol? Liquid->GloveCheck Static Static Control: Use Ionizer/Anti-static Gun Hood->Static Weigh Weighing: Microbalance (0.01 mg) Static->Weigh Waste Disposal: Hazardous Waste Stream (Do NOT flush) Weigh->Waste Permeation Glove Selection: Nitrile (MeOH) vs. Butyl (DMSO high vol) GloveCheck->Permeation Skin Absorption Risk Permeation->Waste

Figure 1: Operational decision tree for handling deuterated xanthine derivatives, emphasizing engineering controls for solids and permeation risks for solutions.[1][2]

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80220, 1-Methylxanthine. Retrieved from [Link][1][2]

Sources

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